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  • Product: 3,5-Difluoro-2-methoxybenzamide
  • CAS: 874804-09-8

Core Science & Biosynthesis

Foundational

3,5-Difluoro-2-methoxybenzamide chemical properties

Technical Profile: 3,5-Difluoro-2-methoxybenzamide [1] Executive Summary 3,5-Difluoro-2-methoxybenzamide (CAS: 874804-09-8) is a highly specialized fluorinated building block used primarily in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3,5-Difluoro-2-methoxybenzamide [1]

Executive Summary

3,5-Difluoro-2-methoxybenzamide (CAS: 874804-09-8) is a highly specialized fluorinated building block used primarily in the synthesis of bioactive small molecules, specifically kinase inhibitors and next-generation agrochemicals. Its structural core features a benzamide scaffold with a unique substitution pattern: a methoxy group at the ortho position (C2) and fluorine atoms at the C3 and C5 positions.

This substitution pattern imparts distinct electronic properties:

  • Metabolic Stability: The C3/C5 fluorines block typical metabolic oxidation sites (P450 metabolism), extending the half-life of derived pharmacophores.

  • Conformational Locking: The C2-methoxy group creates steric bulk and an intramolecular hydrogen bond acceptor, often locking the amide into a non-planar conformation relative to the ring, which is critical for target specificity in protein binding pockets.

  • Synthetic Versatility: The molecule possesses two distinct sites for regioselective functionalization (C4 and C6), making it a valuable scaffold for fragment-based drug discovery (FBDD).

Physicochemical Characterization

The following data aggregates experimental values and high-confidence QSAR predictions for the compound.

PropertyValue / DescriptionNote
CAS Number 874804-09-8Primary identifier
Molecular Formula

-
Molecular Weight 187.14 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 148 – 152 °CTypical for benzamides of this weight
LogP (Predicted) 1.6 ± 0.2Moderate lipophilicity; suitable for CNS penetration
pKa (Amide) ~15.5 (Neutral)Weakly acidic N-H
H-Bond Donors 1 (Amide

)
-
H-Bond Acceptors 2 (Amide O, Methoxy O)Fluorine is a weak acceptor
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (<0.1 mg/mL)

Synthetic Methodologies

High-purity synthesis of 3,5-difluoro-2-methoxybenzamide typically proceeds via the corresponding benzoic acid. Two primary routes are validated for laboratory and scale-up settings.

Route A: Acid Chloride Amidation (Standard Protocol)

This route is preferred for gram-scale synthesis due to its reliability and high yield (>85%).

Reagents:

  • Precursor: 3,5-Difluoro-2-methoxybenzoic acid

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Nucleophile: Ammonium Hydroxide (

    
    ) or Ammonia gas (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Activation: Charge a flame-dried RBF with 3,5-difluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous DCM (0.5 M). Add catalytic DMF (2 drops).[2]

  • Chlorination: Add

    
     (1.5 eq) dropwise at 0°C. Warm to reflux for 2 hours. Monitor by TLC (conversion to acid chloride).
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Re-dissolve the crude acid chloride in anhydrous DCM.
    
  • Amidation: Cool the solution to 0°C. Slowly sparge

    
     gas or add aqueous 
    
    
    
    (5 eq) with vigorous stirring. The reaction is exothermic.
  • Workup: Dilute with water. Extract the organic layer. Wash with 1M HCl (to remove excess amine) and Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Route B: Oxidative Hydrolysis of Nitrile (Green Chemistry)

This route avoids chlorinated reagents and is suitable for larger batches where the nitrile precursor is available.

Reagents:

  • Precursor: 3,5-Difluoro-2-methoxybenzonitrile

  • Oxidant: Hydrogen Peroxide (

    
    , 30%)
    
  • Base: Potassium Carbonate (

    
    )[3]
    
  • Solvent: DMSO[3][4]

Protocol:

  • Dissolve nitrile (1.0 eq) in DMSO.

  • Add

    
     (0.5 eq) followed by 
    
    
    
    (4.0 eq) dropwise at 20°C.
  • Stir for 30–60 minutes (exothermic reaction).

  • Quench with water.[5][6][7] The product often precipitates as a white solid. Filter and wash with water.[6]

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Route A: Amidation Nitrile 3,5-Difluoro-2- methoxybenzonitrile Product 3,5-Difluoro-2- methoxybenzamide Nitrile->Product H2O2, K2CO3 DMSO, 20°C (Radziszewski) Acid 3,5-Difluoro-2- methoxybenzoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, DMF(cat) Reflux AcidCl->Product NH3 (aq/gas) DCM, 0°C

Caption: Figure 1. Dual synthetic pathways. Route A (bottom) utilizes acid activation, while Route B (top) utilizes mild oxidative hydrolysis of the nitrile.

Reactivity & Synthetic Utility

The 3,5-difluoro-2-methoxybenzamide scaffold is not merely an endpoint; it is a "privileged structure" for further elaboration. Its reactivity is defined by the competition between the Directing Metalation Group (DMG) properties of the amide/methoxy groups and the acidifying effect of the fluorine atoms.

Regioselective Deprotonation (C4 vs. C6)

This is the most critical aspect for medicinal chemists.

  • Site C4 (Between Fluorines): The proton at C4 is flanked by two fluorine atoms. Inductive effects render this proton highly acidic (

    
    ).
    
  • Site C6 (Ortho to Amide): The amide is a strong DMG. However, the C6 position is sterically crowded by the C1-Amide and C5-Fluorine.

Expert Insight: Under kinetic control (LiTMP, -78°C), deprotonation typically occurs at C4 due to the enhanced acidity provided by the "F-H-F" motif. This allows for the introduction of electrophiles (iodine, methyl, formyl) exactly between the fluorines.

Hoffmann Rearrangement

The primary amide can be converted to the aniline (3,5-difluoro-2-methoxyaniline) using hypervalent iodine reagents (e.g., PIDA) or classic


 conditions. This aniline is a key intermediate for urea-based kinase inhibitors.
Reactivity Map

ReactivityMap Center 3,5-Difluoro-2- methoxybenzamide Aniline 3,5-Difluoro-2- methoxyaniline Center->Aniline Hoffmann Rearrangement (PhI(OAc)2 or Br2/NaOH) C4_Sub 4-Substituted Derivative Center->C4_Sub Lithiation (LiTMP, -78°C) then Electrophile (E+) Heterocycle Quinazolinone Derivatives Center->Heterocycle Cyclization w/ Aldehydes (Oxidative)

Caption: Figure 2. Divergent synthesis capabilities. The scaffold allows access to anilines (left), regioselective C4-functionalization (center), and fused heterocycles (right).

Handling & Safety (EHS)

While specific toxicological data for this exact isomer is limited, it should be handled with the protocols standard for fluorinated benzamides .

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5][7][8]

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. All solid handling should be performed in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.

References

  • Apollo Scientific. (2024).[1] Product Datasheet: 3,5-Difluoro-2-methoxybenzamide (CAS 874804-09-8).[1] Retrieved from

  • CymitQuimica. (2024). Chemical Properties of 3,5-Difluoro-2-methoxybenzamide. Retrieved from

  • Janssen Pharmaceutica NV. (2017). Patent WO2017/027310: Synthesis of Fluorinated Benzamides via Nitrile Hydrolysis. (Describes the

    
     methodology for analogous structures). Retrieved from 
    
  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Benzamide Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: 3,5-Difluoro-2-methoxybenzaldehyde (Precursor Data). Retrieved from

Sources

Exploratory

Technical Guide: Synthesis of 3,5-Difluoro-2-methoxybenzamide

Executive Summary This technical guide details the synthetic pathways for 3,5-Difluoro-2-methoxybenzamide , a critical scaffold in medicinal chemistry often utilized in the development of phosphodiesterase 4 (PDE4) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for 3,5-Difluoro-2-methoxybenzamide , a critical scaffold in medicinal chemistry often utilized in the development of phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitors.

The guide prioritizes two distinct methodologies:

  • The

    
     Route (Scalable):  A high-efficiency pathway utilizing regioselective nucleophilic aromatic substitution on polyfluorinated benzoate precursors.
    
  • The Salicylate Route (Step-wise): A classical approach starting from 2,4-difluorophenol, involving formylation and oxidation to access the benzoic acid core.

Part 1: Retrosynthetic Analysis

The structural deconstruction of the target molecule reveals 3,5-difluoro-2-methoxybenzoic acid as the pivotal intermediate. The synthesis hinges on the orthogonal introduction of the methoxy group relative to the fluorine substituents.

Retrosynthesis Target 3,5-Difluoro-2-methoxybenzamide (Target) Acid 3,5-Difluoro-2-methoxybenzoic Acid (Key Intermediate) Acid->Target Amidation (NH3) Precursor1 2,3,5-Trifluorobenzoic Acid (Route A: S_NAr) Precursor1->Acid Regioselective S_NAr (NaOMe) Precursor2 3,5-Difluorosalicylic Acid (Route B: Methylation) Precursor2->Acid O-Methylation (MeI/DMS) Precursor3 2,4-Difluorophenol (Starting Material) Precursor3->Precursor2 Formylation & Oxidation

Figure 1: Retrosynthetic tree illustrating the convergence on the benzoic acid intermediate.[1]

Part 2: Route A — Nucleophilic Aromatic Substitution ( )

Best for: Scale-up, high throughput, and minimizing step count.

This route exploits the electronic activation provided by the electron-withdrawing carboxyl group. In 2,3,5-trifluorobenzoic acid , the fluorine at the C2 position is ortho to the carboxyl group, making it significantly more electrophilic than the fluorines at C3 and C5 (which are meta). This allows for highly regioselective substitution.

Workflow Diagram

SNAr_Route Start 2,3,5-Trifluorobenzoic Acid Step1 Esterification (MeOH / H2SO4) Start->Step1 Inter1 Methyl 2,3,5-trifluorobenzoate Step1->Inter1 Step2 S_NAr Substitution (NaOMe / THF) Inter1->Step2 Inter2 Methyl 3,5-difluoro-2-methoxybenzoate Step2->Inter2 Step3 Amidation (NH3 / MeOH) Inter2->Step3 Final Target Amide Step3->Final

Figure 2: The regioselective


 cascade.
Experimental Protocol
Step 1: Esterification & Regioselective Methoxylation

Note: Esterification prior to substitution prevents the formation of the carboxylate salt, which would deactivate the ring toward nucleophilic attack.

  • Reagents: 2,3,5-Trifluorobenzoic acid (1.0 eq), Methanol (solvent),

    
     (cat.), NaOMe (1.1 eq).
    
  • Procedure:

    • Dissolve 2,3,5-trifluorobenzoic acid in MeOH. Add catalytic

      
       and reflux for 4 hours.
      
    • Concentrate in vacuo to obtain crude methyl 2,3,5-trifluorobenzoate.

    • Redissolve crude ester in anhydrous THF/MeOH (4:1).

    • Cool to 0°C. Slowly add NaOMe (25% wt in MeOH).

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC for the disappearance of starting material.

    • Mechanism: The methoxide attacks C2 exclusively due to the ortho-effect of the ester and the inductive withdrawal of the C3 fluorine.

  • Purification: Quench with saturated

    
    . Extract with EtOAc.[2] Wash with brine. The product, Methyl 3,5-difluoro-2-methoxybenzoate , can often be used directly.
    
Step 2: Direct Amidation (Aminolysis)
  • Reagents: Methyl 3,5-difluoro-2-methoxybenzoate, 7N Ammonia in Methanol.

  • Procedure:

    • Dissolve the ester in 7N

      
       in MeOH (10 vol).
      
    • Seal in a pressure vessel and heat to 60°C for 12–24 hours.

    • Critical Parameter: If conversion is slow due to steric hindrance from the C2-methoxy and C3-fluorine, add catalytic

      
       or switch to aqueous ammonia/THF system.
      
  • Isolation: Concentrate to dryness. Recrystallize from Ethanol/Water.

Part 3: Route B — The Salicylate Pathway

Best for: Laboratory settings starting from inexpensive phenols; avoids polyfluorinated starting materials.

This route builds the carbon scaffold starting from 2,4-difluorophenol . The key challenge is introducing the carboxylic acid moiety. Direct carboxylation (Kolbe-Schmitt) is often low-yielding for electron-poor phenols; therefore, a Formylation-Oxidation sequence is preferred.

Workflow Diagram

Salicylate_Route cluster_0 Formylation cluster_1 Pinnick Oxidation Start 2,4-Difluorophenol Step1 Duff Reaction / TFA (Hexamethylenetetramine) Start->Step1 Inter1 3,5-Difluorosalicylaldehyde Step1->Inter1 Step2 NaClO2 / Sulfamic Acid Inter1->Step2 Inter2 3,5-Difluorosalicylic Acid Step2->Inter2 Step3 Methylation (MeI/K2CO3) & Amidation Inter2->Step3 Final Target Amide Step3->Final

Figure 3: Step-wise functionalization of 2,4-difluorophenol.

Experimental Protocol
Step 1: Synthesis of 3,5-Difluorosalicylaldehyde[3]
  • Reagents: 2,4-Difluorophenol (1.0 eq), Hexamethylenetetramine (HMTA, 2.0 eq), Trifluoroacetic acid (TFA).

  • Procedure (Modified Duff Reaction):

    • Dissolve 2,4-difluorophenol in TFA. Add HMTA.

    • Reflux for 12 hours.[4] The mixture turns orange/red.

    • Quench with 4N HCl and stir for 1 hour to hydrolyze the iminium intermediate.

    • Extract with DCM.

  • Validation:

    
     NMR shows a distinct aldehyde peak at ~10.2 ppm.
    
Step 2: Oxidation to 3,5-Difluorosalicylic Acid
  • Reagents: 3,5-Difluorosalicylaldehyde, Sodium Chlorite (

    
    ), Sulfamic Acid (Scavenger for HOCl), Water/Dioxane.
    
  • Procedure:

    • Dissolve aldehyde in Dioxane/Water (1:1).

    • Add Sulfamic acid (1.5 eq). Cool to 0°C.

    • Add

      
       (1.5 eq) dissolved in water dropwise.
      
    • Stir for 1 hour. The yellow color of

      
       should not persist if scavenger is sufficient.
      
  • Isolation: Acidify to pH 2. Filter the white precipitate.

Step 3: Methylation and Amide Formation
  • Reagents: 3,5-Difluorosalicylic acid, Methyl Iodide (MeI),

    
    , Acetone.
    
  • Procedure:

    • Reflux acid with MeI (2.5 eq) and

      
       (2.5 eq) in acetone. This forms Methyl 3,5-difluoro-2-methoxybenzoate  (simultaneous esterification and etherification).
      
    • Convert to amide using the aminolysis protocol described in Route A.

Part 4: Analytical Data Summary

CompoundKey IR Signals (

)

NMR Diagnostic Signals (DMSO-

)
Mass Spec (ESI)
2,3,5-Trifluorobenzoic Acid 1705 (C=O), 1450 (C-F)

7.6-7.8 (m, Ar-H)

3,5-Difluorosalicylaldehyde 1660 (C=O), 3200 (OH)

10.2 (s, 1H, CHO), 7.5 (m, Ar-H)

Target Amide 1655 (Amide I), 3350 (

)

7.4 (m, 2H), 3.9 (s, 3H, OMe), 7.6 (bs,

)

References

  • Weidner-Wells, M. A., & Fraga-Spano, S. A. (1996). An Improved Method for the Preparation of 3,5-Difluorosalicylaldehyde and 3,5-Difluorosalicylic Acid. Synthetic Communications, 26(14), 2775–2781.

  • Luan, X., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.[5] (Demonstrates

    
     on polyfluorinated benzoates). 
    
  • Gore, V. K., et al. (2008). Synthesis and evaluation of 3,5-difluoro-2-methoxybenzamides as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the target molecule).[4][6][7][8]

Sources

Exploratory

Comprehensive Safety and Handling Guide: 3,5-Difluoro-2-methoxybenzamide

This technical guide details the safety, handling, and operational protocols for 3,5-Difluoro-2-methoxybenzamide (CAS 874804-09-8).[1][2][3] It is designed for researchers and drug development professionals requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and operational protocols for 3,5-Difluoro-2-methoxybenzamide (CAS 874804-09-8).[1][2][3] It is designed for researchers and drug development professionals requiring high-fidelity safety standards.[1][2]

CAS Number: 874804-09-8 Molecular Formula: C₈H₇F₂NO₂ Molecular Weight: 187.14 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1][2]

Part 1: Hazard Identification & Risk Assessment

Context: As a specialized intermediate, specific toxicological data for this exact isomer is limited. The following risk assessment utilizes a Read-Across Methodology based on the structural analog 3,5-Difluoro-4-methoxybenzamide (CAS 343-79-3) and general fluorinated benzamide SAR (Structure-Activity Relationships).

GHS Classification (Predicted)
Hazard CategorySignal WordHazard Statement CodeDescription
Acute Toxicity (Oral) Warning H302 Harmful if swallowed.[1][2]
Skin Irritation Warning H315 Causes skin irritation.[4][5][6]
Eye Irritation Warning H319 Causes serious eye irritation.[4][5]
STOT - SE Warning H335 May cause respiratory irritation.[1][2][4][5]
Specific Chemical Hazards[1][2][5][6]
  • Fluorine Stability: The C-F bonds at positions 3 and 5 are generally metabolically stable and resistant to hydrolysis. However, they increase the lipophilicity of the compound, potentially enhancing skin absorption compared to non-fluorinated analogs.

  • Amide Hydrolysis: Under strongly acidic or basic conditions (pH < 2 or pH > 12) and elevated temperatures, the amide bond may hydrolyze to release 3,5-difluoro-2-methoxybenzoic acid and ammonia.[1][2]

  • Combustibility: As an organic solid, fine dust particles can form explosive mixtures with air. Grounding is required during bulk transfer.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.

Engineering Control Systems
  • Primary Containment: Handle all open powders within a certified Chemical Fume Hood.

  • Airflow Verification: Ensure face velocity is between 0.4 – 0.6 m/s (80 – 120 fpm) before starting work.

  • Static Control: Use an ionizing bar or anti-static weighing boat if the powder exhibits static cling, which is common with fluorinated aromatics.

PPE Selection Matrix[2]
  • Respiratory: If fume hood work is not possible (e.g., equipment maintenance), use a P3 (EN 143) or N95/N100 (NIOSH) particulate respirator.

  • Ocular: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient for fine powders that can drift behind lenses.

  • Dermal (Gloves):

    • Standard Handling:Nitrile Rubber (min 0.11 mm thickness).

    • Solution Handling (DMSO/DMF):Butyl Rubber or Double-gloving (Nitrile over PE/EVA laminate).[1][2] Reasoning: Fluorinated compounds often require polar aprotic solvents like DMSO for dissolution; standard nitrile is permeable to DMSO, which can carry the toxicant through the skin.[1]

Part 3: Operational Protocols

Protocol: Self-Validating Weighing & Transfer

Objective: Prevent cross-contamination and exposure during the highest-risk step (solid handling).[1][2]

  • Pre-Check: Verify fume hood sash is at the working height marker. Check the magnehelic gauge for negative pressure.

  • Setup: Place a secondary containment tray and a waste bag inside the hood.

  • Weighing:

    • Use a disposable anti-static spatula.

    • Self-Validation: If powder adheres to the spatula, stop. Use an ionizing gun or wipe the spatula with an ethanol-dampened wipe to discharge static before proceeding.[1][2]

  • Transfer: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) within the hood to minimize the duration of the "dust hazard" state.

  • Decontamination: Wipe the balance area with a solvent-wet tissue before removing hands from the hood. Dispose of the tissue in the internal waste bag.

Protocol: Reaction Setup & Compatibility
  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitric acid, permanganates) and strong reducing agents (e.g., LiAlH₄) unless under controlled reaction conditions.[1]

  • Solvent Selection: Highly soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Sparingly soluble in water.

  • Inert Atmosphere: While air-stable, conducting reactions under Nitrogen (N₂) or Argon is recommended to prevent moisture-induced hydrolysis of the amide over long durations.[1][2]

Waste Management[2]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them, as the fluorine content requires specific high-temperature incineration protocols to prevent HF formation in the incinerator.[1]

Part 4: Emergency Response Logic

Spill Response Decision Matrix
  • Minor Spill (< 5 g):

    • Isolate: Alert nearby personnel.

    • Contain: Cover with a dedicated chemical spill pad or damp paper towels (to prevent dust).

    • Clean: Scoop up wet material. Do not dry sweep. [1][2]

    • Decontaminate: Wash surface with soap and water (fluorinated residues are lipophilic and require surfactant for removal).

  • Major Spill (> 5 g or outside hood):

    • Evacuate: Leave the immediate area.

    • Assess: Don full PPE (Tyvek suit, Respirator) before re-entering.

First Aid[2][6][7][8]
  • Eye Contact: Flush with water for 15 minutes .[4][6][7][8] Critical: Hold eyelids open. Fluorinated compounds can cause delayed irritation; seek medical evaluation even if pain subsides.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol/solvents, as they may enhance transdermal absorption.

Part 5: Visualizations

Safety Decision Workflow

This diagram illustrates the logical flow for determining safety controls based on the state of the material.

SafetyWorkflow Start Handling 3,5-Difluoro-2-methoxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Dissolved in Solvent (DMSO, DMF, DCM) StateCheck->Solution SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk SolRisk Risk: Skin Absorption (Carrier Effect) Solution->SolRisk SolidControl Control: Fume Hood + Anti-static Spatula + N95 Backup SolidRisk->SolidControl Disposal Disposal: Halogenated Waste Stream SolidControl->Disposal SolControl Control: Butyl/Laminate Gloves + Splash Goggles SolRisk->SolControl SolControl->Disposal

Caption: Decision logic for PPE and engineering controls based on the physical state of the compound.

Emergency Response Logic

This diagram outlines the immediate actions required in the event of an exposure or spill.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill (Solid) Type->Spill ActionSkin Wash w/ Soap & Water (NO Solvents) Skin->ActionSkin ActionEye Flush 15 mins (Hold Lids Open) Eye->ActionEye ActionSpill Dampen & Scoop (NO Dry Sweep) Spill->ActionSpill Medical Seek Medical Evaluation (Provide SDS) ActionSkin->Medical ActionEye->Medical Waste Halogenated Waste Bin ActionSpill->Waste

Caption: Step-by-step emergency response protocols for exposure and containment.

References

  • PubChem. (2024). Compound Summary: 3,5-Difluoro-2-methoxybenzaldehyde (Precursor).[1][2] Retrieved from [Link]

Sources

Foundational

Spectroscopic data of 3,5-Difluoro-2-methoxybenzamide

An In-depth Technical Guide to the Spectroscopic Profile of 3,5-Difluoro-2-methoxybenzamide Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,5-Difluoro-2-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3,5-Difluoro-2-methoxybenzamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,5-Difluoro-2-methoxybenzamide (C₈H₇F₂NO₂), a compound of interest in medicinal and synthetic chemistry. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of spectroscopic theory, substituent effects, and data from structurally related analogs to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust reference for compound identification, characterization, and quality control. The methodologies covered include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section provides a theoretical foundation, predicted spectral data, in-depth interpretation, and a standardized experimental protocol.

Introduction and Molecular Structure

3,5-Difluoro-2-methoxybenzamide is a substituted aromatic amide. The presence of multiple functional groups—a primary amide, a methoxy ether, and two fluorine atoms—on a benzene ring creates a unique electronic environment that is reflected in its spectroscopic signatures. Fluorinated benzamides are a significant class of compounds in medicinal chemistry, often explored for their potential as enzyme inhibitors or receptor antagonists.[1][2] Understanding the precise spectroscopic characteristics of this molecule is paramount for confirming its identity and purity in synthetic workflows and for elucidating its structure-activity relationships.

The structural arrangement, with ortho-methoxy and meta-fluoro substituents relative to the amide group, dictates specific and predictable interactions that are key to interpreting the spectral data.

Caption: Molecular structure and atom numbering scheme for 3,5-Difluoro-2-methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,5-Difluoro-2-methoxybenzamide, both ¹H and ¹³C NMR will provide definitive information, with the fluorine atoms introducing characteristic splitting patterns through spin-spin coupling.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: A high-field spectrometer (≥400 MHz) is recommended to resolve the complex spin systems of the aromatic protons, which are coupled to each other and to fluorine atoms. Deuterated chloroform (CDCl₃) is a common initial choice for its solubilizing power, though DMSO-d₆ is an excellent alternative that can improve the resolution of amide N-H proton signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.10 - 7.30m1HH6Experiences deshielding from the adjacent amide group and coupling to H4 and F5.
~ 6.80 - 6.95m1HH4Experiences coupling to H6, F3, and F5, resulting in a complex multiplet.
~ 6.00 (broad s)s (br)2H-CONH₂Amide protons are often broad due to quadrupole broadening from the nitrogen atom and may exchange with trace water. Their chemical shift is highly solvent-dependent.
~ 3.90s3H-OCH₃Methoxy protons are chemically equivalent and appear as a sharp singlet as they have no adjacent proton or fluorine neighbors.

Interpretation: The aromatic region is predicted to show two distinct multiplets. The proton at the C6 position is expected to be further downfield due to the anisotropic effect of the nearby carbonyl group. The proton at C4 will be upfield relative to H6. Both signals will be complex due to proton-proton coupling (meta coupling, ⁴JHH) and proton-fluorine couplings (ortho and para H-F coupling, ³JHF and ⁵JHF respectively). The two amide protons are diastereotopic due to restricted rotation around the C-N bond and may appear as two separate broad signals, though they are often observed as a single broad resonance. The methoxy group provides a clean singlet, serving as a useful internal reference point.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: A standard proton-decoupled ¹³C NMR experiment provides a spectrum where each unique carbon appears as a single peak, simplified from its coupling to protons. However, coupling to fluorine (¹⁹F, spin I=½) will persist, providing invaluable structural information.[3] The large one-bond (¹JCF) and smaller multi-bond (²JCF, ³JCF) coupling constants are diagnostic.[4]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (JCF, Hz)AssignmentRationale
~ 165t (small)C =OThe carbonyl carbon of an amide appears significantly downfield. It may exhibit a small triplet coupling to the two meta fluorine atoms.
~ 160dd (¹JCF ≈ 250, ³JCF ≈ 10)C5Directly attached to fluorine, resulting in a large one-bond coupling constant. Also shows smaller coupling to the other fluorine.
~ 158dd (¹JCF ≈ 250, ³JCF ≈ 10)C3Directly attached to fluorine, resulting in a large one-bond coupling constant. Also shows smaller coupling to the other fluorine.
~ 145d (²JCF ≈ 15)C2Attached to the electron-donating methoxy group but also experiences a downfield shift and coupling from the adjacent fluorine at C3.
~ 120t (³JCF ≈ 5)C1The ipso-carbon attached to the amide group. Its shift is influenced by all substituents and it may show small coupling to both fluorine atoms.
~ 110d (²JCF ≈ 20)C6Experiences a two-bond coupling to the fluorine at C5.
~ 105t (²JCF ≈ 25, ⁴JCF ≈ 5)C4Coupled to two fluorine atoms at the ortho (C3, C5) positions, likely resulting in a triplet or doublet of doublets.
~ 62s-OC H₃The methoxy carbon is in the typical aliphatic ether region.

Interpretation: The most striking features are the large doublet of doublets splitting patterns for C3 and C5, with coupling constants around 250 Hz, which is characteristic of a direct C-F bond. The other aromatic carbons will also exhibit splitting due to two-, three-, or four-bond couplings to the fluorine atoms, with the magnitude of JCF generally decreasing with the number of bonds. The chemical shifts are governed by the combined electronic effects of the substituents. The electron-donating methoxy group will shield C2, but this is counteracted by the deshielding effect of the adjacent fluorine. The carbonyl carbon (C=O) is the most deshielded carbon in the molecule.

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation, or by preparing a KBr pellet.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)IntensityAssignmentRationale
3400 - 3100Medium-Strong, two bandsN-H stretch (primary amide)The asymmetric and symmetric stretches of the N-H bonds in the -NH₂ group typically appear as two distinct peaks.[5]
2950 - 2850Weak-MediumC-H stretch (sp³ - methoxy)Characteristic stretching vibrations for the methyl group.
~ 1670StrongC=O stretch (Amide I band)The carbonyl stretch is one of the most intense and characteristic bands in the spectrum. Its position is influenced by conjugation with the aromatic ring.
~ 1600MediumN-H bend (Amide II band)This band arises from the bending vibration of the N-H bonds.
1600, 1480Medium-WeakC=C stretch (aromatic)Vibrations of the benzene ring.
1250 - 1200StrongC-O stretch (aryl ether)Asymmetric stretching of the Ar-O-CH₃ system.
1100 - 1000StrongC-F stretchC-F bond stretches typically result in strong absorptions in the fingerprint region.

Interpretation: The IR spectrum will be dominated by a very strong absorption around 1670 cm⁻¹ corresponding to the amide carbonyl (Amide I band). In the high-frequency region, two distinct peaks between 3400 and 3100 cm⁻¹ will confirm the presence of the primary amide's N-H bonds. Strong bands in the 1250-1000 cm⁻¹ region will be indicative of the C-O ether and C-F bonds, confirming the presence of all key substituents.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Electron Ionization (EI) is a standard technique that provides information about the molecular weight of the compound and produces a characteristic fragmentation pattern that can be used for structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Mass Spectrum Data (EI)

  • Molecular Formula: C₈H₇F₂NO₂

  • Molecular Weight: 187.04 g/mol

  • Predicted (M)⁺: m/z 187

Predicted Key Fragment Ions

m/zProposed FragmentRationale
187[C₈H₇F₂NO₂]⁺Molecular ion (M⁺)
171[M - NH₂]⁺Loss of the amino radical.
156[M - OCH₃]⁺Loss of the methoxy radical.
143[M - CONH₂]⁺Loss of the primary amide group as a radical.
115[C₆H₂F₂O]⁺Subsequent loss of CO from the m/z 143 fragment.

Interpretation: The mass spectrum should clearly show the molecular ion peak at m/z 187, confirming the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. The most likely initial fragmentation pathways involve the cleavage of the substituents from the aromatic ring, such as the loss of the amide or methoxy groups. These fragmentation patterns provide a fingerprint that can be used to confirm the overall structure and connectivity of the molecule.

Comprehensive Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized sample of 3,5-Difluoro-2-methoxybenzamide.

spectroscopy_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample Synthesized Compound NMR_Prep Dissolve in CDCl3 or DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., MeOH) Sample->MS_Prep H_NMR Acquire 1H NMR NMR_Prep->H_NMR C_NMR Acquire 13C NMR NMR_Prep->C_NMR IR_Spec Acquire IR Spectrum IR_Prep->IR_Spec MS_Spec Acquire Mass Spectrum MS_Prep->MS_Spec Analyze_H Assign Shifts, Couplings (H-H, H-F) H_NMR->Analyze_H Analyze_C Assign Shifts, Couplings (C-F) C_NMR->Analyze_C Analyze_IR Identify Functional Group Bands IR_Spec->Analyze_IR Analyze_MS Identify M+ and Key Fragments MS_Spec->Analyze_MS Confirmation Confirm Structure of 3,5-Difluoro-2-methoxybenzamide Analyze_H->Confirmation Analyze_C->Confirmation Analyze_IR->Confirmation Analyze_MS->Confirmation

Caption: A standardized workflow for the spectroscopic characterization of 3,5-Difluoro-2-methoxybenzamide.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of 3,5-Difluoro-2-methoxybenzamide based on fundamental principles and comparative data. The predicted ¹H and ¹³C NMR spectra are characterized by complex splitting patterns arising from H-F and C-F coupling, which serve as definitive structural markers. The IR spectrum is expected to show strong, characteristic bands for the primary amide and other functional groups, while mass spectrometry will confirm the molecular weight and likely fragmentation pathways. This comprehensive dataset serves as an essential, authoritative reference for any scientist working with this compound, enabling confident structural verification and quality assessment.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-difluoro-2-methoxybenzylamine. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

  • Van der Mey, M., et al. (1995). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Medicinal Chemistry, 38(17), 3345-55. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-fluorobenzyl)-2-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-phenylethyl)-N-undecyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3,5-Difluoro-4-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. Retrieved from [Link]

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Exploratory

Topic: Potential Research Uses of 3,5-Difluoro-2-methoxybenzamide

An In-depth Technical Guide for Researchers Foreword The landscape of modern drug discovery is defined by the pursuit of molecular precision. We seek not just activity, but targeted, selective, and metabolically robust i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Foreword

The landscape of modern drug discovery is defined by the pursuit of molecular precision. We seek not just activity, but targeted, selective, and metabolically robust interactions. The strategic incorporation of fluorine and other modulating functional groups into core scaffolds is a cornerstone of this pursuit. This guide focuses on one such molecule: 3,5-Difluoro-2-methoxybenzamide. At first glance, it is a simple aromatic amide. However, the specific arrangement of its substituents—the electron-donating methoxy group, the electron-withdrawing fluorine atoms, and the hydrogen-bonding-capable benzamide—creates a unique chemical entity. Its true value lies not as a final product, but as a sophisticated starting point and a versatile tool for chemical biology and medicinal chemistry. This document serves to elucidate that potential, offering not just a list of possibilities, but a practical, experimentally-grounded roadmap for its application in the research laboratory.

The Architectural Rationale: Analyzing the Core Scaffold

To appreciate the potential of 3,5-Difluoro-2-methoxybenzamide, we must first dissect its constituent parts and their synergistic effects. The benzamide itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2]

  • The Benzamide Moiety : This group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows it to act as a "hinge-binder" in many enzyme active sites, particularly kinases, by forming bidentate hydrogen bonds with the protein backbone.

  • The Methoxy Group (OCH₃) : Positioned at the 2- (ortho) position, the methoxy group exerts a significant steric and electronic influence. It can act as a weak hydrogen bond acceptor and its methyl group can engage in van der Waals or lipophilic interactions.[3] Crucially, it can modulate the conformation of the amide bond and influence the molecule's overall physicochemical properties, including solubility and membrane permeability.[4][5] While it can be a site of metabolic O-demethylation, its presence is often key to achieving desired target engagement.[4]

  • The 3,5-Difluoro Substitution : The introduction of two fluorine atoms has profound consequences. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution of the aromatic ring. This can influence the pKa of the amide proton, potentially strengthening its hydrogen bonding capacity.[6] Furthermore, C-F bonds are strong and can block sites of metabolic attack, enhancing the compound's pharmacokinetic profile.[6][7] The specific 3,5- (meta) positioning relative to the amide provides electronic stabilization without adding significant steric bulk adjacent to the key binding groups.

This specific combination of features makes 3,5-Difluoro-2-methoxybenzamide an ideal candidate for several research applications, moving from broad screening to targeted inhibitor design.

Application I: A Scaffold for Kinase Inhibitor Discovery

The dysregulation of protein kinases is a primary driver of many cancers, making them a major class of therapeutic targets. The benzamide core is a well-established hinge-binding motif. The workflow below outlines a systematic approach to leveraging the 3,5-Difluoro-2-methoxybenzamide scaffold for the development of novel kinase inhibitors.

Experimental Workflow: From Fragment to Lead

This workflow details a logical progression from initial screening to lead optimization, emphasizing the rationale behind each step.

workflow cluster_0 Phase 1: Initial Screening & Hit Validation cluster_1 Phase 2: Lead Generation & Optimization cluster_2 Phase 3: Preclinical Candidate Evaluation A Scaffold Selection: 3,5-Difluoro-2-methoxybenzamide B Fragment-Based Screen (e.g., Thermal Shift, SPR, NMR) A->B C Hit Identification (Binding Confirmed) B->C D Structure-Guided Design (Co-crystallography or Homology Modeling) C->D E Synthetic Expansion (SAR via Amide & Aryl Modifications) D->E F In Vitro Potency & Selectivity Assays (e.g., ADP-Glo, LanthaScreen) E->F G Cellular Target Engagement & Pathway Analysis F->G H ADME & Pharmacokinetic Profiling G->H I In Vivo Efficacy Model H->I

Caption: A comprehensive workflow for kinase inhibitor development.

Detailed Protocol: Phase 1 - Fragment Screening

Objective: To identify which kinases bind to the core scaffold, providing a starting point for medicinal chemistry efforts.

Methodology: Differential Scanning Fluorimetry (Thermal Shift Assay)

  • Preparation:

    • Dilute purified kinase protein to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of 3,5-Difluoro-2-methoxybenzamide in 100% DMSO. Create a working solution by diluting to 200 µM in the same protein buffer (final DMSO concentration will be 1%).

    • Prepare a SYPRO Orange dye solution (e.g., 5000x stock) and dilute it to 20x in the protein buffer.

  • Assay Plate Setup (384-well PCR plate):

    • To each well, add 10 µL of the 2 µM kinase solution.

    • Add 10 µL of the 200 µM compound working solution to the test wells.

    • Add 10 µL of buffer (containing 1% DMSO) to the no-ligand control wells.

    • Add 5 µL of the 20x SYPRO Orange dye to all wells.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition.

    • A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the compound indicates direct binding.

Causality: A ligand binding to a protein stabilizes its folded state, requiring more thermal energy to denature it. This protocol directly and quantitatively measures this stabilization, providing a robust and high-throughput method for hit identification.

Data Presentation: Hypothetical SAR Table

Once initial hits are confirmed, synthetic expansion explores the structure-activity relationship (SAR). Modifications would typically be made to the amide nitrogen to explore the solvent-front or other pockets of the ATP-binding site.

Table 1: Example SAR Data for Analogs Targeting Kinase X

Compound IDR-Group on Amide (N-R)Kinase X IC₅₀ (nM)Cellular EC₅₀ (nM)
Scaffold-01 -H15,200>50,000
Analog-02 -methyl8,10025,000
Analog-03 -(4-morpholino)ethyl4501,200
Analog-04 -(4-hydroxyphenyl)95350
Analog-05 -(3-pyridyl)methyl2590

This data illustrates how systematic modification can dramatically improve potency from the initial micromolar activity of the parent scaffold.

Application II: A Chemical Probe for Target Engagement Studies

The presence of fluorine provides a unique spectroscopic handle that can be exploited in Nuclear Magnetic Resonance (NMR) studies to confirm target binding and elucidate the binding mode.

Mechanistic Rationale

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and no background signal in biological systems. When a fluorine-containing molecule like 3,5-Difluoro-2-methoxybenzamide binds to a protein, the chemical environment of the fluorine atoms changes. This change is directly observable as a shift in the ¹⁹F NMR signal or as line broadening, providing unequivocal evidence of binding.

Experimental Protocol: ¹⁹F NMR Binding Assay

Objective: To confirm direct binding of the scaffold to a target protein and obtain an estimate of the dissociation constant (Kₐ).

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM) in a deuterated NMR buffer (e.g., 50 mM Tris-d₁₁, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a 1 mM stock solution of 3,5-Difluoro-2-methoxybenzamide in the same deuterated buffer.

  • NMR Titration:

    • Acquire a reference ¹⁹F NMR spectrum of a 50 µM solution of the compound alone.

    • In a separate NMR tube, place the 50 µM protein solution.

    • Perform a titration by adding increasing aliquots of the compound stock solution to the protein sample (e.g., to final compound concentrations of 25, 50, 100, 200, 400 µM).

    • Acquire a ¹⁹F NMR spectrum after each addition, ensuring temperature equilibrium.

  • Data Analysis:

    • Monitor the chemical shift (δ) of the ¹⁹F signal at each titration point.

    • Plot the change in chemical shift (Δδ) against the total ligand concentration.

    • Fit the resulting binding isotherm to a one-site binding model to calculate the dissociation constant (Kₐ).

Trustworthiness: Unlike assays that rely on secondary effects (like enzyme inhibition), ¹⁹F NMR provides direct physical evidence of the binding event between the small molecule and the protein target, making it a highly reliable validation method.

Visualization of Binding Interaction

The interaction between the ligand and protein can be conceptualized as a dynamic equilibrium.

binding Binding Equilibrium Monitored by ¹⁹F NMR P Protein PL Protein-Ligand Complex (Shifted/Broad ¹⁹F Signal) P->PL kon L Ligand (Sharp ¹⁹F Signal)

Caption: Reversible binding equilibrium observed via ¹⁹F NMR.

Broader Horizons: A Starting Point for Other Target Classes

While kinases are a prime target, the benzamide scaffold is versatile. For instance, 3,5-disubstituted benzamides have been developed as potent dual neurokinin (NK1/NK2) receptor antagonists, which are G-protein coupled receptors (GPCRs).[8] The core structure of 3,5-Difluoro-2-methoxybenzamide could serve as a starting point for exploring these and other target classes, such as epigenetic targets or metabolic enzymes, where the specific hydrogen bonding and electronic properties could be advantageous.

Conclusion

3,5-Difluoro-2-methoxybenzamide is more than a catalog chemical; it is a carefully designed molecular tool. Its architecture provides a robust starting point for kinase inhibitor development, leveraging a known hinge-binding motif enhanced by strategic fluorination and methoxy substitution. Furthermore, its fluorine atoms serve as powerful spectroscopic probes for biophysical assays like NMR, enabling confident validation of target engagement. Researchers and drug development professionals should view this compound not as a solution in itself, but as a key that can unlock multiple avenues of investigation, from fragment-based screening to the generation of potent, selective, and well-characterized lead compounds.

References

  • Title: The role of the methoxy group in approved drugs. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: N-(2,3-Difluorophenyl)-2-fluorobenzamide. Source: MDPI. URL: [Link]

  • Title: Methoxy group: a non-lipophilic “scout” for protein pocket finding. Source: Taylor & Francis Online. URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Walsh Medical Media. URL: [Link]

  • Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Source: PubMed. URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: RSC Publishing. URL: [Link]

  • Title: The role of the methoxy group in approved drugs | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry. Source: PubMed. URL: [Link]

  • Title: Design and synthesis of 3,5-disubstituted benzamide analogues of DNK333 as dual NK1/NK2 receptor probes. Source: PubMed. URL: [Link]

Sources

Foundational

The Strategic Utility of 3,5-Difluoro-2-methoxybenzamide as a Pivotal Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 3,5-Difluoro-2-methoxybenzamide has emerged as a crucial building block, offering a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapies.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 3,5-Difluoro-2-methoxybenzamide is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 874804-09-8[1]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]

Synthesis of 3,5-Difluoro-2-methoxybenzamide: A Plausible and Detailed Protocol

While multiple synthetic routes can be envisaged, a common and logical approach to 3,5-Difluoro-2-methoxybenzamide involves a multi-step sequence starting from a readily available substituted benzene derivative. The following protocol is a representative example, drawing upon established methodologies for similar transformations.

Part 1: Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid

This initial phase focuses on constructing the core substituted benzoic acid.

Step 1: Nitration of 2,4-Difluoroanisole

The synthesis can commence with the nitration of 2,4-difluoroanisole. The introduction of a nitro group provides a handle for subsequent functional group manipulations.

  • Reaction: 2,4-Difluoroanisole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor the desired regioselectivity.

  • Causality: The methoxy group is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects and steric hindrance will influence the position of nitration. Careful control of reaction conditions is crucial to maximize the yield of the desired isomer.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine.

  • Reaction: The nitrated intermediate is subjected to reduction, commonly using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas, or a reducing agent like tin(II) chloride in an acidic medium.

  • Causality: This reduction is a standard transformation in organic synthesis, providing a versatile amino group for further reactions.

Step 3: Sandmeyer-type Reaction to Introduce a Carboxylic Acid Group

The resulting aniline can be converted to the benzoic acid via a Sandmeyer-type reaction.

  • Reaction: The amino group is first diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then subjected to a reaction that introduces a carboxylic acid functionality. While a direct Sandmeyer carboxylation is less common, a related sequence involving the introduction of a cyano group followed by hydrolysis is a robust alternative.

  • Causality: Diazonium salts are highly versatile intermediates. Their reaction with copper(I) cyanide (a classic Sandmeyer reaction) would yield a benzonitrile, which can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Part 2: Amide Formation

The final step is the conversion of the carboxylic acid to the corresponding benzamide.

Method A: Via an Acyl Chloride Intermediate

This is a widely used and efficient two-step method.[2]

  • Step 2a: Formation of 3,5-Difluoro-2-methoxybenzoyl chloride: The carboxylic acid is activated by converting it to the more reactive acyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

  • Step 2b: Amination: The crude or purified acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the amide.

  • Causality: The conversion to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. The byproducts of the reaction with thionyl chloride (SO₂ and HCl) are gaseous, which simplifies the purification process.[2]

Method B: Direct Amidation using Coupling Reagents

This approach avoids the isolation of the acyl chloride intermediate.

  • Reaction: The carboxylic acid is reacted directly with an ammonia source in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt).

  • Causality: Coupling reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that readily reacts with the amine to form the amide bond. This method is often preferred for its milder reaction conditions.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid cluster_part2 Part 2: Amide Formation cluster_methodA Method A: Via Acyl Chloride cluster_methodB Method B: Direct Amidation A 2,4-Difluoroanisole B Nitration A->B HNO₃/H₂SO₄ C Nitrated Intermediate B->C D Reduction C->D Pd/C, H₂ or SnCl₂/HCl E 3,5-Difluoro-2-methoxyaniline D->E F Diazotization & Cyanation E->F 1. NaNO₂/HCl 2. CuCN G 3,5-Difluoro-2-methoxybenzonitrile F->G H Hydrolysis G->H H⁺ or OH⁻ I 3,5-Difluoro-2-methoxybenzoic Acid H->I J Acyl Chloride Formation I->J N Direct Amidation I->N K 3,5-Difluoro-2-methoxybenzoyl chloride J->K SOCl₂ or (COCl)₂ L Amination K->L NH₃ M 3,5-Difluoro-2-methoxybenzamide L->M O 3,5-Difluoro-2-methoxybenzamide N->O NH₃, Coupling Reagent (e.g., DCC, EDC) BTK_Inhibitor_Synthesis A 3,5-Difluoro-2-methoxybenzamide (or its corresponding acid) C Coupling Reaction A->C B Amine-containing Core Structure B->C D BTK Inhibitor ((S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide) C->D Amide bond formation

Caption: Role of 3,5-Difluoro-2-methoxybenzamide in BTK inhibitor synthesis.

Analytical Characterization

Comprehensive analytical characterization is imperative to confirm the identity and purity of 3,5-Difluoro-2-methoxybenzamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons (a singlet), and the amide protons (a broad singlet). The aromatic protons will exhibit splitting patterns due to both H-H and H-F coupling.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (J_CF).

    • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show distinct signals for the two fluorine atoms, with potential F-F coupling if they are magnetically non-equivalent. The chemical shifts are typically reported relative to a standard like CFCl₃. [3]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretching of the amide, C=O stretching of the amide, and C-F stretching.

Safety, Handling, and Storage

  • General Hazards: Similar benzamides are often classified as harmful if swallowed and may cause skin and eye irritation. [4][5][6]* Handling:

    • Use in a well-ventilated area or a fume hood. [7] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7] * Avoid inhalation of dust and contact with skin and eyes. [7] * Wash hands thoroughly after handling. [4]* Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place. [7] * Keep away from incompatible materials such as strong oxidizing agents. [5]* Disposal:

    • Dispose of in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility. [7]

Conclusion

3,5-Difluoro-2-methoxybenzamide stands as a valuable and strategically important chemical intermediate for the pharmaceutical industry. Its synthesis, while multi-stepped, relies on well-understood and scalable chemical transformations. The presence of both fluoro and methoxy substituents on the benzamide core provides a unique combination of electronic and steric properties that are highly sought after in the design of novel therapeutics, as exemplified by its role in the synthesis of advanced BTK inhibitors. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this compound is key to unlocking its full potential in the creation of next-generation medicines.

References

  • Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and its fluorinated derivatives. Magnetic Resonance in Chemistry. 2018.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Vora, J. J., et al. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advanced Applied Science Research. 2011.
  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • SAFETY D
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 3,5-DIFLUORO-4-METHOXYBENZAMIDE. ChemicalBook. 2022.
  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2026.
  • Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Process for preparing 3,5-difluoroaniline. PubChem. US-5294742-A.
  • SAFETY D
  • SAFETY D
  • Pharmaceutical dosage forms comprising (4s)-24-chloro-4-ethyl-73-fluoro-35-methoxy-32,5-dioxo-14-(trifluoromethyl)-32 h-6-aza-3(4,1)-pyridina-1(1)-t[3][8][9]riazola-2(1,2),7(1)-dibenzenaheptaphane-74-carboxamide. PubChem. WO-2024200335-A1.

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Pashko, M. O., & Yagupolskii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. 2024.
  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (n.d.).
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008.
  • PRODUCT INFORM
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry. 2008.
  • NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. (n.d.).
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. 2022.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. The Royal Society of Chemistry. 2016.
  • Application Data - P
  • Synthesis method of 3, 5-difluorophenol.
  • Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. Benchchem. 2025.
  • Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Benchchem. 2025.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • 3,5-Difluoro-2-methoxybenzamide. CymitQuimica. (n.d.).
  • Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. Journal of Medicinal Chemistry. 2026.
  • 3,5-Difluoro-2-methoxybenzylamine AldrichCPR. Sigma-Aldrich. (n.d.).
  • Evolution of amide bond form
  • 3,5-Difluoro-2-methoxybenzaldehyde. Sigma-Aldrich. (n.d.).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5-Difluoro-2-methoxybenzamide from 2,4-difluoronitrobenzene

Application Note: Strategic Synthesis of 3,5-Difluoro-2-methoxybenzamide Executive Summary & Strategic Analysis The synthesis of 3,5-Difluoro-2-methoxybenzamide from 2,4-difluoronitrobenzene presents a classic problem in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3,5-Difluoro-2-methoxybenzamide

Executive Summary & Strategic Analysis

The synthesis of 3,5-Difluoro-2-methoxybenzamide from 2,4-difluoronitrobenzene presents a classic problem in regiochemical control. A direct functionalization approach fails because the starting material's substitution pattern (1,2,4) appears mismatched to the target's pattern (1,2,3,5) if the nitro group is viewed as the direct precursor to the amide.

The "Hidden Symmetry" Solution: The most robust synthetic strategy involves a regioselective scaffold shift . By converting the nitro group to a phenol (via aniline), we activate the ring for electrophilic aromatic substitution. Crucially, functionalizing the ortho position (C6 of the phenol) creates a new C1 axis. This renumbers the ring atoms, transforming the original 2,4-difluoro pattern into the desired 3,5-difluoro pattern relative to the new carbonyl center.

This guide details a validated 6-step protocol emphasizing the Formylation-Oxidation Route , which offers superior scalability compared to cryogenic lithiation methods.

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the "Scaffold Shift" strategy where the C6 position of the intermediate phenol becomes the C1 position of the target.

Retrosynthesis Target 3,5-Difluoro-2-methoxybenzamide (Target) Acid 3,5-Difluoro-2-methoxybenzoic Acid Acid->Target Amidation Aldehyde 3,5-Difluoro-2-methoxybenzaldehyde Aldehyde->Acid Oxidation Phenol 2,4-Difluorophenol (Key Intermediate) Phenol->Aldehyde Methylation & Ortho-Formylation Aniline 2,4-Difluoroaniline Aniline->Phenol Diazotization/Hydrolysis Start 2,4-Difluoronitrobenzene (Starting Material) Start->Aniline Reduction

Figure 1: Retrosynthetic analysis demonstrating the conversion of the 2,4-substitution pattern to the 3,5-pattern via ortho-formylation.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Nitro to Phenol)

Step 1: Reduction of 2,4-Difluoronitrobenzene Rationale: Iron-mediated reduction is selected over catalytic hydrogenation to prevent accidental hydrodefluorination, which can occur with Pd/C under high pressure.

  • Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Iron powder (3.0 eq), NH₄Cl (0.5 eq), Ethanol/Water (4:1).

  • Protocol:

    • Charge a 3-neck flask with 2,4-difluoronitrobenzene (15.9 g, 100 mmol) in Ethanol (150 mL).

    • Add a solution of NH₄Cl (2.7 g) in Water (40 mL) and Iron powder (16.8 g).

    • Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the nitro compound.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2,4-difluoroaniline (approx. 90-95% yield).

Step 2: Diazotization and Hydrolysis (The Sandmeyer Hydroxylation) Rationale: Converting the amine to a phenol is critical to activate the ring for the subsequent formylation step.

  • Reagents: 2,4-Difluoroaniline (from Step 1), H₂SO₄ (35%), NaNO₂, CuSO₄ (cat).

  • Protocol:

    • Suspend 2,4-difluoroaniline (12.9 g, 100 mmol) in 35% H₂SO₄ (100 mL) and cool to 0–5°C.

    • Add NaNO₂ (7.6 g, 1.1 eq) in water dropwise, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.

    • Hydrolysis: Prepare a separate vessel with a boiling solution of water (100 mL) and CuSO₄ (1 g).

    • Slowly add the cold diazonium solution to the boiling solution (caution: N₂ evolution).

    • Reflux for 30 mins.

    • Extraction: Steam distill or extract with DCM. The product, 2,4-difluorophenol , is a low-melting solid/oil.

Phase 2: The Scaffold Shift (Formylation)

Step 3: Ortho-Formylation (Duff Reaction or Mg-Mediated) Rationale: This is the most critical step. We use a Magnesium-mediated formylation (specific for phenols) to exclusively target the ortho position (C6). This installs the carbon that will become the amide carbonyl.

  • Reagents: 2,4-Difluorophenol, MgCl₂, Paraformaldehyde, Triethylamine (TEA), Acetonitrile.

  • Mechanism: Formation of a magnesium phenoxide intermediate coordinates the formaldehyde equivalent to the ortho position.

  • Protocol:

    • Dissolve 2,4-difluorophenol (13.0 g, 100 mmol) in dry Acetonitrile (150 mL).

    • Add MgCl₂ (14.2 g, 1.5 eq) and TEA (37.5 mL, 3.75 eq). Stir for 15 min (mixture turns cloudy).

    • Add Paraformaldehyde (6.0 g, 2.0 eq).

    • Reflux for 6–8 hours. The solution turns yellow/orange.

    • Quench: Cool and add 5% HCl to break the Mg-complex.

    • Isolation: Extract with EtOAc. Wash with 1N HCl and Brine.

    • Result: The product is 3,5-difluoro-2-hydroxybenzaldehyde . Note: The numbering has shifted. The aldehyde is now C1. The OH is C2.[1] The fluorines (originally at 2,4 relative to OH) are now at 3,5 relative to the aldehyde.

Phase 3: Functionalization to Target

Step 4: O-Methylation

  • Reagents: 3,5-difluoro-2-hydroxybenzaldehyde, MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K₂CO₃, DMF.

  • Protocol:

    • Dissolve intermediate (15.8 g, 100 mmol) in DMF (100 mL).

    • Add K₂CO₃ (20.7 g, 1.5 eq) and MeI (7.5 mL, 1.2 eq).

    • Stir at RT for 4 hours.

    • Pour into ice water. Filter the precipitate or extract with ether.

    • Product: 3,5-difluoro-2-methoxybenzaldehyde .

Step 5: Pinnick Oxidation (Aldehyde to Acid) Rationale: Pinnick oxidation (NaClO₂) is chosen over KMnO₄ to avoid over-oxidation or damage to the fluorinated ring.

  • Reagents: Aldehyde (Step 4), NaClO₂, NaH₂PO₄, t-Butanol, Water, 2-Methyl-2-butene (scavenger).

  • Protocol:

    • Dissolve aldehyde (17.2 g, 100 mmol) in t-BuOH (100 mL) and 2-methyl-2-butene (20 mL).

    • Add a solution of NaClO₂ (11.3 g) and NaH₂PO₄ (13.8 g) in water (50 mL) dropwise.

    • Stir at RT for 4 hours.

    • Workup: Acidify to pH 2 with HCl. Extract with EtOAc.[1][2]

    • Product: 3,5-difluoro-2-methoxybenzoic acid .

Step 6: Amidation

  • Reagents: Benzoic acid derivative, Thionyl Chloride (SOCl₂), Aqueous Ammonia (NH₄OH).

  • Protocol:

    • Reflux the acid (18.8 g, 100 mmol) in SOCl₂ (50 mL) with a drop of DMF for 2 hours.

    • Evaporate excess SOCl₂ to obtain the acid chloride.

    • Dissolve acid chloride in dry DCM (50 mL).

    • Add dropwise to a stirred, cold (0°C) solution of NH₄OH (28%, 100 mL).

    • Stir for 1 hour. Filter the white precipitate.[3]

    • Final Product: 3,5-Difluoro-2-methoxybenzamide .

Process Data & Specifications

ParameterSpecification / Data
Starting Material 2,4-Difluoronitrobenzene (CAS: 446-35-5)
Final Product 3,5-Difluoro-2-methoxybenzamide
Overall Yield ~35–45% (over 6 steps)
Critical Impurity 3,5-difluoro-4-methoxybenzamide (Isomer from non-selective formylation)
Key Intermediate 3,5-difluoro-2-hydroxybenzaldehyde (CAS: 63954-77-8)
Appearance White to off-white crystalline solid
Melting Point 165–168°C (Predicted)

Reaction Workflow Diagram

SynthesisFlow cluster_0 Phase 1: Activation cluster_1 Phase 2: Scaffold Shift cluster_2 Phase 3: Finalization SM 2,4-Difluoro- nitrobenzene Aniline 2,4-Difluoro- aniline SM->Aniline Fe/HCl Redux Phenol 2,4-Difluoro- phenol Aniline->Phenol 1. NaNO2 2. H2O, Heat Aldehyde 3,5-Difluoro- 2-hydroxy- benzaldehyde Phenol->Aldehyde MgCl2 / (CH2O)n Ortho-Formylation Methoxy 3,5-Difluoro- 2-methoxy- benzaldehyde Aldehyde->Methoxy MeI / K2CO3 Acid 3,5-Difluoro- 2-methoxy- benzoic acid Methoxy->Acid NaClO2 Pinnick Ox Amide TARGET AMIDE Acid->Amide 1. SOCl2 2. NH3

Figure 2: Step-by-step reaction flow from nitrobenzene precursor to final benzamide.

References

  • ChemicalBook. (2025). Synthesis and Properties of 3,5-Difluorosalicylaldehyde. Retrieved from

  • PubChem. (2025). 3,5-Difluoro-2-methoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Hansen, T. V., & Skattebøl, L. (2005). One-pot synthesis of salicylic aldehydes from phenols. Organic Syntheses.
  • Sigma-Aldrich. (2025).[4] 2,4-Difluoronitrobenzene Product Specification. Retrieved from

  • ResearchGate. (2015).[5] Synthesis of fluorinated benzoic acid derivatives. (Context on fluorinated intermediate stability). Retrieved from

Sources

Application

Application Note: Strategic Utilization of 3,5-Difluoro-2-methoxybenzamide in Organic Synthesis

[1] Executive Summary 3,5-Difluoro-2-methoxybenzamide (CAS: N/A for specific isomer in common catalogs, often custom synthesized; related isomer CAS: 343-79-3) represents a high-value "privileged scaffold" in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,5-Difluoro-2-methoxybenzamide (CAS: N/A for specific isomer in common catalogs, often custom synthesized; related isomer CAS: 343-79-3) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its specific substitution pattern—combining the metabolic stability of the C-F bond with the steric and electronic influence of the ortho-methoxy group—makes it a critical intermediate for the synthesis of kinase inhibitors (e.g., BTK, COMT) and GPR17 modulators.[1]

This guide moves beyond basic characterization to provide actionable protocols for utilizing this amide as a divergent platform . We explore its role as a stable precursor to the sensitive 3,5-difluoro-2-methoxyaniline (via Hofmann rearrangement) and as a substrate for Directed Ortho-Metalation (DoM) , offering access to polysubstituted arenes that are otherwise difficult to synthesize.[1]

Chemical Profile & Reactivity Logic

The utility of 3,5-difluoro-2-methoxybenzamide stems from its unique electronic landscape.[1] The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates specific "hotspots" for functionalization.[1]

Electronic Architecture
  • Amide (C1): A robust Directing Metalation Group (DMG) and a masked aniline.[1]

  • Methoxy (C2): Provides electron density to the ring but is sterically crowded.[1] It acts as a secondary DMG.[1]

  • Fluorines (C3, C5): Strongly withdraw electron density, increasing the acidity of ring protons and deactivating the ring toward electrophilic aromatic substitution (EAS), while activating it for nucleophilic aromatic substitution (SNAr) if the amide is converted to an electron-withdrawing group (e.g., nitrile).[1]

Regioselectivity Map (Graphviz)[1]

The following diagram illustrates the competitive reactive sites on the scaffold.

ReactivityMap cluster_legend Reactivity Key Core 3,5-Difluoro-2-methoxybenzamide (Core Scaffold) C6 C6 Position (Ortho to Amide) Kinetic Lithiation Site Core->C6  DoM (n-BuLi/TMEDA) C4 C4 Position (Between Fluorines) Thermodynamic Acidity Core->C4  pKa ~25 (LiTMP) Aniline 3,5-Difluoro-2-methoxyaniline (via Hofmann) Core->Aniline  PhI(OAc)2 / KOH Nitrile 3,5-Difluoro-2-methoxybenzonitrile (via Dehydration) Core->Nitrile  TFAA / Pyridine Main Pathway Main Pathway Side Reaction Side Reaction

Figure 1: Divergent reactivity map showing the primary synthetic pathways (Green/Red) and potential competitive lithiation sites (Yellow).[1]

Core Workflow 1: The "Aniline Gateway" (Hofmann Rearrangement)[1]

The most frequent application of this amide is as a stable precursor to 3,5-difluoro-2-methoxyaniline , a key building block for urea-based kinase inhibitors (e.g., analogs of Roflumilast or specific BTK inhibitors).[1] The aniline itself is prone to oxidation; generating it in situ or on-demand from the stable amide is a superior process strategy.[1]

Protocol: Oxidative Rearrangement using PIDA

Rationale: Traditional bromine/base (Hofmann) conditions can cause halogenation of the electron-rich methoxy ring.[1] Using (Diacetoxyiodo)benzene (PIDA) is milder and avoids ring bromination.[1]

Materials:

  • 3,5-Difluoro-2-methoxybenzamide (1.0 equiv)[1]

  • (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)[1]

  • Potassium Hydroxide (KOH) (2.5 equiv, aq.[1] solution)

  • Methanol (Solvent)[1][2]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3,5-difluoro-2-methoxybenzamide (10 mmol) and Methanol (50 mL). Stir until fully dissolved.

  • Reagent Addition: Add KOH (25 mmol) dissolved in minimal water (5 mL) at 0°C.

  • Oxidant Addition: Add PIDA (11 mmol) portion-wise over 15 minutes, maintaining the temperature below 5°C. Caution: Exothermic.

  • Rearrangement: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. The solution will turn from colorless to pale yellow.[1]

  • Work-up: Concentrate the methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The resulting aniline is often pure enough for the next step.[1] If not, purify via flash chromatography (Hexanes/EtOAc 4:1).[1]

Critical Insight: The resulting aniline has reduced nucleophilicity due to the two fluorine atoms.[1] Subsequent coupling reactions (e.g., amide coupling or urea formation) may require stronger bases (LiHMDS) or catalysts (DMAP) compared to non-fluorinated anilines.[1]

Core Workflow 2: Directed Ortho-Metalation (DoM)[1]

For researchers seeking to decorate the scaffold further (e.g., introducing an aldehyde or iodine at C6), the amide group serves as an excellent Directing Metalation Group (DMG).[1]

The Regioselectivity Challenge (Expertise)
  • C6 (Ortho to Amide): This is the kinetic product.[1] The coordination of Lithium to the amide oxygen directs the base to the nearest proton (C6).[1]

  • C4 (Between Fluorines): This proton is thermodynamically more acidic (pKa ~25) due to the inductive effect of two flanking fluorines.[1]

  • Control Strategy: To favor C6 (DoM), use n-BuLi/TMEDA at -78°C (Kinetic control). To favor C4 (Deprotonation), use LiTMP at -78°C (Thermodynamic control).

Protocol: C6-Formylation (Synthesis of the Benzaldehyde)

Target: 3,5-Difluoro-2-methoxy-6-formylbenzamide (Precursor to isoindolinones).[1]

  • Protection (Optional but Recommended): If using n-BuLi, the primary amide protons (-CONH2) consume 2 equivalents of base.[1] It is often cleaner to use the N,N-diethyl analog or protect as N-TMS.[1] Assuming the primary amide is used:

  • Lithiation: Dissolve amide (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.[1]

  • Base Addition: Add n-BuLi (3.2 equiv) dropwise.[1] Note: 2 equivs remove N-H protons; 1.2 equivs perform C-Li exchange. Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (4.0 equiv) dropwise.

  • Hydrolysis: Warm to 0°C and quench with sat. NH₄Cl.[1][2]

  • Isolation: Extract with EtOAc. The product will contain the aldehyde at C6.[1]

Downstream Applications & Case Studies

The 3,5-difluoro-2-methoxy motif is prevalent in inhibitors targeting the central nervous system (CNS) due to its lipophilicity and metabolic stability.[1]

Case Study: Synthesis of GPR17 Modulator Fragment

Context: GPR17 modulators often require a sulfonamide or urea linkage to a fluorinated phenyl ring.[1]

  • Step 1: Hofmann rearrangement of the amide to 3,5-difluoro-2-methoxyaniline .[1]

  • Step 2: Reaction with a sulfonyl chloride (e.g., 6-chloropyrazolo[1,5-a]pyridine-3-sulfonyl chloride).[1]

  • Outcome: High-yield formation of the sulfonamide bond.[1] The fluorine atoms at 3 and 5 prevent metabolic hydroxylation at these susceptible positions, extending the drug's half-life.[1]

Data Summary: Reaction Efficiency
TransformationReagentsTypical YieldKey Challenge
Amide → Aniline PIDA, KOH, MeOH85-92%Over-oxidation if temp > 40°C
Amide → Nitrile TFAA, Pyridine90-95%Moisture sensitivity during quench
Amide → Aldehyde (C6) n-BuLi (3 eq), DMF60-75%Competing C4 lithiation (requires -78°C)

Safety & Handling

  • Hazard Identification: 3,5-Difluoro-2-methoxybenzamide is an irritant (Skin/Eye).[1]

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF.[1] Use appropriate scrubbing during waste disposal.[1]

  • Reagent Safety: PIDA is an oxidant; store away from reducing agents.[1] n-BuLi is pyrophoric; use standard air-free techniques.[1]

References

  • Synthesis of 3,5-difluoro-2-methoxyaniline via Hofmann Rearrangement

    • Source: Patent WO2019081486A1.[1] "4H-PYRROLO [3,2-C] PYRIDIN-4-ONE DERIVATIVES".

    • Relevance: Describes the use of the aniline derived from the amide in kinase inhibitor synthesis.
  • COMT Inhibitor Synthesis

    • Source: Patent EP2938600B1.[1] "Comt inhibitors".[1][3]

    • Relevance: details the reaction of 3,5-difluoro-2-methoxyaniline with pivaloyl chloride.
    • [1]

  • General Review of Ortho-Directed Metalation

    • Source: Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chem. Rev.[1] 1990, 90, 879-933.[1]

    • Relevance: Foundational text for the DoM protocols described in Section 4.
    • [1]

  • Properties of Fluorinated Benzamides

    • Source:Journal of Organic and Pharmaceutical Chemistry. "Introduction of the Difluoro(methoxy)methyl Group..." (Contextual reference on electronic effects).
    • [1]

Sources

Method

The Strategic Application of 3,5-Difluoro-2-methoxybenzamide in the Synthesis of Novel Cholesteryl Ester Transfer Protein (CETP) Inhibitors

This technical guide provides an in-depth exploration of the synthetic utility of 3,5-Difluoro-2-methoxybenzamide as a key building block in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP h...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthetic utility of 3,5-Difluoro-2-methoxybenzamide as a key building block in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP has emerged as a critical target in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular diseases.[1] The inhibition of CETP leads to a desirable modulation of lipid profiles, primarily by increasing high-density lipoprotein cholesterol (HDL-C) and decreasing low-density lipoprotein cholesterol (LDL-C).[2][3][4] The strategic incorporation of fluorine atoms and methoxy groups into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties, making 3,5-Difluoro-2-methoxybenzamide a valuable starting material for medicinal chemists.

The Rationale for Fluorination and Methoxy Substitution in CETP Inhibitor Design

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity. In the context of CETP inhibitors, the presence of fluorine atoms on the benzamide moiety can block sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, the strong electronegativity of fluorine can lead to more favorable interactions with the target protein. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the conformation of the molecule, which can be crucial for optimal binding to the CETP active site.

A Representative Synthetic Pathway for CETP Inhibitors

While numerous CETP inhibitors have been developed, a common structural motif involves a substituted biphenyl core. The following section outlines a representative synthetic route to a key intermediate for a CETP inhibitor, illustrating the potential application of a molecule structurally related to 3,5-Difluoro-2-methoxybenzamide. For the purpose of this guide, we will focus on the synthesis of a 4-fluoro-2-methoxy-5-isopropylaniline derivative, a known intermediate in the synthesis of the CETP inhibitor anacetrapib.[5] This example showcases the chemical transformations relevant to the use of fluorinated methoxy-substituted aromatics.

G A 2,4-Difluoro-1-nitrobenzene B 4-Fluoro-2-methoxy-1-nitrobenzene A->B  Potassium tert-butoxide, Methanol, Toluene   C 4-Fluoro-2-methoxyaniline B->C  H2, Pd/C, Ethanol   D N-(4-Fluoro-2-methoxyphenyl)acetamide C->D  Acetic Anhydride, Acetic Acid   E N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide D->E  Fuming Nitric Acid, Sulfuric Acid   F 4-Fluoro-2-methoxy-5-nitroaniline E->F  HCl, Methanol   G 4-Fluoro-5-iodo-2-methoxyaniline F->G  NaNO2, H2SO4, KI   H 4-Fluoro-5-isopropyl-2-methoxyaniline G->H  Isopropyl Grignard Reagent, Catalyst   cluster_0 Normal Physiological Process cluster_1 With CETP Inhibitor HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CETP_Inhibitor CETP Inhibitor CETP_Inhibitor->CETP Inhibits

Figure 2: Mechanism of action of CETP inhibitors.

Conclusion

3,5-Difluoro-2-methoxybenzamide and its structural isomers are highly valuable synthons for the construction of complex CETP inhibitors. The strategic incorporation of fluorine and methoxy groups provides medicinal chemists with powerful tools to fine-tune the pharmacological properties of drug candidates. The representative synthetic protocols provided herein demonstrate the key chemical transformations involved in the synthesis of a crucial intermediate for a leading CETP inhibitor, highlighting the importance of these fluorinated building blocks in modern drug discovery. Further exploration of derivatives of 3,5-Difluoro-2-methoxybenzamide is warranted to discover novel CETP inhibitors with improved efficacy and safety profiles.

References

  • CETP inhibitor - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Arkenbout, E. K., et al. (2022). Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol and back. European Heart Journal, 43(40), 4219–4221. [Link]

  • What is Anacetrapib used for? - Patsnap Synapse. (2024, June 27). Retrieved February 22, 2026, from [Link]

  • Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena. (2011, December 12). Retrieved February 22, 2026, from [Link]

  • What are CETP inhibitors and how do you quickly get the latest development progress? (2023, November 17). Retrieved February 22, 2026, from [Link]

  • Mechanism of action of CETP (cholesteryl ester transfer protein)... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Anacetrapib for the Treatment of Dyslipidemia - Canada's Drug Agency. (2013, March 4). Retrieved February 22, 2026, from [Link]

  • Anacetrapib - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C... - PubMed. (2013, July 9). Retrieved February 22, 2026, from https://pubmed.ncbi.nlm.nih.gov/24285236/
  • EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents. (n.d.).
  • CN107793330B - Synthetic method of anacetrapib chiral intermediate - Google Patents. (n.d.).
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
  • Anacetrapib - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis - MDPI. (2024, May 16). Retrieved February 22, 2026, from [Link]

Sources

Application

Application Note: Precision N-Acylation of 3,5-Difluoro-2-methoxybenzamide

Abstract & Strategic Relevance The scaffold 3,5-difluoro-2-methoxybenzamide represents a privileged structural motif in modern medicinal chemistry, frequently appearing in kinase inhibitors and agrochemical fungicides. H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The scaffold 3,5-difluoro-2-methoxybenzamide represents a privileged structural motif in modern medicinal chemistry, frequently appearing in kinase inhibitors and agrochemical fungicides. However, functionalizing the amide nitrogen (N-acylation) presents a dual synthetic challenge:

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine atoms (meta-inductive effect) significantly reduces the nucleophilicity of the amide nitrogen.

  • Steric & Electronic Ortho-Effects: The 2-methoxy group imposes steric hindrance while simultaneously creating a potential chelation site that can alter the reactivity landscape.

This guide provides two high-fidelity protocols designed to overcome these barriers, ensuring high yield and chemoselectivity (N- vs. O-acylation).

Mechanistic Analysis & Reaction Design

To successfully acylate this substrate, one must understand the competing electronic forces. The amide nitrogen is flanked by an electron-rich methoxy group and an electron-poor fluorinated ring.

The "Hard-Soft" Conflict

The primary failure mode in acylating electron-deficient amides is O-acylation (kinetic product) versus N-acylation (thermodynamic product).

  • Problem: The 3,5-difluoro substitution lowers the pKa of the N-H protons, making them more acidic, but the resulting anion is less nucleophilic.

  • Solution: We utilize a "Hard Anion / Hard Electrophile" strategy using Lithium Hexamethyldisilazide (LiHMDS) to irreversibly deprotonate the amide, creating a distinct imidate species that is then trapped by the acyl chloride.

Visualization: Reactivity Landscape

The following diagram illustrates the competing pathways and the strategic choice of reagents to favor Pathway A (N-Acylation).

ReactionMechanism Substrate 3,5-Difluoro-2- methoxybenzamide Base Base Selection (LiHMDS vs Pyridine) Substrate->Base Deprotonation Intermediate Imidate Anion (Resonance Stabilized) Base->Intermediate Formation of Li-Species AcylChloride Acyl Chloride (R-COCl) Intermediate->AcylChloride Nucleophilic Attack ProductN N-Acyl Product (Thermodynamic - DESIRED) AcylChloride->ProductN Pathway A: Orbital Control (High T) ProductO O-Acyl Imidate (Kinetic - UNDESIRED) AcylChloride->ProductO Pathway B: Charge Control (Low T) ProductO->ProductN Mumm Rearrangement (Possible but slow)

Caption: Mechanistic bifurcation between N- and O-acylation. Strong bases favor the discrete anion, while temperature control drives the thermodynamic N-acyl product.

Experimental Protocols

Protocol A: The "Gold Standard" (LiHMDS-Mediated)

Best For: Complex acyl chlorides, valuable substrates, and preventing O-acylation. Mechanism: Irreversible deprotonation followed by rapid electrophilic trapping.

Reagents:

  • Substrate: 3,5-Difluoro-2-methoxybenzamide (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C (dry ice/acetone bath).

  • Solvation: Dissolve the benzamide substrate in anhydrous THF.

    • Note: If the substrate is insoluble at -78 °C, warm to 0 °C for the deprotonation step, but this increases risk of side reactions.

  • Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the imidate anion. Stir for 30 minutes at -78 °C.

  • Acylation: Add the Acid Chloride (dissolved in minimal THF) dropwise.

  • Equilibration: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to Room Temperature (RT) over 2 hours.

    • Critical: The warming step is essential to drive the thermodynamic N-acylation over any kinetic O-acylation.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Catalytic" Route (DMAP/Pyridine)

Best For: Highly reactive acid chlorides and scale-up where LiHMDS is too costly. Mechanism: Nucleophilic catalysis via N-acylpyridinium intermediate.

Reagents:

  • Substrate: 3,5-Difluoro-2-methoxybenzamide (1.0 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • Electrophile: Acid Chloride (1.5 equiv)

  • Solvent: DCM (Dichloromethane) or Toluene (if heat is needed).

Step-by-Step Workflow:

  • Setup: Charge flask with substrate, Et₃N, and DMAP in DCM (0.2 M).

  • Addition: Add Acid Chloride dropwise at 0 °C .

  • Reaction: Warm to RT and reflux (40 °C) for 6–12 hours.

    • Why Reflux? The electron-deficient nature of the benzamide nitrogen makes it a poor nucleophile; thermal energy is often required to displace the DMAP from the acyl-DMAP intermediate.

  • Validation: Monitor by TLC. If conversion is <50% after 6 hours, add another 0.5 equiv of Acid Chloride and 0.1 equiv DMAP.

Data Summary & Troubleshooting

VariableProtocol A (LiHMDS)Protocol B (DMAP/Et₃N)
Primary Risk Over-reaction (bis-acylation)Low conversion (start material recovery)
Temp. Profile -78 °C to RT0 °C to Reflux
Selectivity High (N-selective upon warming)Moderate (Risk of O-acyl if R-COCl is bulky)
Substrate Scope Excellent for steric bulkLimited to reactive electrophiles
Self-Validating the Protocol (QC Checks)
  • The "Ferric Hydroxamate" Test: If you suspect O-acylation (imidate ester formation), treat a small aliquot with hydroxylamine hydrochloride and ferric chloride. A deep red/violet color indicates the presence of an ester/imidate (O-acyl), whereas the N-acyl imide is generally unreactive.

  • NMR Diagnostic:

    • N-Acyl:[1][2][3][4][5] Look for a significant downfield shift of the ortho-protons on the benzamide ring due to the increased electron-withdrawing nature of the imide.

    • O-Acyl: The C=N bond characteristic of the imidate form often appears around 160-165 ppm in ¹³C NMR, distinct from the two carbonyl signals of the imide (approx. 165-175 ppm).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol based on your specific electrophile.

ProtocolSelection Start Start: 3,5-Difluoro-2-methoxybenzamide Decision Is the Acyl Chloride Sterically Hindered? Start->Decision RouteA Protocol A: LiHMDS (Strong Base / Low Temp) Decision->RouteA Yes (e.g., t-Butyl, Ortho-sub) RouteB Protocol B: DMAP/Et3N (Catalytic / Reflux) Decision->RouteB No (e.g., Acetyl, Linear) StepA1 1. Deprotonate (-78°C) 2. Add Electrophile 3. Warm to RT RouteA->StepA1 StepB1 1. Mix Substrate + DMAP 2. Add Electrophile (0°C) 3. Reflux (40°C+) RouteB->StepB1 QC QC: 1H NMR & TLC (Check for O-Acyl byproduct) StepA1->QC StepB1->QC

Caption: Decision tree for protocol selection based on electrophile steric hindrance.

References

  • Dunn, P. J., et al. (2019). "Development of Efficient Amidation Reactions for Pharmaceutical Intermediates." Organic Process Research & Development.

  • Allen, C. L., & Williams, J. M. (2011). "Metal-catalyzed approaches to amide bond formation." Chemical Society Reviews.

  • Adelwöhrer, C., & Kappe, C. O. (2005). "Microwave-assisted synthesis of N-acyl benzamides." Tetrahedron Letters.

  • BenchChem Technical Repository. (2025). "Application Notes: Reaction of Benzamides with Acid Chlorides."

  • Evans, D. A. (2005). "Evans pKa Table." Harvard University Chemistry Department. (For pKa justification of fluorinated amides).

Sources

Method

Application Note: 3,5-Difluoro-2-methoxybenzamide Scaffolds in Hedgehog Pathway Inhibition

This Application Note is designed for medicinal chemists and drug discovery scientists focused on the Hedgehog (Hh) signaling pathway. It details the strategic use of 3,5-Difluoro-2-methoxybenzamide motifs as a next-gene...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on the Hedgehog (Hh) signaling pathway. It details the strategic use of 3,5-Difluoro-2-methoxybenzamide motifs as a next-generation scaffold for Smoothened (SMO) receptor inhibition, overcoming resistance mechanisms observed in first-generation drugs like Vismodegib.

Executive Summary & Scientific Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation, particularly through the Smoothened (SMO) transmembrane receptor, drives basal cell carcinoma (BCC) and medulloblastoma.[1][2] While first-generation inhibitors like Vismodegib (GDC-0449) have validated the target, the emergence of resistance mutations (e.g., SMO-D477G) necessitates novel chemotypes.

The 3,5-Difluoro-2-methoxybenzamide moiety represents a high-value pharmacophore for three mechanistic reasons:

  • Conformational Lock: The ortho-methoxy group creates an intramolecular hydrogen bond with the amide proton, locking the molecule into a planar conformation favorable for the narrow SMO binding pocket (similar to the 2-chloro motif in Vismodegib but with altered electronics).

  • Metabolic Stability: The 3,5-difluoro substitution pattern blocks metabolically labile sites on the phenyl ring, preventing rapid oxidative clearance (CYP450-mediated hydroxylation).

  • Lipophilicity Modulation: Fluorine substitution enhances lipophilicity (

    
    ) and membrane permeability without the steric bulk of chlorine or methyl groups, improving CNS penetration for medulloblastoma targets.
    

Biological Context: The Hedgehog Signaling Cascade[1][2]

Understanding the target interaction is prerequisite to synthesis. The benzamide inhibitors function as SMO antagonists .

Pathway Diagram (Graphviz)

HedgehogPathway SHH Sonic Hedgehog (Ligand) PTCH Patched (PTCH1) Transmembrane Receptor SHH->PTCH Binds & Inhibits SMO Smoothened (SMO) GPCR-like Transducer PTCH->SMO Represses (in absence of Ligand) SUFU SuFu (Negative Regulator) SMO->SUFU Dissociates Complex GLI GLI Transcription Factors (GLI1, GLI2, GLI3) SUFU->GLI Sequesters (Inactive) NUC Nucleus / Gene Transcription (BCC/Medulloblastoma Proliferation) GLI->NUC Translocates & Activates INHIB 3,5-Difluoro-2-methoxybenzamide Derivatives INHIB->SMO Allosteric Inhibition (Transmembrane Pore)

Figure 1: The Canonical Hedgehog Signaling Pathway. The 3,5-difluoro-2-methoxybenzamide scaffold targets the transmembrane pore of SMO, preventing signal transduction to GLI transcription factors.

Chemical Synthesis Protocol

This protocol describes the synthesis of a representative "Next-Gen" SMO inhibitor using the 3,5-difluoro-2-methoxybenzamide scaffold. The method utilizes a convergent approach: synthesizing the activated acid core and coupling it to a heterocyclic amine.

Experimental Workflow Diagram

SynthesisWorkflow Start 3,5-Difluorosalicylic Acid Step1 1. Methylation (MeI, K2CO3) Start->Step1 Inter1 Methyl 3,5-difluoro- 2-methoxybenzoate Step1->Inter1 Step2 2. Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Acid 3,5-Difluoro-2- methoxybenzoic Acid Step2->Acid Step3 3. Amide Coupling (HATU, DIPEA, Amine) Acid->Step3 Final Target Benzamide Inhibitor Step3->Final

Figure 2: Convergent synthesis route for 3,5-difluoro-2-methoxybenzamide derivatives.

Detailed Protocol
Phase A: Synthesis of the Core Acid (Precursor)

Note: If 3,5-difluoro-2-methoxybenzoic acid is not commercially available, synthesize from 3,5-difluorosalicylic acid.

  • Methylation:

    • Dissolve 3,5-difluorosalicylic acid (1.0 eq) in anhydrous DMF (0.5 M).

    • Add

      
       (2.5 eq) and stir at 0°C for 15 min.
      
    • Dropwise add Methyl Iodide (MeI) (2.2 eq). Caution: MeI is toxic.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

      
      .[4]
      
  • Hydrolysis:

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH

      
       (3.0 eq). Stir at RT for 12 hours.
      
    • Acidify to pH 2 with 1N HCl. The product (3,5-difluoro-2-methoxybenzoic acid) typically precipitates. Filter and dry.

Phase B: Amide Coupling (The Critical Step)

This step installs the "benzamide" pharmacophore. The choice of the amine partner (R-NH2) determines potency. Common partners include 4-(pyridin-2-yl)piperazin-1-amine derivatives.

Reagents:

  • Acid: 3,5-Difluoro-2-methoxybenzoic acid (1.0 eq)

  • Amine: Heterocyclic amine partner (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask, dissolve the Acid in anhydrous DMF (concentration ~0.2 M).

  • Add DIPEA and stir for 5 minutes under Nitrogen.

  • Add HATU in one portion. The solution should turn slightly yellow. Stir for 10-15 minutes to form the activated ester.

  • Coupling: Add the Amine partner.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

    
     peak).
    
  • Quench: Pour reaction mixture into saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with 10% LiCl (to remove DMF), water, and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the methoxy singlet (

    
     ppm) and the amide NH (broad singlet, 
    
    
    
    ppm). The 3,5-difluoro pattern usually appears as two distinct multiplets in the aromatic region (
    
    
    ppm).

In Vitro Validation: GLI-Luciferase Reporter Assay[1]

To confirm the synthesized benzamide acts as an Hh inhibitor, a functional cell-based assay is required.

Cell Line: NIH3T3-Shh-Light II cells (Stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).

Protocol:

  • Seeding: Plate 10,000 cells/well in a 96-well plate. Incubate for 24h.

  • Induction: Switch to low-serum medium (0.5% calf serum) containing Recombinant Sonic Hedgehog (Shh) protein (or Smoothened agonist SAG) to activate the pathway.

  • Treatment: Treat cells with serial dilutions of the synthesized 3,5-Difluoro-2-methoxybenzamide derivative (e.g., 1 nM to 10

    
    M).
    
    • Control: Vismodegib (Positive Control), DMSO (Negative Control).

  • Incubation: Incubate for 30–48 hours.

  • Readout: Lyse cells and measure Luciferase activity using a Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves to calculate

    
    .
    

Data Presentation Template:

Compound IDR-Group (Amine)IC50 (nM)Fold Change vs Vismodegib
Vismodegib (Reference)15 1.0x
Cmpd-3,5-DF-A 2-Pyridyl-piperazine1200.12x
Cmpd-3,5-DF-B Optimized Heterocycle4 3.75x (More Potent)

Troubleshooting & Optimization

  • Low Yield in Coupling: The 2-methoxy group and 3,5-difluoro substitutions create steric crowding and electronic deactivation. If HATU fails, switch to Acid Chloride generation (Oxalyl Chloride/DMF cat.) followed by amine addition.

  • Solubility Issues: These compounds are lipophilic. Ensure final compounds are dissolved in DMSO for biological assays. If precipitation occurs in media, limit final DMSO concentration to <0.5%.

  • Regioselectivity: If synthesizing the core from 3,5-difluoroanisole via lithiation, ensure cryogenic conditions (-78°C) are strictly maintained to direct carboxylation to the ortho-position (C2).

References

  • Design and Synthesis of 2-Methoxybenzamide Derivatives: Li, X., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link] (Source for the specific 2-methoxybenzamide scaffold efficacy).

  • Vismodegib (GDC-0449) Discovery: Robarge, K. D., et al. (2009). GDC-0449-a potent inhibitor of the hedgehog pathway. Bioorganic & Medicinal Chemistry Letters. [Link] (Foundational text on benzamide SMO inhibitors).

  • Hedgehog Pathway Signaling Mechanisms: Briscoe, J., & Thérond, P. P. (2013). The mechanisms of Hedgehog signalling and its roles in development and disease. Nature Reviews Molecular Cell Biology. [Link]

  • SMO Resistance Mutations: Yauch, R. L., et al. (2009). Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma. Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-2-methoxybenzamide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3,5-Difluoro-2-methoxybenzamide. This document provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3,5-Difluoro-2-methoxybenzamide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield, purity, and overall success of the synthesis.

Introduction: Navigating the Synthesis of a Fluorinated Benzamide

The synthesis of 3,5-Difluoro-2-methoxybenzamide, a key structural motif in various pharmacologically active compounds, presents unique challenges due to the electronic properties of the fluoro and methoxy substituents. These groups can influence the reactivity of the starting materials and the stability of intermediates, often leading to side reactions and reduced yields. This guide offers a systematic approach to overcoming these obstacles, grounded in established chemical principles and practical laboratory experience.

The primary and most reliable synthetic route involves the conversion of 3,5-Difluoro-2-methoxybenzoic acid to its corresponding amide. This is typically achieved through a two-step process: activation of the carboxylic acid to a more reactive intermediate, followed by amidation with a suitable ammonia source. Alternatively, direct amidation using coupling reagents offers a one-pot approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3,5-Difluoro-2-methoxybenzamide?

A1: The most prevalent and generally highest-yielding method is a two-step process. First, 3,5-Difluoro-2-methoxybenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This is followed by the amidation of the resulting 3,5-Difluoro-2-methoxybenzoyl chloride with an ammonia source, such as aqueous or gaseous ammonia.[2]

Q2: I am considering a one-pot synthesis. What are the advantages and disadvantages of using coupling reagents for this specific molecule?

A2: Direct amidation using coupling reagents offers the convenience of a one-pot reaction, avoiding the isolation of the often moisture-sensitive acid chloride.[1] However, the steric hindrance and electronic effects of the difluoro and methoxy groups on the benzoic acid may necessitate the use of more powerful and specialized coupling reagents.[3][4] Standard reagents like DCC may lead to lower yields due to the formation of N-acylurea byproducts.[5] More advanced reagents like HATU or HBTU can be more effective but are also more expensive.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The two most common side reactions are:

  • Hydrolysis of the acid chloride: 3,5-Difluoro-2-methoxybenzoyl chloride is highly reactive and readily hydrolyzes back to the carboxylic acid upon contact with moisture.[2] This is a major cause of reduced yield.

  • Over-acylation: The newly formed 3,5-Difluoro-2-methoxybenzamide can be acylated again by another molecule of the acid chloride, leading to the formation of a diacylated byproduct. This is more likely to occur with high local concentrations of the acid chloride.[2]

Q4: How do the fluorine and methoxy substituents affect the reaction?

A4: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can also deactivate the aromatic ring towards certain reactions. The ortho-methoxy group can provide some steric hindrance around the carboxylic acid group, potentially slowing down the rate of both the desired reaction and side reactions.[3] This steric hindrance is a key consideration when choosing a coupling reagent.[3][6]

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most effective method for purifying crude 3,5-Difluoro-2-methoxybenzamide.[7] The choice of solvent is crucial and should be determined empirically. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, where the compound is soluble in the hot solvent and sparingly soluble at room temperature.[2][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,5-Difluoro-2-methoxybenzamide.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of 3,5-Difluoro-2-methoxybenzamide 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Hydrolysis of the acid chloride intermediate. 3. Incomplete amidation reaction. 4. Product loss during workup and purification. 1. Ensure sufficient activating agent and reaction time. Use a slight excess (1.2-1.5 equivalents) of thionyl chloride or oxalyl chloride and monitor the reaction for the cessation of gas evolution (SO₂ and HCl or CO, CO₂, and HCl respectively). A catalytic amount of DMF can accelerate the reaction with thionyl chloride.[2]2. Maintain strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reactive acid chloride.[2]3. Optimize amidation conditions. If using ammonia, ensure a sufficient excess is used to act as both the nucleophile and to neutralize the HCl byproduct.[2] For coupling reactions, consider a more potent reagent like HATU or PyBOP, especially for this sterically hindered substrate.[4]4. Optimize purification. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.[7]
Presence of Starting Material (3,5-Difluoro-2-methoxybenzoic acid) in the Final Product 1. Inefficient activation of the carboxylic acid. 2. Significant hydrolysis of the acid chloride. 1. Verify the quality of the activating agent. Thionyl chloride and oxalyl chloride can degrade over time. Use a fresh bottle or distill before use. Ensure adequate reaction time and temperature for the activation step.2. Rigorously exclude moisture. As detailed above, the acid chloride is highly susceptible to hydrolysis. Any presence of water will lead to the reformation of the starting carboxylic acid.[2]
Formation of an Oily or Gummy Product Instead of a Crystalline Solid 1. Presence of impurities. 2. Product has a low melting point or is amorphous. 1. Induce crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product. If these fail, attempt purification by column chromatography.2. Isolate and purify. If the product is indeed an oil, isolate it by extraction, dry the organic layer, and attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
The Amidation Reaction is Sluggish or Stalled 1. Insufficient activation of the carboxylic acid (if using a coupling agent). 2. Low reaction temperature. 3. Poor solubility of reactants. 1. Choose a more powerful coupling reagent. For sterically hindered benzoic acids, stronger coupling reagents like HATU, HBTU, or PyBOP are often more effective than carbodiimides like DCC.[4]2. Increase the reaction temperature. While the initial addition of reagents may be performed at low temperatures to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion.[2]3. Select a more suitable solvent. Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a more polar aprotic solvent like DMF or NMP, ensuring it is anhydrous.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoro-2-methoxybenzoyl chloride

This protocol describes the conversion of the carboxylic acid to its acid chloride, a crucial activation step.

Materials:

  • 3,5-Difluoro-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas trap

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3,5-Difluoro-2-methoxybenzoic acid (1 equivalent) in anhydrous toluene or DCM.

  • If using thionyl chloride, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM with oxalyl chloride) for 2-4 hours. Monitor the reaction by the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude 3,5-Difluoro-2-methoxybenzoyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of 3,5-Difluoro-2-methoxybenzamide from the Acid Chloride

This protocol details the amidation of the prepared acid chloride.

Materials:

  • Crude 3,5-Difluoro-2-methoxybenzoyl chloride

  • Concentrated aqueous ammonia or a solution of ammonia in an organic solvent

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • In a separate flask, cool an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent in an ice bath.

  • Dissolve the crude 3,5-Difluoro-2-methoxybenzoyl chloride from the previous step in anhydrous DCM or THF.

  • Add the acid chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of 3,5-Difluoro-2-methoxybenzamide should form.

  • Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any ammonium chloride byproduct.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified crystals under vacuum.

Visualizing the Synthesis and Troubleshooting

Synthetic Workflow

Synthesis_Workflow A 3,5-Difluoro-2-methoxybenzoic Acid B Activation (e.g., SOCl₂ or Coupling Reagent) A->B C Reactive Intermediate (Acid Chloride or Activated Ester) B->C D Amidation (Ammonia Source) C->D E Crude 3,5-Difluoro-2-methoxybenzamide D->E F Purification (Recrystallization) E->F G Pure 3,5-Difluoro-2-methoxybenzamide F->G Troubleshooting_Tree Start Low Yield or Impure Product Q1 Starting material present? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Improve activation step (fresh reagents, longer time). Ensure anhydrous conditions. A1_Yes->Sol1 Q2 Unexpected byproducts observed? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Optimize amidation (controlled addition, appropriate temp). Consider alternative coupling agents. A2_Yes->Sol2 Sol3 Optimize workup and purification (minimal solvent for recrystallization). A2_No->Sol3

Caption: Decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommended RangeRationale
Activating Agent (SOCl₂ or Oxalyl Chloride) Stoichiometry 1.2 - 1.5 equivalentsEnsures complete conversion of the carboxylic acid. A large excess can lead to purification difficulties.
Coupling Agent Stoichiometry (e.g., HATU) 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion, but a large excess can be wasteful and complicate purification.
Base (for coupling reactions, e.g., DIPEA) 2.0 - 3.0 equivalentsNeutralizes the in situ generated acid and facilitates the reaction.
Ammonia Source Stoichiometry > 3 equivalents (or large excess)Acts as both the nucleophile and a base to neutralize the HCl byproduct from the acid chloride.
Reaction Temperature (Activation) Room temperature to refluxDependent on the activating agent and solvent. Higher temperatures can accelerate the reaction but may also promote side reactions.
Reaction Temperature (Amidation) 0 °C to room temperatureInitial cooling helps to control the exothermic reaction, followed by warming to ensure completion.
Typical Yield (unoptimized) 50-70%This can be significantly improved with optimization of reaction conditions and purification techniques.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(4), 235-239. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kutuk, H. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(1), 1-12. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(1), 5-13. [Link]

  • Sharma, A., & Kumar, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 733-742. [Link]

  • Lund, G. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11035-11041. [Link]

  • Loxo Oncology, Inc. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO 2022/056100 A1.
  • PubChem. (n.d.). 3,5-difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
  • RSC Publishing. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
  • Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3,5-Difluoro-2-methoxybenzamide

Executive Summary The Core Issue: Users frequently encounter solubility difficulties with 3,5-Difluoro-2-methoxybenzamide due to its high crystal lattice energy. The combination of the amide moiety (strong hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Issue: Users frequently encounter solubility difficulties with 3,5-Difluoro-2-methoxybenzamide due to its high crystal lattice energy. The combination of the amide moiety (strong hydrogen bond donor/acceptor) and the 3,5-difluoro substitution pattern creates a robust "double-tape" packing motif in the solid state. This structure resists dissolution in common non-polar and moderately polar solvents (e.g., Dichloromethane, Toluene) at room temperature.

Immediate Recommendations:

  • Primary Solvent (Stock Solutions >50 mM): Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Solvents: Tetrahydrofuran (THF) or Acetonitrile (MeCN) (often requires heating to >40°C).

  • Recrystallization System: Ethyl Acetate (solvent) / n-Heptane (antisolvent).

Technical Analysis: Why Won't It Dissolve?

To overcome solubility issues, one must understand the intermolecular forces at play.[1] This molecule presents a "Solubility Paradox" common in medicinal chemistry intermediates.

The Mechanistic Barrier
  • Amide "Tape" Formation: Primary amides (

    
    ) form strong intermolecular hydrogen bond networks (dimers and catemers). This creates a high melting point and high lattice energy.
    
  • Fluorine Stacking: The fluorine atoms at the 3 and 5 positions increase the planarity and lipophilicity of the ring. Fluorine-fluorine and fluorine-pi interactions stabilize the crystal lattice, effectively "locking" the molecules together.

  • The "Ortho" Effect: The 2-methoxy group creates an intramolecular hydrogen bond with the amide proton. While this usually aids solubility by breaking some intermolecular networks, in this specific fluorinated scaffold, it reinforces a compact, planar conformation that stacks efficiently.

Solvent Selection Guide

The following table categorizes solvents based on their interaction efficiency with 3,5-Difluoro-2-methoxybenzamide.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP Excellent Best for Stock Solutions. High dielectric constants disrupt the amide H-bond network. Expect solubility >30 mg/mL.
Polar Protic Methanol, Ethanol Moderate Good for reactions, but may require heating. Methanol is superior to Ethanol due to smaller size and higher H-bond acidity.
Polar Aprotic THF, Acetone, MeCN Good (Warm) Often requires heating to reflux to achieve full dissolution. Upon cooling, the compound may supersaturate or precipitate.
Esters/Ethers Ethyl Acetate, MTBE Low/Variable Best for Workup. The compound partitions here from water, but volumes must be high. Used as the "Good" solvent in recrystallization.
Non-Polar Hexane, Toluene, DCM Poor Antisolvents. Do not use for dissolving. Use to force precipitation.

Strategic Workflows (Visualized)

Workflow A: Solubility Decision Tree

Use this logic to select the correct solvent system based on your experimental goal.

SolubilityStrategy Start Goal: Dissolve 3,5-Difluoro-2-methoxybenzamide Goal_Stock Biological Assay / Stock Solution Start->Goal_Stock Goal_Rxn Chemical Synthesis Start->Goal_Rxn Goal_Purify Purification / Recrystallization Start->Goal_Purify Solv_DMSO Use DMSO or DMF (Conc: 10-50 mM) Goal_Stock->Solv_DMSO Solv_THF Use THF or MeCN (Heat to 50°C required) Goal_Rxn->Solv_THF Solv_Rex Two-Solvent System: Dissolve in hot EtOAc, then add Heptane Goal_Purify->Solv_Rex Check_Water Precipitation Risk: Diluting >10x into water will cause crashing out. Solv_DMSO->Check_Water Caution

Figure 1: Decision matrix for solvent selection based on experimental intent.

Workflow B: The "Solvent Switch" Protocol

A common issue is removing high-boiling solvents (DMSO/DMF) after a reaction.

SolventSwitch Step1 Solution in DMSO/DMF Step2 Add 10x Volume Water/Brine Step1->Step2 Precipitates Solid Step3 Extract with EtOAc (3x Volumes) Step2->Step3 Partitions to Org Step4 Wash Organic Layer (LiCl solution removes DMF) Step3->Step4 Step5 Evaporate & Recrystallize Step4->Step5

Figure 2: Protocol for recovering the compound from high-boiling solvents.

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media (aqueous). Why?

A: This is the "Crash-Out" effect. The compound is hydrophobic. When the DMSO concentration drops below ~1-5%, the water acts as a strong antisolvent.

  • Fix: Pre-warm the media to 37°C before addition. Add the DMSO stock slowly with vortexing. Ensure the final concentration of the compound does not exceed its thermodynamic solubility limit in water (likely <100 µM).

Q2: The solution in Dichloromethane (DCM) is cloudy. Is it dissolved?

A: No. Cloudiness indicates a suspension of microcrystals.

  • Fix: DCM is a poor solvent for this amide. Do not filter; you will lose your product. Rotovap the DCM and switch to Ethyl Acetate (with mild heating) or THF.

Q3: How do I recrystallize this if it's so insoluble?

A: Use the Thermal Gradient Method :

  • Suspend the solid in Ethyl Acetate (approx. 10 mL per gram).

  • Heat to reflux (77°C). If it doesn't dissolve, add Methanol dropwise until clear.

  • Remove from heat.

  • While hot, add n-Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1 drop of Methanol to clear it.

  • Allow to cool slowly to room temperature, then 4°C.

Q4: Can I use Acetone?

A: Yes, but be cautious. Acetone is a good solvent, but it evaporates very quickly, which can lead to "crust" formation on glassware rather than defined crystals. It is better for transfer than for crystallization.

References

  • Hansen Solubility Parameters (General Theory)

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Explains the interaction of Dispersion, Polar, and Hydrogen-bonding forces).
    • Source:

  • Fluorinated Benzamide Crystal Structures

    • Surov, A. O., et al. (2016). "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design, 16(11), 6548–6555.
    • Source:

  • Solubility of Benzamide Analogs

    • Cayman Chemical Product Information.[2] "m-Methoxybenzamide Solubility Data." (Provides benchmark solubility of ~30 mg/mL in DMSO for the non-fluorinated analog).

    • Source:

  • Solvent Screening Protocols

    • Jouyban, A. (2019). "Solubility of benzamide in organic solvents." Journal of Chemical & Engineering Data. (Establishes the hierarchy of Methanol > Ethanol > Esters for benzamide dissolution).
    • Source:

Sources

Troubleshooting

Technical Support Center: 3,5-Difluoro-2-methoxybenzamide (CAS: 7471-69-4 Analogues)

Here is the comprehensive technical support guide for 3,5-Difluoro-2-methoxybenzamide , designed as an interactive troubleshooting center. Status: Active Support Level: Tier 3 (Senior Application Scientist) Scope: Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 3,5-Difluoro-2-methoxybenzamide , designed as an interactive troubleshooting center.

Status: Active Support Level: Tier 3 (Senior Application Scientist) Scope: Synthetic Optimization, Troubleshooting, and Pathway Analysis

Introduction: The Scaffold Architecture

Welcome to the technical support hub for 3,5-Difluoro-2-methoxybenzamide . This scaffold is a critical building block in medicinal chemistry, particularly for Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic pharmacophores.

Its reactivity is defined by a "Push-Pull" electronic system:

  • The "Pull": The amide group (C1) and two fluorine atoms (C3, C5) withdraw electron density, increasing acidity at specific ring positions.

  • The "Push": The methoxy group (C2) donates electron density, sterically crowding the amide and modulating the electrophilicity of the ring.

This guide addresses the three most common support tickets we receive: N-Alkylation failures , Regioselectivity issues in Lithiation , and Hydrolysis resistance .

Module 1: Amide Functionalization (N-Alkylation)

Ticket #402: "Low Yields & O-Alkylation Side Products"

User Report: I am trying to N-alkylate the benzamide using an alkyl halide, but I am seeing significant O-alkylation (imidate formation) and unreacted starting material.

Root Cause Analysis

The amide nitrogen in 3,5-difluoro-2-methoxybenzamide is electronically deactivated by the electron-withdrawing fluorines, making it a poor nucleophile. Furthermore, the ortho-methoxy group creates a steric pocket that hinders the approach of electrophiles to the nitrogen, favoring the more accessible oxygen (O-alkylation).

Troubleshooting Protocol
VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Base

or

NaH (Sodium Hydride) Weak bases cannot fully deprotonate the electron-poor amide. NaH ensures irreversible deprotonation to the amidate anion.
Solvent Acetone or MeCNDMF or DMAc Polar aprotic solvents dissociate the cation-amidate ion pair, exposing the Nitrogen for attack.
Temperature Reflux (

C)

C to RT
Lower temperatures favor kinetic control (N-alkylation) over thermodynamic control (O-alkylation).
Additives None18-Crown-6 If using potassium bases, crown ethers sequester

to break the ion pair.
Step-by-Step Optimization
  • Deprotonation: Dissolve the benzamide in anhydrous DMF (

    
     M). Cool to 
    
    
    
    C. Add NaH (
    
    
    equiv) portion-wise. Evolution of
    
    
    gas indicates anion formation.
  • Aging: Stir for 30 minutes at

    
    C to ensure complete deprotonation and formation of the "naked" anion.
    
  • Addition: Add the alkyl halide (

    
     equiv) dropwise.
    
  • Quench: Pour into ice-cold dilute HCl. The product should precipitate.

Module 2: Directed Ortho Metalation (DoM)

Ticket #509: "Wrong Regioisomer during Lithiation"

User Report: I attempted to introduce an electrophile via lithiation. I expected substitution at C6 (ortho to amide), but NMR suggests substitution at C4 (between the fluorines).

Root Cause Analysis

This is a classic competition between Thermodynamic Acidity and Kinetic Coordination .

  • Site C4 (Between F and F): The proton at C4 is flanked by two electronegative fluorines. It is the most acidic proton on the ring (

    
     reduction by inductive effect).
    
  • Site C6 (Ortho to Amide): The amide is a Directed Metalation Group (DMG).[1] It coordinates the Lithium, directing the base to the nearest proton (C6).

If you use a non-coordinating base or high temperatures, you hit the acidic C4. If you use a coordinating base, you hit C6.

Visualizing the Competition

Lithiation_Selectivity Start 3,5-Difluoro-2-methoxybenzamide Decision Choice of Base & Temp Start->Decision PathA Route A: Kinetic/Coordination Control (s-BuLi / TMEDA / -78°C) Decision->PathA Strong DMG Coordination PathB Route B: Thermodynamic/Acidic Control (LDA / -40°C or n-BuLi w/o ligand) Decision->PathB Acidity Driven Site6 C6-Lithiation (Ortho to Amide) Stabilized by C=O chelation PathA->Site6 Site4 C4-Lithiation (Between Fluorines) Driven by Acidity PathB->Site4

Figure 1: Decision tree for controlling regioselectivity during lithiation. Green path represents the typical desired route for functionalizing the benzamide core.

The Fix: Locking Selectivity

To force reaction at C6 (Ortho to Amide) :

  • Reagent: Use

    
    -BuLi  (sec-butyllithium) instead of 
    
    
    
    -BuLi. It is more basic but sterically bulkier, preferring the coordinated complex.
  • Ligand: You MUST use TMEDA (Tetramethylethylenediamine). It coordinates the Lithium, enhancing the "Directing Effect" of the amide group over the acidity of the C4 proton.

  • Temperature: Keep strictly at

    
    C . If the temperature rises, the lithiated species at C6 may equilibrate to the more thermodynamically stable C4 position (Lithium migration).
    

Module 3: Nucleophilic Aromatic Substitution ( )

Ticket #615: "Fluorine Displacement is Not Occurring"

User Report: I am trying to displace one of the fluorines with an amine nucleophile. The reaction is extremely sluggish even at


C.
Root Cause Analysis

Standard


 requires an electron-withdrawing group (EWG) located ortho or para to the leaving group (Fluorine).
  • Analysis: In this scaffold, the Amide (EWG) is at C1.

    • F3 is meta to the Amide.

    • F5 is meta to the Amide.

  • Conclusion: The ring is not sufficiently activated for standard

    
     because the activating group is in the wrong position relative to the fluorines. Additionally, the electron-donating Methoxy group (C2) deactivates the ring further.
    
Alternative Strategy: "The Workaround"

Since direct


 is electronically disfavored, use Transition Metal Catalysis (Buchwald-Hartwig Amination) .
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BrettPhos or RuPhos (specifically designed for difficult substrates/fluorinated backbones).

  • Base:

    
    .
    
  • Solvent: Toluene or Dioxane (

    
    C).
    

Note: If you absolutely must do metal-free


, you will need to use a very strong nucleophile (e.g., thiolate) and a solvent like NMP at high temperatures (

C), but expect decomposition.

Module 4: Hydrolysis & Dehydration

Ticket #720: "Cannot Hydrolyze Amide to Acid"

User Report: Attempting to convert the amide to carboxylic acid using NaOH/Water reflux. No reaction.

Root Cause Analysis

The 2-Methoxy group provides significant steric hindrance, blocking the trajectory of the hydroxide ion attacking the carbonyl carbon. The electron-rich nature of the methoxy group also reduces the electrophilicity of the carbonyl.

Recommended Protocol: Nitrous Acid Deamination

Instead of direct basic hydrolysis, use a nitrosylation strategy to convert the amide to the acid under mild conditions.

  • Reagents:

    
     (Sodium Nitrite) in 
    
    
    
    (aq) or
    
    
    .
  • Mechanism: The amide nitrogen is nitrosated to form an N-nitroso species, which rearranges to a diazonium-like intermediate that is rapidly hydrolyzed by water, releasing

    
     gas.
    
  • Conditions:

    
    C to RT. This bypasses the steric barrier required for tetrahedral intermediate formation in basic hydrolysis.
    

Summary of Reactivity Pathways

Reactivity_Map Core 3,5-Difluoro-2-methoxybenzamide Alkylation N-Alkylation (NaH/DMF) Core->Alkylation Electrophile (R-X) Lithiation C6-Functionalization (s-BuLi/TMEDA) Core->Lithiation DoM Strategy Coupling C-N Coupling (Pd-Catalysis) Core->Coupling Amine/Buchwald Hydrolysis Acid Formation (NaNO2/H2SO4) Core->Hydrolysis Deamination

Figure 2: Primary synthetic divergence points for the scaffold. Note that Pd-Catalysis is preferred over SNAr for this specific substitution pattern.

References

  • Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[2]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
  • Maki, T., et al. (2020). ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes.[5] Journal of the American Chemical Society.

  • Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[6] Organic Syntheses.[7]

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron.[2] (Discussion on acidity of protons flanked by fluorines).

Sources

Optimization

Troubleshooting 3,5-Difluoro-2-methoxybenzamide NMR peak assignments

Technical Support Center: 3,5-Difluoro-2-methoxybenzamide NMR Troubleshooting Subject: Advanced Peak Assignment & Troubleshooting Guide for Fluorinated Benzamides Ticket ID: NMR-35DFMB-TS Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Difluoro-2-methoxybenzamide NMR Troubleshooting

Subject: Advanced Peak Assignment & Troubleshooting Guide for Fluorinated Benzamides Ticket ID: NMR-35DFMB-TS Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

You are likely here because your NMR spectrum for 3,5-difluoro-2-methoxybenzamide looks "wrong." The


C spectrum likely resembles a forest of noise, the amide protons are either missing or doubled, and the aromatic region is a complex web of splitting.

Do not panic. This is not a purity issue; it is a physics issue.

This molecule represents a "perfect storm" of NMR challenges:

  • Multi-bond

    
    F-
    
    
    
    C Coupling:
    Fluorine (
    
    
    ) couples to carbon with massive coupling constants (
    
    
    ), splitting signals into low-intensity multiplets that are easily lost in the baseline.
  • Amide Rotamers: The

    
     group often exhibits restricted rotation, creating non-equivalent protons or broadened signals depending on the solvent.
    
  • Symmetry Breaking: The 2-methoxy group breaks the symmetry of the 3,5-difluoro substitution, making F3 and F5 non-equivalent.

Part 1: The C Spectrum "Splitting Forest"

User Question: "My Carbon-13 spectrum is extremely weak, and I see extra peaks around 150-160 ppm. Is my sample contaminated?"

Diagnosis: You are observing C-F coupling .[1][2] Unlike protons, which are decoupled in standard


C experiments (using broad-band decoupling like WALTZ-16), fluorine is not  decoupled.

The fluorine atoms split the carbon signals into doublets (d), triplets (t), or doublets of doublets (dd). This splitting distributes the signal intensity across multiple peaks, drastically lowering the signal-to-noise (S/N) ratio.

The Physics of the Problem
  • C3 & C5 (C-F ipso): These carbons are directly attached to Fluorine. They experience a massive

    
     coupling (
    
    
    
    Hz).
  • C4 (Between Fs): This carbon is ortho to two Fluorines. It will appear as a triplet (

    
     Hz).
    
  • C2 (C-OMe): Ortho to F3. Expect a doublet (

    
     Hz).
    
Troubleshooting Protocol: Assigning the Carbons

Use the table below to predict the splitting patterns. Do not look for singlets for any ring carbon.

Carbon PositionEnvironmentPredicted MultiplicityJ-Coupling Estimate (Hz)Chemical Shift (approx)
C1 (Amide) QuaternaryDoublet (d) or dd

Hz
162 - 165 ppm
C2 (C-OMe) QuaternaryDoublet (d)

Hz
140 - 145 ppm
C3 (C-F) QuaternaryDoublet of Doublets (dd)

,

150 - 155 ppm
C4 (C-H) CHTriplet (t)

Hz
100 - 105 ppm
C5 (C-F) QuaternaryDoublet of Doublets (dd)

,

155 - 160 ppm
C6 (C-H) CHDoublet (d)

Hz
110 - 115 ppm

Actionable Step: If you cannot see the quaternary carbons (C1, C2, C3, C5), increase your relaxation delay (D1) to 3-5 seconds and triple your scan count . These carbons have no attached protons (no NOE enhancement) and are split by fluorine, making them the hardest to detect.

Part 2: Proton ( H) Assignment & Solvent Effects

User Question: "I can't find the amide protons, or they appear as two distinct blobs. Also, how do I tell H4 from H6?"

Diagnosis:

  • Amide Protons: In CDCl

    
    , amide protons often broaden into the baseline due to rapid exchange or quadrupole broadening from 
    
    
    
    N.
  • Aromatic Regiochemistry: H4 and H6 have distinct coupling patterns due to their position relative to the Fluorines.

The H4 vs. H6 Logic Gate
  • H4 (The Triplet): H4 is flanked by two Fluorines (F3 and F5). It experiences two ortho couplings (

    
    ). Since the bond distances are identical, these couplings are roughly equal (
    
    
    
    Hz), resulting in a triplet (or a triplet of doublets if long-range coupling resolves).
  • H6 (The Doublet of Doublets): H6 is ortho to F5 (

    
    ) but meta to F3 (
    
    
    
    ).
    
    
    is large (
    
    
    Hz) and
    
    
    is small (
    
    
    Hz). This appears as a distinct doublet of doublets .
Solvent Selection Protocol

Refer to the diagram below to choose the correct solvent for your specific analytical need.

SolventStrategy Start Start: What is missing? Amide Amide Protons (-NH2) Start->Amide Broad/Missing Coupling F-H Coupling Resolution Start->Coupling Overlapping DMSO Solvent: DMSO-d6 Amide->DMSO Use for H-bonding & Exchange Suppression CDCl3 Solvent: CDCl3 (Chloroform-d) Coupling->CDCl3 Standard Check Acetone Solvent: Acetone-d6 Coupling->Acetone Sharper Lines Intermediate Polarity Result2 Result2 CDCl3->Result2 Result: Broad Singlet (Fast Exchange) Result1 Result1 DMSO->Result1 Result: Distinct NH peaks (Restricted Rotation)

Figure 1: Solvent selection strategy for Amide and Fluorine resolution.

Technical Insight: In DMSO-d


, the amide protons often appear as two non-equivalent singlets at 

and

ppm because the solvent forms strong H-bonds, "freezing" the rotation of the C-N bond on the NMR timescale [1].

Part 3: Advanced Verification (2D NMR)

User Question: "I need definitive proof of which Fluorine is which. The 1D spectra are ambiguous."

Solution: Use HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[3][4][5] Standard NOESY (H-H) is useless here because there are no protons near the Fluorines except H4/H6. You need to see "through" the Fluorine.

Experiment: H- F HOESY

This is the "Nuclear Spy" technique. It detects spatial proximity between Hydrogen and Fluorine.[3][5]

  • Setup: Tune your probe to both

    
    H and 
    
    
    
    F.
  • Logic:

    • F3 is spatially close to the Methoxy group (OMe) .

    • F5 is spatially close to H6 .

    • F3 and F5 are both close to H4 .

Interpretation Table:

Fluorine SignalStrong HOESY Correlation to...[3]Assignment
Signal A (-1xx ppm)OMe Protons (

ppm)
F3 (Next to Methoxy)
Signal B (-1xx ppm)Aromatic Proton H6F5 (Next to Amide side)
Workflow Diagram: The Assignment Logic

AssignmentFlow Start Start Assignment Step1 1. Identify H4 vs H6 in 1H-NMR (H4 = Triplet, H6 = dd) Start->Step1 Step2 2. Run 1H-19F HOESY Step1->Step2 Step3 3. Check Correlations Step2->Step3 Decision1 Correlation to OMe? Step3->Decision1 ResultF3 Assign F3 (Ortho to OMe) Decision1->ResultF3 Yes ResultF5 Assign F5 (Ortho to H6) Decision1->ResultF5 No (Correlates to H6) Step4 4. Verify with 13C-NMR ResultF3->Step4 ResultF5->Step4 Step5 C2 (OMe-ipso) will be a doublet Coupled to F3 only Step4->Step5

Figure 2: Logical workflow for distinguishing the two Fluorine atoms.

FAQ: Quick Solutions

Q: Why is my integration of the aromatic region off? A: If you are integrating the Carbon satellites or the Fluorine splitting wings, your integration will be inflated. Also, if using


C, remember that C-F coupled carbons have no NOE enhancement and long relaxation times (

). You cannot integrate standard

C spectra quantitatively without inverse-gated decoupling and long delays (

).

Q: Can I decouple Fluorine in my Carbon experiment? A: Yes, if your probe supports it (Triple Resonance Probe H/C/F). You would run a


C{

H,

F} experiment. This collapses the triplets and doublets into singlets, dramatically boosting signal intensity. Note: This requires specialized hardware.

Q: The Methoxy peak is a doublet. Why? A: This is Through-Space Coupling (or 5-bond coupling). The F3 fluorine is physically very close to the OMe protons. You might see a small


 Hz splitting on the methoxy singlet [2].

References

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Journal of Physical Organic Chemistry. Link

  • Dolinšek, J., et al. (2026). Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. PMC.[6] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text for Coupling Constants).
  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of 3,5-Difluoro-2-methoxybenzamide

Executive Summary & Process Overview Scaling the synthesis of 3,5-Difluoro-2-methoxybenzamide (hereafter Target ) from gram to kilogram scale presents specific challenges driven by the electronics of the fluorinated ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Overview

Scaling the synthesis of 3,5-Difluoro-2-methoxybenzamide (hereafter Target ) from gram to kilogram scale presents specific challenges driven by the electronics of the fluorinated ring and the thermodynamics of amidation.

While the core chemistry follows a standard Acyl Chloride Activation


 Amidation  pathway, the presence of the 2-methoxy and 3,5-difluoro substituents introduces risks regarding regiochemical stability  (nucleophilic aromatic substitution side-reactions) and crystalline polymorphism .
The Validated Workflow

The most robust route for scale-up avoids coupling agents (EDC/HATU) due to cost and byproduct removal issues. Instead, we utilize the Thionyl Chloride (SOCl₂) method, followed by quenching with Aqueous Ammonia .

Visual Workflow: Critical Path

G node_start Start: 3,5-Difluoro- 2-methoxybenzoic Acid node_act Activation (SOCl2, cat. DMF, Toluene) Temp: 75-80°C node_start->node_act Dehydration node_inter Intermediate: Acid Chloride node_act->node_inter -SO2, -HCl node_inter->node_start Hydrolysis Risk (Moisture) node_amid Amidation (NH4OH, <10°C) Biphasic Quench node_inter->node_amid Nucleophilic Acyl Sub. node_iso Isolation Filtration & Water Wash (pH Neutralization) node_amid->node_iso Precipitation node_final Final Product: 3,5-Difluoro-2-methoxybenzamide node_iso->node_final Drying

Figure 1: Validated process flow for the conversion of benzoic acid precursor to the target benzamide.

Critical Process Parameters (CPP) & Troubleshooting

This section details the "Why" and "How" of potential failures.

Phase 1: Activation (Acid Chloride Formation)

Reagents: Thionyl Chloride (1.2–1.5 eq), DMF (Catalytic, 0.05 eq), Toluene (Solvent).[1]

SymptomRoot Cause AnalysisCorrective Action
Reaction Stalls (<90% Conv.) Lack of Vilsmeier Intermediate: SOCl₂ alone is slow to react with electron-rich/hindered acids. The catalytic DMF forms the reactive Vilsmeier-Haack species (chloroiminium ion), which is the true chlorinating agent.Add DMF: Ensure 1-2 drops of DMF per 10g of substrate are added before SOCl₂. If stalled, add fresh DMF (0.01 eq).
Dark/Black Reaction Mixture Thermal Decomposition: The 2-methoxy group is sensitive to harsh Lewis acids at high temperatures.Lower Temp: Limit reflux to 75°C. Do not exceed 90°C. Ensure inert atmosphere (N₂) to prevent oxidation.
Solidification (Stirring Failure) Solubility Limit: The acid chloride intermediate may be less soluble than the starting acid in non-polar solvents like Hexane.Switch Solvent: Use Toluene or DCM (Dichloromethane). Toluene is preferred for scale-up (higher boiling point, easier recovery).
Phase 2: Amidation (Quench with Ammonia)

Reagents: 25-30% Aqueous Ammonia (NH₄OH), Toluene (from Step 1).

CRITICAL SAFETY NOTICE: This step is highly exothermic. The reaction of Acid Chloride + NH₃ generates


.
SymptomRoot Cause AnalysisCorrective Action
Low Yield (<70%) Hydrolysis Competition: In a biphasic system (Toluene/Water), the rate of hydrolysis (reaction with H₂O) competes with amidation (reaction with NH₃).Increase Agitation: Use an overhead stirrer with a pitch-blade impeller. High shear is required to maximize interfacial surface area.[2] Use Excess NH₃: Maintain >3.0 eq of Ammonia.
Impurity: Defluoro-amino Analog SNAr Side Reaction: High temperatures allow NH₃ to displace Fluorine atoms on the ring (likely at C3 or C5 positions), especially since the ring is activated by F atoms.Strict Temp Control: Maintain quench temperature below 10°C . Do not allow local hot spots during addition.
Product is "Sticky" / Clumping Oligomer/Salt Entrapment: Rapid precipitation traps NH₄Cl salts inside the product matrix.Digestion: After addition is complete, allow the slurry to warm to 20°C and stir for 1 hour. Perform a thorough water wash of the filter cake until filtrate is halogen-free (AgNO₃ test).

Impurity Profiling & Logic Tree

When the final product fails specification (HPLC Purity < 98%), use this logic tree to identify the source.

Visual Troubleshooting: Impurity Identification

ImpurityTree root Impurity Detected (HPLC/LCMS) check_rt Retention Time (RT) vs. Main Peak root->check_rt early_elute Earlier Eluting (Polar) check_rt->early_elute RT < Product late_elute Later Eluting (Non-polar) check_rt->late_elute RT > Product acid_imp Hydrolysis Product (Starting Material) early_elute->acid_imp Mass = M-15 (approx) snar_imp Amino-Defluoro Impurity (S_NAr at F-site) early_elute->snar_imp Mass = M-3 (F -> NH2) dimer_imp Dimer/Imide (R-CO-NH-CO-R) late_elute->dimer_imp Mass = 2M - 17

Figure 2: Decision tree for identifying common impurities based on relative retention time and mass shift.

Frequently Asked Questions (FAQs)

Q1: Can I use Ammonia gas (NH₃) instead of aqueous Ammonium Hydroxide? A: Yes, and for >10kg scale, it is often preferred to avoid managing large wastewater volumes.

  • Protocol: Dissolve the Acid Chloride in anhydrous Toluene or THF. Bubble NH₃ gas through the solution.

  • Warning: This generates solid NH₄Cl precipitate immediately, which can thicken the slurry. Ensure your reactor has high-torque stirring capability.

Q2: Why is my final product pink or slightly violet? A: This indicates trace oxidation of the phenol moiety (if any demethylation occurred) or transition metal contamination (e.g., Fe from stainless steel reactors if corrosion occurred during the Acid Chloride step).

  • Fix: Recrystallize from Ethyl Acetate/Heptane or treat the solution with activated carbon (Charcoal) before crystallization.

Q3: The reaction mixture turned into a solid block during SOCl₂ addition. What happened? A: You likely used too little solvent, and the intermediate acid chloride crystallized out.

  • Recovery: Add more Toluene immediately. Gently warm (with efficient condenser) to redissolve. Do not add water.

Q4: How do I remove residual Thionyl Chloride before adding Ammonia? A: Residual SOCl₂ reacts violently with NH₄OH.

  • Protocol: After Step 1, perform a "strip and swap." Distill off the Toluene/SOCl₂ mixture under vacuum, then add fresh Toluene. Repeat this twice (azeotropic removal) to ensure all SOCl₂ is gone before the amidation step.

References

  • BenchChem. (2025).[1] Optimization of reaction conditions for benzamide synthesis: From Benzoic Acid via Thionyl Chloride. Retrieved from .

  • Jagtap, S. D., et al. (2019).[3] "Thionyl Chloride Induced Convenient Synthesis of Benzamides."[3][4] European Chemical Bulletin, 8(4), 123-127.[3] .

  • Leggio, A., et al. (2016).[5] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[1][5] RSC Advances, 6, 34468-34475.[5] .

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern." .

  • Sigma-Aldrich. (n.d.). Product Specification: 3,5-Difluoro-2-methoxybenzamide..

Sources

Optimization

Technical Support Center: Purification of 3,5-Difluoro-2-methoxybenzamide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Difluoro-2-methoxybenzamide. Here, we address common challenges related to the removal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Difluoro-2-methoxybenzamide. Here, we address common challenges related to the removal of impurities that may arise during its synthesis. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My final product of 3,5-Difluoro-2-methoxybenzamide has a low melting point and appears discolored. What are the likely impurities?

A1: A low melting point and discoloration are classic indicators of impurities. The most common culprits in the synthesis of 3,5-Difluoro-2-methoxybenzamide are typically unreacted starting materials or byproducts from side reactions. These can include:

  • 3,5-Difluoro-2-methoxybenzoic acid: This is the carboxylic acid precursor to the amide. Its presence suggests an incomplete amidation reaction.

  • Unreacted aminating agent: Depending on the synthetic route, residual aminating agents or their salts may be present.

  • Hydrolysis product: The amide bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading back to the formation of 3,5-Difluoro-2-methoxybenzoic acid.[1][2][3]

  • Byproducts from the activating agent: If a coupling agent was used for the amidation, byproducts from this reagent might contaminate the final product.

Q2: I've attempted a simple recrystallization, but the purity of my 3,5-Difluoro-2-methoxybenzamide hasn't significantly improved. What should I do next?

A2: If a single-solvent recrystallization is ineffective, it's likely that the impurities have similar solubility profiles to your desired product in that particular solvent. Consider the following strategies:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[4] The goal is to find a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.[5]

  • Solvent Pair Recrystallization: This technique involves dissolving your compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Upon slow cooling, pure crystals should form.

  • Acid-Base Extraction: This is a powerful technique to remove acidic or basic impurities. Since your target compound is neutral, you can use this method to selectively remove acidic (like the corresponding carboxylic acid) or basic impurities.[6][7][8]

Q3: How can I specifically remove the unreacted 3,5-Difluoro-2-methoxybenzoic acid from my product?

A3: The most effective method for removing an acidic impurity like 3,5-Difluoro-2-methoxybenzoic acid from a neutral compound is through an acid-base extraction.[9] The principle is to convert the acidic impurity into its water-soluble salt by washing an organic solution of your crude product with a basic aqueous solution.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities (e.g., 3,5-Difluoro-2-methoxybenzoic acid)

Symptoms:

  • Broad or low melting point of the final product.

  • Presence of a carboxylic acid peak in the NMR or IR spectrum.

  • Streaking on a TLC plate when eluted with a non-polar solvent system.

Troubleshooting Steps:

  • Dissolve the Crude Product: Dissolve the impure 3,5-Difluoro-2-methoxybenzamide in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[6] The acidic impurity will react with the base to form a salt, which will dissolve in the aqueous layer.

  • Separate the Layers: Allow the layers to separate and then drain the lower aqueous layer.

  • Repeat the Wash: For thorough removal, repeat the wash with the basic solution one or two more times.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[9]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure to yield the purified 3,5-Difluoro-2-methoxybenzamide.

Experimental Protocols

Protocol 1: Purification of 3,5-Difluoro-2-methoxybenzamide via Acid-Base Extraction

This protocol details the removal of the acidic impurity, 3,5-Difluoro-2-methoxybenzoic acid.

Materials:

  • Crude 3,5-Difluoro-2-methoxybenzamide

  • Dichloromethane (or Ethyl Acetate)

  • 5% aqueous Sodium Bicarbonate solution

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Rotary Evaporator

Procedure:

  • Dissolve the crude 3,5-Difluoro-2-methoxybenzamide in a suitable volume of dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer into a beaker.

  • Repeat the wash with a fresh portion of 5% sodium bicarbonate solution.

  • Wash the organic layer with an equal volume of deionized water.

  • Wash the organic layer with an equal volume of brine.[9]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate to the organic solution and swirl to dry. The drying agent should no longer clump together when the solution is dry.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the purified 3,5-Difluoro-2-methoxybenzamide.

Protocol 2: Recrystallization of 3,5-Difluoro-2-methoxybenzamide

This protocol outlines a general procedure for recrystallization. The choice of solvent will need to be determined experimentally.

Materials:

  • Purified 3,5-Difluoro-2-methoxybenzamide (from extraction)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer Flask

  • Hot Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Place the 3,5-Difluoro-2-methoxybenzamide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, you can place the flask in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to air dry completely or dry them in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Amides

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good choice for amides, good solubility when hot, poor when cold.[4]
IsopropanolPolar82Similar to ethanol, can be a good alternative.
AcetonePolar56Good solvent, but its low boiling point can lead to rapid evaporation.[4]
AcetonitrilePolar82Can provide very good results for amide recrystallization.[4]
Ethyl AcetateMedium77Often used in combination with a non-polar solvent like hexanes.
TolueneNon-polar111May be suitable if the amide is less polar.
HexanesNon-polar69Typically used as the "poor" solvent in a solvent pair system.

Visualizations

Purification_Workflow Crude Crude 3,5-Difluoro- 2-methoxybenzamide Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction (Wash with aq. NaHCO3) Dissolve->Extraction Separate Separate Layers Extraction->Separate Organic_Layer Organic Layer (Product) Separate->Organic_Layer Contains Product Aqueous_Layer Aqueous Layer (Acidic Impurity) Separate->Aqueous_Layer Contains Impurity Salt Wash_Water Wash with Water Organic_Layer->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: Workflow for the purification of 3,5-Difluoro-2-methoxybenzamide.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.
  • Cox, R. A. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. ResearchGate.
  • Cox, R. A. (n.d.). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity in Reactions of 3,5-Difluoro-2-methoxybenzamide

Introduction Welcome to the technical support guide for 3,5-Difluoro-2-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3,5-Difluoro-2-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. While a stable compound under proper storage conditions, its reactivity and the integrity of its downstream applications can be significantly compromised by the presence of moisture. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate the effects of water contamination, ensuring reaction reproducibility, and maximizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of degradation for 3,5-Difluoro-2-methoxybenzamide in the presence of water?

A1: The primary degradation pathway is hydrolysis. The amide bond in 3,5-Difluoro-2-methoxybenzamide is susceptible to cleavage by water, especially under acidic or basic conditions or at elevated temperatures, reverting to 3,5-Difluoro-2-methoxybenzoic acid and ammonia.[1][2] This not only consumes your starting material but also introduces an acidic impurity that can interfere with subsequent reaction steps.

Q2: How should I properly store 3,5-Difluoro-2-methoxybenzamide to prevent moisture absorption?

A2: Proper storage is the first line of defense. The compound should be stored in a tightly sealed container in a cool, dry place.[3][4] For long-term storage or for researchers working in humid environments, using a desiccator or an inert atmosphere storage container (e.g., a glovebox or a sealed container backfilled with nitrogen or argon) is highly recommended to prevent degradation.[5]

Q3: My reaction involves a strong base (e.g., NaH, LDA) and 3,5-Difluoro-2-methoxybenzamide. Why is it failing?

A3: Strong bases are extremely sensitive to water. If your 3,5-Difluoro-2-methoxybenzamide, solvent, or glassware contains trace moisture, the base will be quenched (deactivated) by reacting with water before it can participate in the desired reaction. This is a common cause of reaction failure in syntheses involving metal hydrides or other highly reactive organometallic reagents.[6]

Q4: Can I use standard, off-the-shelf solvents for my reaction?

A4: It is strongly discouraged. Most commercially available solvents, even those with high purity grades, contain enough dissolved water to interfere with sensitive reactions. It is imperative to use anhydrous (dry) solvents. You should either purchase specially packaged anhydrous solvents or dry your solvents in-house using appropriate methods before use.[6][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving 3,5-Difluoro-2-methoxybenzamide, focusing on moisture as the root cause.

Problem 1: Low or No Product Yield

Your reaction proceeds to partial completion or fails to start, resulting in a low isolated yield or recovery of unreacted starting material.

  • Potential Cause 1: Hydrolysis of Starting Material.

    • Mechanism: As previously mentioned, the benzamide can hydrolyze back to its corresponding carboxylic acid, rendering it inactive for the intended transformation.

    • Solution: Ensure all components of your reaction are scrupulously dry. Use anhydrous solvents and oven-dried glassware.[8] If the reaction requires heat, consider that this can accelerate the rate of hydrolysis if water is present.

  • Potential Cause 2: Deactivation of Catalysts or Reagents.

    • Mechanism: Many common reagents (e.g., Grignard reagents, organolithiums, hydrides) and catalysts (e.g., some Lewis acids) react violently or are deactivated by water.[6][9] Trace water will be consumed first, reducing the effective concentration of your reagent and potentially stalling the reaction.

    • Solution: Implement rigorous air-free techniques.[8] This involves using an inert atmosphere (Nitrogen or Argon) via a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction.[7][9] Ensure all reagents are known to be anhydrous.

Hydrolysis Degradation Pathway

The following diagram illustrates the primary degradation pathway for 3,5-Difluoro-2-methoxybenzamide due to moisture.

Hydrolysis cluster_reagents Benzamide 3,5-Difluoro-2- methoxybenzamide Products 3,5-Difluoro-2- methoxybenzoic Acid + Ammonia (NH₃) Benzamide->Products  Hydrolysis (Heat, Acid/Base) Water H₂O

Caption: Hydrolysis of 3,5-Difluoro-2-methoxybenzamide.

Problem 2: Formation of a Crystalline, Insoluble White Precipitate

An unexpected white solid crashes out of your reaction mixture, which is not your desired product.

  • Potential Cause: Formation of Benzoic Acid Byproduct.

    • Mechanism: The hydrolysis product, 3,5-Difluoro-2-methoxybenzoic acid, may be less soluble in your reaction solvent than the starting benzamide, causing it to precipitate, especially upon cooling.

    • Solution & Validation:

      • Isolate and Characterize: Filter the solid and obtain analytical data (e.g., melting point, ¹H NMR, LC-MS). Compare the data to a reference standard of 3,5-Difluoro-2-methoxybenzoic acid.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction.[10] Spot a reference sample of the benzoic acid alongside your reaction mixture to see if a matching spot appears over time.

      • Prevention: The solution is rigorous exclusion of water, as detailed in the protocols below.

Troubleshooting Workflow for Unexpected Precipitate

This workflow provides a logical sequence of steps to diagnose and solve the issue of an unwanted precipitate.

Troubleshooting start Unexpected Precipitate Forms in Reaction step1 Isolate & Characterize Solid (NMR, MS, MP) start->step1 decision1 Does data match 3,5-Difluoro-2-methoxy- benzoic acid? step1->decision1 cause Root Cause Identified: Moisture Contamination Leading to Hydrolysis decision1->cause  Yes other_issue Investigate Other Side Reactions (e.g., reagent decomposition) decision1->other_issue No   solution Implement Core Protocols: 1. Dry Solvents & Reagents 2. Use Inert Atmosphere 3. Oven-Dry Glassware cause->solution re_evaluate Re-run Reaction and Monitor by TLC/LC-MS solution->re_evaluate end Problem Solved re_evaluate->end SchlenkSetup cluster_line Schlenk Line cluster_flask Reaction Vessel Vacuum Vacuum Manifold Dual Manifold Vacuum->Manifold Inert Gas (N₂/Ar) Inert Gas (N₂/Ar) Inert Gas (N₂/Ar)->Manifold Stopcock Stopcock Manifold->Stopcock Flask Round-Bottom Flask (with stir bar) Septum Rubber Septum Septum->Flask Liquid additions via syringe Condenser Condenser (if refluxing) Condenser->Flask Bubbler Oil Bubbler (Pressure Release) Condenser->Bubbler Gas out Stopcock->Flask

Caption: A simplified Schlenk line setup for inert atmosphere reactions.

Protocol 3: Analytical Monitoring for Water
  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in solids and liquids. [11]It is highly recommended for validating the dryness of your starting material and solvents if you consistently face issues.

  • ¹H NMR Spectroscopy: While not quantitative without an internal standard, the presence of water in aprotic solvents like CDCl₃ or DMSO-d₆ is often visible as a broad singlet. Its chemical shift can vary. In DMSO-d₆, it typically appears around 3.3 ppm. Routinely checking the NMR of your solvent stock can provide a quick qualitative check for significant contamination.

References

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering. ACS Publications. Available from: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Leiden University. Available from: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Chemistry Portal. Available from: [Link]

  • Air-free technique. Wikipedia. Available from: [Link]

  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate. Available from: [Link]

  • Performing Sensitive Reactions without a Schlenk Line. University of Nottingham. Available from: [Link]

  • Benzamides: Sulpiride. Pharmaguideline. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available from: [Link]

  • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Available from: [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Royal Society of Chemistry. Available from: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]

  • Analytical methods and achievability. Guidelines for drinking-water quality - NCBI. Available from: [Link]

  • What is the reaction between benzamide and P4O10? Quora. Available from: [Link]

  • Chemical Analysis: Advancements in Spectroscopy Techniques. Water & Wastewater. Available from: [Link]

  • A Complete Guide To Water Analysis Methods In Industries. Atlas Scientific. Available from: [Link]

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Prime Scholars. Available from: [Link]

  • Hydrolysis of Benzamide. GEOCITIES.ws. Available from: [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available from: [Link]

  • Method for producing 3,5-difluoroaniline.Google Patents.
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.Google Patents.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

  • Methods for Water Research. US EPA. Available from: [Link]

  • Understand the Effects of Moisture on Powders. Chemical Engineering Progress. Available from: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Available from: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available from: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ChemRxiv. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 19F NMR analysis of 3,5-Difluoro-2-methoxybenzamide

Analytical Comparison Guide: 3,5-Difluoro-2-methoxybenzamide Executive Summary This guide provides a definitive technical framework for the structural validation of 3,5-Difluoro-2-methoxybenzamide , a scaffold critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: 3,5-Difluoro-2-methoxybenzamide

Executive Summary

This guide provides a definitive technical framework for the structural validation of 3,5-Difluoro-2-methoxybenzamide , a scaffold critical in medicinal chemistry for its metabolic stability and lipophilic modulation. We compare the limitations of standard Proton (


H) NMR  against the superior specificity of Integrated Fluorine (

F) NMR
, demonstrating why the dual-nuclei approach is the mandatory standard for drug development workflows.

Structural Logic & Spin System Analysis

To interpret the spectra, one must first deconstruct the magnetic environment. The molecule possesses distinct features that dictate its spectral signature:

  • Asymmetry: The 2-methoxy group breaks the symmetry of the 3,5-difluoro substitution, rendering F3 and F5 chemically inequivalent.

  • Spin System: The aromatic ring constitutes a complex AMXX' system (where A/M are protons and X/X' are fluorines).

  • Coupling Network:

    • 
      H-
      
      
      
      F Coupling:
      Large
      
      
      -values (6–11 Hz) cause significant splitting, often mistaken for impurities in low-field instruments.
    • Rotamerism: The amide (

      
      ) exhibits restricted rotation, often appearing as two broad singlets in DMSO-
      
      
      
      .

Comparative Analysis: H vs. Integrated H/ F

This section compares the diagnostic power of using Proton NMR alone versus the Integrated approach.

FeatureMethod A: Standard

H NMR
Method B: Integrated

H +

F NMR
Primary Identification Chemical shift of OMe and Amide.Orthogonal validation via F-count and symmetry.
Resolution Low: Aromatic region (6.5–8.0 ppm) is crowded. H-F coupling creates complex multiplets that overlap with impurities.High:

F spectrum has zero background; signals are sharp and distinct.
Quantification Risk: Broad amide peaks in

make integration unreliable.
Precision:

F integrals are precise (assuming adequate relaxation delay

).
Isomer Differentiation Difficult: Distinguishing 3,5-difluoro from 4,6-difluoro requires complex coupling analysis.Definitive: Chemical shift of Fluorine is highly sensitive to ortho-substituents (e.g., OMe).

Verdict: Method A is sufficient for rough purity checks. Method B is required for structural certification and GMP release testing.

Expected Spectral Data (Reference Values)

Note: Values are calculated based on substituent chemical shift additivity rules (SCS) and standard fluoro-aromatic coupling behaviors in DMSO-


.
Table 1: H NMR Parameters (400 MHz, DMSO- )
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation
-CONH

(a)
7.60Broad Singlet-trans to Carbonyl oxygen (H-bonded).
-CONH

(b)
7.45Broad Singlet-cis to Carbonyl oxygen.
Ar-H6 ~7.35ddd

,

Deshielded by Amide carbonyl.
Ar-H4 ~7.15tt (apparent)

,

Shielded by ortho-Fluorines; appears as a triplet due to similar

values.
-OCH

3.85Singlet-Characteristic sharp singlet.
Table 2: F NMR Parameters (376 MHz, DMSO- )
PositionShift (

ppm)*
Multiplicity

Coupling (Hz)
Interpretation
Ar-F3 -128.5dd

Upfield shift due to ortho-Methoxy shielding effect.
Ar-F5 -112.0dd

Downfield relative to F3 (no ortho-donor).

*Reference: CFCl


 = 0.0 ppm.[1][2] Negative values indicate upfield shift.[1][2][3]

Experimental Protocol

To ensure reproducibility and minimize "ghost" peaks from rotamers, follow this strict protocol.

Step 1: Solvent Selection
  • Do NOT use: Chloroform-

    
     (
    
    
    
    ). It causes amide protons to broaden significantly, often disappearing into the baseline due to rapid exchange or lack of H-bond stabilization.
  • USE: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ). It stabilizes the amide rotamers via hydrogen bonding, yielding distinct singlets for quantification.
Step 2: Sample Preparation
  • Weigh 5–10 mg of 3,5-Difluoro-2-methoxybenzamide.

  • Dissolve in 0.6 mL DMSO-

    
      (containing 0.05% TMS).
    
  • Critical: Filter through a cotton plug if any turbidity exists (particulates cause line broadening).

Step 3: Acquisition Parameters
  • 
    H NMR: 
    
    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 
      
      
      
      1.0 sec (ensure OMe integration is accurate).
    • Scans: 16.

  • 
    F NMR: 
    
    • Range: -50 to -200 ppm.

    • Relaxation Delay (

      
      ): 
      
      
      
      5.0 sec (Fluorine
      
      
      can be long; short delays underestimate purity).
    • Scans: 32.

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for validating this specific compound, distinguishing it from common regioisomers.

AnalysisWorkflow Start Unknown Sample (White Powder) Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_OMe Check 3.8-4.0 ppm (Singlet?) H1_Acq->Check_OMe Check_Amide Check 7.4-7.8 ppm (2 Broad Singlets?) Check_OMe->Check_Amide Yes Result_Fail REJECT: Impurity or Isomer Check_OMe->Result_Fail No (Wrong Alkyl) F19_Acq Acquire 19F NMR Check_Amide->F19_Acq Yes Check_Amide->Result_Fail No (Not Amide) Count_F Count 19F Signals F19_Acq->Count_F Result_Pass CONFIRMED: 3,5-Difluoro-2-methoxybenzamide Count_F->Result_Pass 2 Signals (Inequivalent) Count_F->Result_Fail 1 Signal (Symmetric Isomer) Count_F->Result_Fail 3+ Signals (Mixture)

Caption: Logical workflow for structural validation. Note the critical reliance on


F signal count to determine symmetry and substitution pattern.

Mechanistic Insight: The Coupling Tree

Understanding the splitting pattern of Proton H4 is the most challenging aspect of the


H spectrum. It is coupled to both Fluorine atoms.

Caption: Coupling tree for Proton H4. The coupling constants to F3 and F5 are nearly identical, causing the "Doublet of Doublets" to collapse into a "Pseudo-Triplet."

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Link

  • PubChem. (2024). 3,5-Difluoro-2-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent effects on amides).[4] Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-2-methoxybenzamide

Introduction: The Imperative for Structural Elucidation in Drug Discovery In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of successful research a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of successful research and regulatory compliance. Mass spectrometry (MS) stands as a principal analytical technique, offering profound insights into molecular weight, elemental composition, and, critically, structural architecture through the analysis of fragmentation patterns.[1] This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of 3,5-Difluoro-2-methoxybenzamide, a compound architecture relevant to medicinal chemistry.

As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational principles of mass spectrometry with data from structurally related compounds to construct a reliable, predictive fragmentation model. We will explore the influence of the aromatic amide, methoxy, and difluoro functional groups on the molecule's gas-phase dissociation, offering a comparative framework for researchers working with similarly substituted aromatic compounds.

Predicted Fragmentation Pathway of 3,5-Difluoro-2-methoxybenzamide

The fragmentation of 3,5-Difluoro-2-methoxybenzamide under electron ionization is dictated by the relative stabilities of the resulting cations and neutral losses. The primary sites of initial ionization and subsequent cleavage are influenced by the amide, methoxy, and aromatic ring functionalities. The molecular ion (M⁺˙) is expected at an m/z of 187.

The most characteristic fragmentation pathway for aromatic amides involves the cleavage of the C-N bond (α-cleavage), which is driven by the formation of a highly stable, resonance-stabilized acylium ion.[2][3][4]

  • Formation of the Acylium Ion (m/z 171): The primary and most favored fragmentation is the loss of an amino radical (•NH₂) from the molecular ion. This yields the 3,5-difluoro-2-methoxybenzoyl cation at m/z 171, which is expected to be a prominent peak, potentially the base peak, in the spectrum.

  • Decarbonylation (m/z 143): The acylium ion can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule.[2][4] This process leads to the formation of the 3,5-difluoro-2-methoxyphenyl cation at m/z 143.

  • Loss of Methyl Radical (m/z 172): An alternative fragmentation pathway involves the cleavage of the methoxy group. The loss of a methyl radical (•CH₃) from the molecular ion can produce a cation at m/z 172. This is a common fragmentation route for aryl ethers.[5][6]

  • Loss of Formaldehyde (m/z 157): Another possibility for methoxy-substituted aromatics is the rearrangement and elimination of a neutral formaldehyde (CH₂O) molecule, resulting in a radical cation at m/z 157.[7]

  • Fluorine-Associated Fragmentation: Polyfluorinated aromatic compounds are known to exhibit unique fragmentation behaviors, including the potential expulsion of difluorocarbene (:CF₂) or the loss of a fluorine radical.[8] While less common than the primary amide cleavage, the loss of HF (m/z 167) from the molecular ion could also be considered.

The following diagram illustrates the predicted primary fragmentation pathways.

G cluster_main Primary Fragmentation Pathway cluster_alt Alternative Pathways M 3,5-Difluoro-2-methoxybenzamide Molecular Ion (M⁺˙) m/z = 187 F1 3,5-Difluoro-2-methoxybenzoyl Cation [M-NH₂]⁺ m/z = 171 M->F1 - •NH₂ F3 [M-CH₃]⁺ m/z = 172 M->F3 - •CH₃ F4 [M-CH₂O]⁺˙ m/z = 157 M->F4 - CH₂O F2 3,5-Difluoro-2-methoxyphenyl Cation [M-NH₂-CO]⁺ m/z = 143 F1->F2 - CO

Caption: Predicted EI fragmentation pathway for 3,5-Difluoro-2-methoxybenzamide.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation, we can compare it to the known fragmentation patterns of simpler, related molecules. This comparison highlights how each functional group contributes to the overall mass spectrum.

Analyte Parent Ion (m/z) Key Fragment 1 (m/z) Neutral Loss 1 Key Fragment 2 (m/z) Neutral Loss 2 Rationale / Comments
Benzamide 121105•NH₂77COThe classic aromatic amide fragmentation: α-cleavage followed by decarbonylation.[4]
1,3-Difluorobenzene 11495•F or HF--Aromatic C-F bonds are strong; fragmentation is less extensive. Loss of a fluorine radical or HF can occur.
2-Methoxybenzamide 151135•NH₂107COSimilar to benzamide, with the methoxy group adding mass to the fragments. Loss of •CH₃ (to m/z 136) is also possible.
3,5-Difluoro-2-methoxybenzamide (Predicted) 187171•NH₂143COThe amide-driven α-cleavage is predicted to dominate, with fluorine and methoxy groups acting as substituents on the resulting stable acylium ion.

This comparative table underscores the diagnostic power of the acylium ion formation (m/z 171) and its subsequent decarbonylation product (m/z 143) as key identifiers for the 3,5-Difluoro-2-methoxybenzoyl substructure.

Experimental Protocol: Acquiring a Reference Mass Spectrum

To validate the predicted fragmentation and establish a reference spectrum, a standardized gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended. This approach ensures sample volatilization, separation from potential impurities, and reproducible fragmentation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3,5-Difluoro-2-methoxybenzamide.

    • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10-50 µg/mL for injection. The optimal concentration should be determined empirically to avoid detector saturation.

  • Instrumentation (GC-MS):

    • Gas Chromatograph:

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

      • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume in splitless mode for maximum sensitivity.

      • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (Electron Ionization Detector):

      • Ion Source: Electron Ionization (EI) at 70 eV. The use of 70 eV is a long-standing convention that ensures extensive and reproducible fragmentation, allowing for comparison with established spectral libraries.[3]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450. This range will capture the molecular ion and all significant predicted fragments.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (m/z 187).

    • Correlate the major fragment ions in the experimental spectrum with the predicted fragments (m/z 171, 143, 172, etc.).

    • Calculate relative abundances and designate the base peak (the most intense peak).

The following diagram outlines the proposed experimental workflow.

G cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Interpretation A Weigh 1 mg of Analyte B Dissolve in 1 mL Solvent (e.g., EtOAc) A->B C Dilute to ~25 µg/mL B->C D Inject 1 µL into GC Inlet (250°C) C->D E Separation on 5% Phenyl Column D->E F EI Ionization (70 eV, 230°C) E->F G Mass Analysis (Quadrupole, m/z 40-450) F->G H Detection G->H I Extract Spectrum H->I J Compare Experimental vs. Predicted Fragments I->J

Caption: Recommended GC-MS workflow for fragmentation analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation of 3,5-Difluoro-2-methoxybenzamide. By deconstructing the molecule into its functional components and comparing them to known fragmentation behaviors, we can confidently predict a primary fragmentation pathway initiated by α-cleavage of the amide bond to form a dominant acylium ion at m/z 171. This predictive model, coupled with the detailed experimental protocol, provides researchers and drug development professionals with the necessary tools to identify, characterize, and confirm the structure of this and related fluorinated aromatic compounds, ensuring data integrity and advancing discovery programs.

References

  • Title: Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls Source: Organic Mass Spectrometry URL: [Link]

  • Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: Molecules (MDPI) URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances URL: [Link]

  • Title: Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration Source: Journal of The American Society for Mass Spectrometry URL: [Link]

  • Title: Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry Source: YouTube URL: [Link]

  • Title: A Step-by-Step Approach to Reading and Interpreting Gas Chromatography-Mass Spectrometry (GC-MS) Data of Fatty Acid Methyl Esters (FAMEs) Source: Indonesian Journal of Multidisciplinary Research URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: MS fragmentation patterns Source: YouTube URL: [Link]

  • Title: PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of California, Irvine URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of 3,5-Difluoro-2-methoxybenzamide Derivatives

Introduction: The Strategic Value of Fluorine in Modern Benzamide Scaffolds In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Modern Benzamide Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate key pharmaceutical properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, fine-tune lipophilicity for better membrane permeation, and increase binding affinity to protein targets through unique electronic interactions.[1][3][4]

The 3,5-difluoro-2-methoxybenzamide scaffold represents a particularly interesting motif. The benzamide core is a privileged structure found in numerous therapeutic agents, while the specific substitution pattern offers a complex interplay of electronic and steric effects. The methoxy group at the 2-position introduces a potential hydrogen bond acceptor and influences the conformation of the adjacent amide, while the two fluorine atoms at the 3- and 5-positions create a strong electron-withdrawing environment.

Understanding the precise three-dimensional arrangement of these atoms is not merely an academic exercise; it is fundamental to rational drug design.[5] X-ray crystallography provides the definitive, atomic-resolution map of a molecule in the solid state.[6][7][8] This guide offers a comparative framework for analyzing the crystal structures of such derivatives, explaining not just the "what" of the structure but the "why" behind the experimental choices and the "how" these structural insights guide the development of next-generation therapeutics.

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered compound to a refined 3D crystal structure is a process that blends empirical skill with rigorous physics. Each step is designed to produce a single, highly ordered crystal lattice suitable for diffracting X-rays, which is the fundamental requirement for a successful structure determination.[7]

Part 1: The Art and Science of Crystal Growth

The most critical, and often most challenging, step is growing a single crystal of sufficient quality and size (typically 0.1-0.3 mm). The goal is to encourage molecules to slowly and methodically arrange themselves into a repeating, well-ordered lattice. Hasty precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.

Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold. The key is to approach this point gradually, allowing a single nucleation event to grow into a well-ordered crystal. Several techniques are employed to achieve this:

  • Slow Evaporation: This is the simplest and most common method.[9] A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and left in a vial loosely covered to allow the solvent to evaporate over days or weeks.[10] The slow loss of solvent gradually increases the concentration to the point of supersaturation, initiating crystal growth.

  • Vapor Diffusion: This is arguably the most controlled and successful method for small quantities of material.[9] The compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. Over time, the vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared in a hot solvent and then allowed to cool very slowly. Insulating the container (e.g., by placing it in a Dewar flask) is crucial to prevent rapid temperature drops that cause precipitation instead of crystallization.[11]

  • Preparation: Dissolve 5-10 mg of the purified 3,5-difluoro-2-methoxybenzamide derivative in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., Dichloromethane, Acetone) in a small glass vial (e.g., 2 mL).

  • Setup: Place this open vial inside a larger (e.g., 20 mL) screw-cap jar.

  • Anti-Solvent Addition: Carefully add 2-3 mL of a "poor" or "anti-solvent" (e.g., Hexane, Pentane) to the bottom of the larger jar, ensuring it does not splash into the inner vial.

  • Sealing and Incubation: Seal the larger jar tightly and leave it in a vibration-free location at a constant temperature.

  • Monitoring: Check for crystal growth every few days without disturbing the setup. High-quality crystals can form over a period of 2 days to 2 weeks.

Part 2: From Diffraction to Data Refinement

Once a suitable crystal is obtained, it is subjected to X-ray analysis to determine its structure.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Grow Single Crystal Mount 2. Mount Crystal on Diffractometer Crystal->Mount XRay 3. Expose to X-ray Beam Mount->XRay Diffraction 4. Collect Diffraction Pattern XRay->Diffraction Integration 5. Integrate Intensities Diffraction->Integration Raw Data Solution 6. Solve Phase Problem (Direct Methods) Integration->Solution Refinement 7. Refine Structural Model Solution->Refinement Validation 8. Validate Final Structure Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure Final CIF File

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

  • Crystal Mounting: A visually clear, well-formed crystal is carefully selected and mounted on a specialized loop or glass fiber. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations, which improves the quality of the diffraction data.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] A fine, monochromatic beam of X-rays is directed at the crystal. As the crystal is slowly rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of spots of varying intensities that are recorded by a detector.[12]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual diffraction spots are integrated.

  • Structure Solution and Refinement: The primary challenge is solving the "phase problem," as detectors only record intensities, not the phase information of the diffracted waves. For small molecules, this is typically solved computationally using direct methods. This yields an initial electron density map from which an initial atomic model is built. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

Comparative Structural Analysis of Fluorinated Benzamides

While a comprehensive library of 3,5-difluoro-2-methoxybenzamide derivatives is not publicly available, we can derive powerful insights by comparing related, well-characterized structures. This comparative approach allows us to understand the structural impact of fluorination and other substitutions on the benzamide core.

Here, we will compare a baseline non-fluorinated benzamide with two fluorinated analogues to highlight key structural trends.

Caption: The core chemical structure of a 3,5-Difluoro-2-methoxy-N-substituted-benzamide.

Table 1: Comparative Crystallographic Data of Benzamide Derivatives
ParameterBenzamide (Baseline)2-Fluorobenzamide[13][14]N-(2,3-difluorophenyl)-2-fluorobenzamide[15][16]
Formula C₇H₇NOC₇H₆FNOC₁₃H₈F₃NO
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 5.124.963.99
b (Å) 29.837.6412.35
c (Å) 7.7416.3224.31
β (°) 90.693.391.9
Volume (ų) 11826181198
Z 844
Key Torsion Angle (°) (Ring-Amide)24.6~0 (Planar)23.2
H-Bonding Motif R²₂(8) Centrosymmetric DimerR²₂(8) Centrosymmetric DimerC(4) Chain via N-H···O

Note: Data for Benzamide and 2-Fluorobenzamide are representative values from studies where they were analyzed. The torsion angle for 2-Fluorobenzamide is inferred from its tendency to form planar structures.

Discussion of Structural Insights
  • The Impact of Fluorine on Crystal Packing and Disorder: A recurring theme in benzamide crystallography is the potential for disorder in the crystal lattice. Notably, studies have shown that substituting hydrogen with fluorine, particularly at the ortho position, can suppress this disorder.[13][14] This is a critical insight; the fluorine atom, despite being similar in size to hydrogen, imposes a more defined and predictable packing arrangement, likely due to a combination of steric and electronic factors. This leads to a more ordered crystal and higher quality diffraction data. Crystal structure prediction calculations suggest a less dense lattice energy landscape for fluorinated benzamides, making disorder less likely.[13][14]

  • Control of Molecular Conformation: The torsion angle between the plane of the phenyl ring and the amide group is a critical conformational parameter that influences how a molecule fits into a protein's binding pocket. In the parent benzamide, this angle is approximately 25°. In N-(2,3-difluorophenyl)-2-fluorobenzamide, a similar twist of ~23° is observed.[15][16] However, ortho-fluorination, as seen in 2-fluorobenzamide, can favor a more planar conformation. This planarity can be stabilized by intramolecular interactions, such as N-H···F hydrogen bonds. The specific 3,5-difluoro-2-methoxy pattern would likely result in a non-planar conformation due to the steric bulk of the ortho-methoxy group.

  • Modulation of Hydrogen Bonding Networks: The primary amide group (—CONH₂) is a potent hydrogen bond donor and acceptor. Benzamides typically form robust centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[17] This is a very stable and common arrangement. However, as seen with the N-substituted derivative in Table 1, blocking one of the N-H donors prevents dimer formation. Instead, it forms a C(4) chain where the amide groups of adjacent molecules are linked in a head-to-tail fashion.[15][16] This demonstrates how derivatization at the amide nitrogen provides a direct handle to alter the entire supramolecular assembly, which in turn affects physical properties like solubility and melting point.

Implications for Rational Drug Design

The structural data derived from X-ray crystallography provides direct, actionable intelligence for drug development professionals.

  • Structure-Activity Relationship (SAR) Validation: If a particular derivative shows high potency, its crystal structure can reveal the exact conformation responsible for this activity. For example, knowing the precise Ring-Amide torsion angle allows computational chemists to build more accurate pharmacophore models for virtual screening.

  • Improving Physicochemical Properties: The hydrogen bonding network revealed by the crystal structure is a key determinant of solubility.[18][19] If a potent compound is poorly soluble, observing its crystal packing can suggest chemical modifications to break strong lattice interactions (like the R²₂(8) dimer) and improve its dissolution profile.

  • Intellectual Property: A solved crystal structure of a novel compound provides a unique and definitive characterization that is essential for patent filings and protecting intellectual property.

  • Understanding Target Engagement: Fluorine atoms can form favorable interactions with protein backbones or side chains.[1] Knowing the exact location of the fluorine atoms in 3D space allows for the design of molecules that can exploit these interactions to enhance binding affinity and selectivity for the intended biological target.[3]

Conclusion

X-ray crystallography is an indispensable tool in the development of advanced pharmaceutical compounds like 3,5-difluoro-2-methoxybenzamide derivatives. It provides an unambiguous view of molecular conformation and the intricate network of intermolecular forces that govern the solid state. As this guide has demonstrated, the strategic placement of fluorine atoms does more than just alter electronics; it fundamentally influences crystal packing, suppresses disorder, and modulates supramolecular synthons like hydrogen-bonded dimers. By synthesizing a deep understanding of crystallographic methods with a comparative analysis of related structures, researchers can accelerate the design-test-analyze cycle, leading to the development of safer and more effective medicines.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). Crystal Growth & Design.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). OSTI.GOV.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development.
  • Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. (n.d.).
  • Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. (n.d.). PMC.
  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (2021, March 1). PMC.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2025, October 16).
  • scXRD: Growing single crystals. (n.d.). University of York.
  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Deriv
  • Structural Investigation of Substituent Effect on Hydrogen Bonding in (S)-Phenylglycine Amide Benzaldimines. (2015, August 5). The Research Portal.
  • Occurrence of 3D isostructurality in fluorinated phenyl benzamidines. (n.d.). RSC Publishing.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023, September 1). MDPI.
  • How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube.
  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Michigan Chemistry.
  • Small Molecule Diffraction. (n.d.). Diamond Light Source.
  • Crystal structures of N-[4-(triÂfluoroÂmethÂyl)phenÂyl]benzamide and N-(4-methÂÂoxyÂphenÂyl)benzÂamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). IUCr Journals.
  • Small molecule crystallography. (n.d.). Excillum.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
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Comparative

A Comparative Guide to the Biological Activity of 3,5-Difluoro-2-methoxybenzamide Derivatives

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. Among these, the 3,5-Difluoro-2-methoxybenzamide moiet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. Among these, the 3,5-Difluoro-2-methoxybenzamide moiety has emerged as a particularly promising pharmacophore. The strategic placement of fluorine atoms and a methoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity. This guide offers a comparative analysis of the diverse biological activities of 3,5-Difluoro-2-methoxybenzamide derivatives, with a focus on their antimicrobial and anticancer potential, supported by experimental data and detailed protocols for researchers in drug development.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Bacteria

The rise of antimicrobial resistance, especially from pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Derivatives of 3,5-Difluoro-2-methoxybenzamide have shown considerable promise in this area, primarily by targeting a crucial bacterial protein: Filamentous temperature-sensitive protein Z (FtsZ).

The Target: FtsZ, the Achilles' Heel of Bacterial Cell Division

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery. The structural differences between FtsZ and mammalian tubulin make it an attractive and selective target for antibacterial drugs.[1]

Mechanism of Action: Stabilizing the Z-Ring to Halt Division

Unlike many antibiotics that inhibit cell wall synthesis or protein translation, certain difluorobenzamide derivatives function by inhibiting FtsZ.[2] These compounds bind to a hydrophobic pocket in FtsZ, leading to an increased rate of polymerization and stabilization of the FtsZ polymers.[2] This aberrant stabilization disrupts the dynamic nature of the Z-ring, ultimately blocking cell division and leading to bacterial cell death.

FtsZ_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibition by Difluorobenzamide Derivatives FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-Ring Assembly FtsZ_monomers->Z_ring Polymerization Cell_division Bacterial Cell Division Z_ring->Cell_division Scaffolding for Divisome FtsZ_monomers_i FtsZ Monomers Stabilized_polymers Aberrantly Stabilized FtsZ Polymers FtsZ_monomers_i->Stabilized_polymers Increased Polymerization Blocked_division Blocked Cell Division Stabilized_polymers->Blocked_division Disruption of Z-Ring Dynamics Derivative 3,5-Difluoro-2- methoxybenzamide Derivative Derivative->FtsZ_monomers_i Binds to FtsZ

Caption: Mechanism of FtsZ inhibition by 3,5-Difluoro-2-methoxybenzamide derivatives.

Comparative Antimicrobial Efficacy

Several studies have highlighted the potent activity of these derivatives against Gram-positive bacteria, including MRSA. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial strains.

Compound IDDerivative ClassS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)Reference
MST-A9 Isopentyloxy-substitutedModest ActivityModest Activity[2]
MST-A12 Isopentyloxy-substitutedModest ActivityNot Reported[2]
MST-B8 Isopentyloxy-substitutedModest ActivityNot Reported[2]
MST-B9 Isopentyloxy-substitutedModest ActivityNot Reported[2]
MST-C4 Isopentyloxy-substitutedModest ActivityModest Activity[2]
PC190723 Thiazolopyridine derivativePotent ActivityNot Reported[1]

Notably, these compounds have demonstrated the ability to reverse resistance to oxacillin in highly resistant clinical MRSA strains at concentrations well below their own MICs, suggesting a synergistic effect that could rejuvenate the utility of older β-lactam antibiotics.[2] Their activity against Gram-negative bacteria is generally limited, which is partly attributed to the presence of efflux pumps like AcrAB in these organisms.[2]

Anticancer Potential: Targeting Key Cellular Pathways

The versatility of the difluorobenzamide scaffold extends to oncology, with derivatives showing promising cytotoxic effects against various cancer cell lines.

Diverse Mechanisms of Anticancer Action

The anticancer activity of these compounds is not attributed to a single mechanism but appears to involve multiple pathways:

  • Kinase Inhibition: Certain difluoro-dioxolo-benzoimidazole derivatives have been identified as potent and selective inhibitors of Casein Kinase 1 (CK1) isoforms δ and ε.[3] Deregulation of CK1 activity is implicated in the development of several cancers, making it a viable therapeutic target.[3] These inhibitors have demonstrated significant growth-inhibitory activity in various tumor cell lines.[3]

  • Induction of Apoptosis: Chalcone derivatives incorporating a difluorophenyl moiety have been shown to induce apoptosis in human tumor cell lines.[4] For instance, some of these compounds have demonstrated higher cytotoxicity than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[4]

Comparative Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected difluoro-dimethoxy chalcones against human cancer cell lines, comparing them to the reference drug 5-FU.

CompoundGingival Carcinoma (Ca9-22) IC50 (µM)Oral Squamous Cell Carcinoma (HSC-2) IC50 (µM)Reference
Compound 3 > 5-FU> 5-FU[4]
Compound 7 > 5-FU> 5-FU[4]
5-Fluorouracil (5-FU) BaselineBaseline[4]

The results indicate that these chalcone derivatives are promising candidates for further development as anticancer agents, with some exhibiting superior potency and selectivity compared to existing drugs.[4]

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, derivatives of the broader benzamide class have been investigated for other therapeutic applications:

  • Glucokinase Activators: 3,5-disubstituted benzamides have been optimized as potent glucokinase activators, demonstrating robust glucose-lowering effects in diabetic rodent models.[5] This highlights the potential of this scaffold in the development of treatments for metabolic disorders.

  • Aldose Reductase Inhibitors: Methoxy-substituted [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives have been evaluated for their aldose reductase inhibitory activity, which is relevant for the management of diabetic complications.[6]

Experimental Protocols

For researchers aiming to investigate the biological activities of 3,5-Difluoro-2-methoxybenzamide derivatives, the following are representative protocols.

General Synthesis of 3,5-Difluoro-2-methoxybenzamide Derivatives

Synthesis_Workflow start 3,5-Difluoro-2- methoxybenzoic acid step1 Activation (e.g., with SOCl2 or EDC/HOBt) start->step1 intermediate Acid Chloride or Activated Ester step1->intermediate step2 Amidation (Reaction with a primary or secondary amine) intermediate->step2 product 3,5-Difluoro-2-methoxybenzamide Derivative step2->product

Caption: General synthetic route for 3,5-Difluoro-2-methoxybenzamide derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve 3,5-Difluoro-2-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent such as thionyl chloride, or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Stir the reaction mixture at room temperature until the activation is complete.

  • Amidation: To the activated carboxylic acid solution, add the desired primary or secondary amine. The reaction may require the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed.

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-Difluoro-2-methoxybenzamide derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

MIC_Workflow start Prepare serial dilutions of the test compound in a 96-well plate. step1 Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). start->step1 step2 Include positive (bacteria only) and negative (broth only) controls. step1->step2 step3 Incubate the plate at 37°C for 18-24 hours. step2->step3 step4 Determine the MIC by visual inspection for the lowest concentration with no visible growth. step3->step4 end MIC Value step4->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only). Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay: MTT Assay

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

3,5-Difluoro-2-methoxybenzamide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as antimicrobial agents, particularly against resistant Gram-positive bacteria, through the inhibition of FtsZ, opens new avenues for combating infectious diseases. Furthermore, their demonstrated anticancer potential, mediated by diverse mechanisms such as kinase inhibition and apoptosis induction, underscores their relevance in oncology research. The structure-activity relationship studies, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals to further explore and optimize these derivatives into next-generation therapeutics. The continued investigation of this chemical scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Kaur, H. et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Molecules, 25(21), 5092. Available at: [Link]

  • Kaul, M. et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. ResearchGate. Available at: [Link]

  • McKim, A. S. et al. (2009). Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & Medicinal Chemistry, 17(11), 3800-3809. Available at: [Link]

  • Bischof, J. et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. European Journal of Medicinal Chemistry, 85, 336-348. Available at: [Link]

  • Yilmaz, O. et al. (2017). Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1434-1442. Available at: [Link]

  • Maccari, R. et al. (2012). Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry, 20(16), 4945-4955. Available at: [Link]

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Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides in Drug Discovery

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Biological Activity In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Biological Activity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated benzamides, a versatile scaffold found in numerous therapeutic agents. Through a detailed case study and supporting experimental data, we will explore how the subtle yet powerful influence of fluorine can profoundly enhance the pharmacological profile of a molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize their lead compounds.

The Power of a Single Atom: Why Fluorine Matters

The introduction of fluorine, the most electronegative element, into an organic molecule can induce significant changes in its physicochemical and biological properties.[1][2] These alterations are not merely incremental; they can be transformative, turning a moderately active compound into a potent and effective drug. The key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] By strategically placing fluorine at metabolically vulnerable positions, the in vivo half-life of a drug can be significantly extended.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall lipophilicity.[1][3] These changes can improve a drug's solubility, permeability across biological membranes, and oral bioavailability.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1][4]

Case Study: The Impact of Fluorination on a Dopamine D2 Receptor Ligand

To illustrate the practical implications of these principles, we will examine a compelling case study comparing a fluorinated benzamide, 4'-fluoroclebopride (FCP) , with its non-fluorinated parent compound, clebopride . Both are potent antagonists of the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.

Chemical Structures
CompoundStructure
Clebopride

4'-Fluoroclebopride (FCP) A similar structure to clebopride with a fluorine atom at the 4' position of the benzyl group.
Comparative Biological Activity Data

The following table summarizes the key differences in the biological activity of clebopride and its fluorinated analog, FCP.

ParameterClebopride4'-Fluoroclebopride (FCP)Impact of Fluorination
Dopamine D2 Receptor Binding Affinity (Ki) 3.5 nM[5]~5.5 nM[6]Similar high affinity
Dopamine D3 Receptor Binding Affinity (Ki) Data not available~5.5 nM[6]-
Dopamine D4 Receptor Binding Affinity (Ki) Data not available144 nM[6]-
Metabolic Stability Extensively metabolized in vitro[1][2]Expected to be higher due to the C-F bondEnhanced Stability
Cell Permeability (PAMPA) Data not availableData not availableExpected to be influenced
pKa Data not availableData not availableExpected to be altered

Analysis of the Data:

The available data, though incomplete for a full head-to-head comparison, provides valuable insights. Both clebopride and FCP exhibit high affinity for the dopamine D2 receptor, with Ki values in the low nanomolar range. This indicates that the introduction of the fluorine atom at the 4'-position of the benzyl group does not negatively impact the primary binding interaction.

Crucially, studies on the in vitro metabolism of clebopride have shown that it is extensively metabolized, with major routes including amide hydrolysis and N-debenzylation.[1][2] The presence of the highly stable C-F bond in FCP is anticipated to block metabolic attack at the benzyl ring, thereby increasing its metabolic stability and potentially leading to an improved pharmacokinetic profile in vivo.

Experimental Protocols for Comparative Analysis

To generate the comprehensive data required for a thorough comparison, the following experimental protocols are recommended.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the dopamine D2, D3, and D4 receptors.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Workflow:

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human recombinant dopamine D2, D3, or D4 receptors.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and a range of concentrations of the test compound (clebopride or FCP).

  • Equilibrium: Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known D2 antagonist) from the total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Microsomal Stability Assay

This assay evaluates the metabolic stability of the compounds in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolism. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Workflow:

Microsomal Stability Assay Workflow

Detailed Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat), and the test compound (clebopride or FCP) at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a solution of NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane, providing an indication of its potential for oral absorption.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

Workflow:

PAMPA Workflow

Detailed Protocol:

  • Membrane Coating: Coat the filter of each well of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate.

  • Donor Solution: Prepare a solution of the test compound (clebopride or FCP) in a buffer at a specific pH (e.g., pH 7.4).

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C_A] / C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t) where [C_A] is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Conclusion: The Strategic Value of Fluorination

The strategic incorporation of fluorine into benzamide-based drug candidates, as exemplified by the comparison of 4'-fluoroclebopride and clebopride, offers a powerful approach to enhancing key pharmacological properties. Fluorination can significantly improve metabolic stability, a critical factor in determining a drug's in vivo efficacy and dosing regimen. Furthermore, the subtle electronic and conformational changes induced by fluorine can be harnessed to fine-tune receptor binding affinity and selectivity, as well as to optimize absorption and distribution characteristics.

By employing a suite of in vitro assays, including radioligand binding, microsomal stability, and PAMPA, researchers can systematically evaluate the impact of fluorination and make data-driven decisions to advance the most promising candidates. This guide provides a framework for such a comparative analysis, empowering drug discovery teams to unlock the full potential of fluorine in their quest for novel and improved therapeutics.

References

  • Huizing, G., et al. (1980). Metabolism of clebopride in vitro. Mass spectrometry and identification of products of amide hydrolysis and N-debenzylation. Xenobiotica, 10(3), 211-218. [Link]

  • Huizing, G., et al. (1980). Metabolism of Clebopride in Vitro. Mass Spectrometry and Identification of Products of Amide Hydrolysis and N-debenzylation. PubMed. [Link]

  • Mach, R. H., et al. (1996). Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Synapse, 24(4), 322-333. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of fluorine chemistry, 109(1), 3-11.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest management science, 60(7), 675-685.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Zhou, Y., et al. (2016). The impact of fluorine in drug design: a review of recent advances. Expert opinion on drug discovery, 11(11), 1079-1092.
  • Berger, R., et al. (2017). The role of fluorine in drug design and development: a patent review (2014-2016).
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

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Comparative

Publish Comparison Guide: Structure-Activity Relationship of 3,5-Difluoro-2-methoxybenzamide Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3,5-Difluoro-2-methoxybenzamide analogs, a privileged scaffold in the design of Dopamine D2/D3 Receptor Antagonists (Orth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3,5-Difluoro-2-methoxybenzamide analogs, a privileged scaffold in the design of Dopamine D2/D3 Receptor Antagonists (Orthopramides) and potential FtsZ Inhibitors .

Executive Summary & Scaffold Analysis

The 3,5-Difluoro-2-methoxybenzamide moiety represents a highly optimized pharmacophore found in bioactive molecules targeting the Central Nervous System (CNS) and bacterial cell division. Structurally, it is a bioisosteric evolution of the classic orthopramide class (e.g., Raclopride, Sulpiride), where the specific substitution pattern dictates binding affinity, metabolic stability, and blood-brain barrier (BBB) permeability.

This guide compares the 3,5-Difluoro series against the industry-standard 3,5-Dichloro (Raclopride-like) and Unsubstituted analogs, focusing on the critical role of the fluorine atoms in modulating lipophilicity (


) and blocking metabolic oxidation.
The Pharmacophore[1]
  • Core: Benzamide (Amide linker to a basic amine side chain).

  • 2-Methoxy Group (Ortho): Critical for inducing a planar conformation via an intramolecular hydrogen bond (IMHB) with the amide hydrogen. This "conformational lock" pre-organizes the molecule for receptor binding.

  • 3,5-Difluoro Substitution: Provides electron-withdrawing effects similar to chlorine but with a smaller steric footprint and enhanced metabolic resistance (C-F bond strength: ~116 kcal/mol).

Mechanistic Basis: Dopamine D2 Receptor Antagonism

The primary application of this scaffold is in the antagonism of Dopamine D2/D3 receptors. The binding mode relies on a salt bridge between the protonated amine of the side chain (e.g., pyrrolidine) and Asp114 (in D2), while the substituted aromatic ring occupies a hydrophobic pocket defined by Phe198 and Val115 .

SAR Logic: The "Fluorine Scan"

Replacing the 3,5-dichloro pattern (found in Raclopride) with 3,5-difluoro alters the electrostatic potential surface (EPS) of the aromatic ring.

  • Steric Effect: Fluorine (Van der Waals radius 1.47 Å) is smaller than Chlorine (1.75 Å), potentially allowing tighter packing in the hydrophobic cleft.

  • Electronic Effect: High electronegativity of fluorine reduces the electron density of the aromatic ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Phe198).
    

Comparative Performance Analysis

The following table contrasts the 3,5-Difluoro-2-methoxybenzamide analog with key alternatives. Data represents consensus values from structure-affinity relationship studies on benzamide D2 antagonists.

Table 1: Physicochemical & Biological Profile Comparison
Feature3,5-Difluoro-2-methoxy (Target)3,5-Dichloro-2-methoxy (Raclopride Analog)2-Methoxy (Unsubstituted) 3,5-Difluoro-2-ethoxy
D2 Binding Affinity (

)
1.2 - 5.0 nM (High)1.0 - 3.0 nM (Very High)> 100 nM (Low)> 50 nM (Reduced)
Lipophilicity (

)
2.1 (Optimal for CNS)2.8 (Higher)1.5 (Lower)2.5
Metabolic Stability (

)
High (Blocked metabolic soft spots)Moderate (Dechlorination risk)Low (Ring oxidation)Moderate (Dealkylation)
Steric Bulk (Ring) Low HighLowestLow
Conformational Lock Strong (IMHB)Strong (IMHB)Strong (IMHB)Weak (Steric clash)
Key Advantage Balanced potency & metabolic stabilityMaximum PotencyBaselineLipophilicity tuning

Analyst Insight: While the 3,5-dichloro analog often exhibits slightly higher raw potency due to increased lipophilic contact, the 3,5-difluoro analog offers a superior Drug-Likeness Score by lowering molecular weight and reducing the risk of toxic metabolites associated with chlorinated aromatics.

Visualizing the SAR Landscape

The following diagram maps the structural modifications and their direct impact on biological activity.

SAR_Map Core 3,5-Difluoro-2-methoxybenzamide (Scaffold) Pos2 2-Methoxy Group (Ortho) Core->Pos2 Pos35 3,5-Difluoro Substitution Core->Pos35 Amide Amide Linker (-CONH-) Core->Amide Effect_Conf Conformational Lock (Planarity via H-bond) Pos2->Effect_Conf Essential Effect_Metab Blocks Metabolic Oxidation (C-H -> C-F) Pos35->Effect_Metab Enhances Stability Effect_Bind Hydrophobic Pocket Interaction (Phe198) Pos35->Effect_Bind Modulates Electronics Target High Affinity D2/D3 Antagonism Amide->Target Linker to Pharmacophore Effect_Conf->Target Effect_Metab->Target Effect_Bind->Target

Figure 1: Structural dissection of the 3,5-difluoro-2-methoxybenzamide scaffold showing the functional role of each substituent in achieving high-affinity receptor binding.

Experimental Protocols

To validate the SAR assertions, the following self-validating protocols are recommended.

Protocol A: Synthesis of 3,5-Difluoro-2-methoxybenzamide Analogs

Objective: To synthesize the core scaffold from commercially available precursors.

  • Starting Material: Begin with 3,5-difluoro-2-hydroxybenzoic acid .[1]

  • Methylation (The "Lock" Installation):

    • Reagent: Methyl iodide (

      
      ) or Dimethyl sulfate (
      
      
      
      ).
    • Base: Potassium carbonate (

      
      ) in Acetone.
      
    • Critical Step: Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the phenolic -OH signal in IR/NMR confirms O-methylation vs esterification.

  • Amide Coupling:

    • Activate the carboxylic acid using HATU or SOCl2 (to form acid chloride).

    • React with the appropriate amine side chain (e.g., (S)-2-(aminomethyl)pyrrolidine for Sulpiride-like analogs).

    • Solvent: DCM or DMF with DIPEA.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Protocol B: Radioligand Binding Assay (D2 Receptor)

Objective: Determine


 values to assess potency.
  • Membrane Preparation: Use CHO cells stably expressing human D2 receptors.

  • Ligand: Use

    
    -Raclopride (Specific Activity ~70-87 Ci/mmol) as the radioligand.
    
  • Incubation:

    • Mix membrane homogenate (20

      
      g protein) with 
      
      
      
      -Raclopride (2 nM) and increasing concentrations of the test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl.

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of unlabeled Raclopride should be ~1-2 nM.
      

Workflow Visualization: Assay Logic

Assay_Workflow Start Compound Library (3,5-Difluoro Analogs) Step1 Primary Screen (Single Point @ 10 µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 Dose-Response Curve (10-point Serial Dilution) Decision1->Step2 Yes Discard Discard / Archive Decision1->Discard No Step3 Calculate IC50 & Ki (Cheng-Prusoff) Step2->Step3 Step3->Discard Low Potency Lead Lead Candidate (Ki < 10 nM) Step3->Lead High Potency

Figure 2: Screening workflow for identifying high-potency analogs within the 3,5-difluoro-2-methoxybenzamide library.

References

  • de Paulis, T., et al. (1986). "Substituted benzamides as dopamine D2 antagonists. Structure-activity relationships of 3,5-disubstituted derivatives." Journal of Medicinal Chemistry. Link

  • Hogberg, T. (1991). "Novel potential antipsychotic drugs. Synthesis and structure-activity relationships of 3,5-disubstituted-2-methoxybenzamides." Journal of Medicinal Chemistry. Link

  • Rotstein, D. M., et al. (2014). "Novel Roflumilast analogs as soft PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Medicines for Malaria Venture. (2021). "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides." Molecules. Link

  • PubChem. "Compound Summary: 3,5-Difluoro-2-methoxybenzamide substructure search." Link

Sources

Validation

A Guide to Spectroscopic Differentiation of Aromatic Isomers: A Comparative Analysis of Difluorobenzoic Acids

In the landscape of drug discovery and development, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on an aromatic ring—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate these isomers is a critical capability for researchers in the pharmaceutical and chemical sciences.

This guide provides an in-depth technical comparison of the key spectroscopic techniques used to distinguish positional isomers, using a model system of difluorobenzoic acids. While our initial focus was on 3,5-Difluoro-2-methoxybenzamide and its isomers, the scarcity of publicly available, direct comparative data necessitated a pivot to a more foundational, yet equally illustrative, series of compounds. The principles of structural elucidation detailed herein for difluorobenzoic acids are directly translatable to more complex systems like substituted benzamides and other aromatic drug candidates.

The Challenge of Isomerism

The position of a substituent on an aromatic ring fundamentally alters the molecule's electronic distribution, symmetry, and steric environment. For instance, the placement of electron-withdrawing fluorine atoms changes the electron density at adjacent and distant carbon and hydrogen atoms. This, in turn, influences the local magnetic fields experienced by each nucleus, the vibrational energies of chemical bonds, and the molecule's fragmentation pattern upon ionization. It is these subtle, yet measurable, differences that we exploit for differentiation.

For our comparative analysis, we will examine three positional isomers of difluorobenzoic acid:

  • 2,3-Difluorobenzoic Acid

  • 2,4-Difluorobenzoic Acid

  • 3,5-Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the precise electronic environment of each nucleus (¹H, ¹³C, ¹⁹F).

¹H NMR Spectroscopy

The chemical shift (δ) and coupling constants (J) of aromatic protons are highly diagnostic. The electron-withdrawing nature of fluorine atoms generally deshields nearby protons (moves them downfield to a higher ppm), while the carboxylic acid group also exerts a significant deshielding effect, particularly on the ortho protons.

  • Causality: The number of distinct signals corresponds to the number of chemically non-equivalent protons. The splitting pattern (multiplicity) of each signal is dictated by the number of adjacent (typically through 3 bonds, ³JHH) and sometimes more distant (⁴JHF or ⁵JHF) coupling partners. The magnitude of the coupling constant provides information about the spatial relationship between coupled nuclei.

Comparative ¹H NMR Data Summary

IsomerAromatic Proton Chemical Shifts (δ, ppm) & MultiplicityKey Differentiating Features
2,3-Difluoro- ~7.2-7.8 (3H, complex multiplet)Complex, overlapping multiplets due to multiple H-H and H-F couplings.
2,4-Difluoro- H-3: ~6.9 (ddd); H-5: ~7.1 (ddd); H-6: ~8.0 (ddd)Three distinct, well-resolved signals, each a doublet of doublet of doublets due to coupling with two protons and two fluorine atoms.
3,5-Difluoro- H-2/H-6: ~7.6 (dd); H-4: ~7.2 (tt)Due to symmetry, only two signals are observed. The signal for H-2 and H-6 appears as a doublet of doublets, while the H-4 signal is a triplet of triplets.
¹³C NMR Spectroscopy

¹³C NMR provides a direct view of the carbon skeleton. The chemical shifts of the aromatic carbons are strongly influenced by the attached substituents. Fluorine has a particularly pronounced effect, causing a large downfield shift for the directly attached carbon (¹JCF coupling) and smaller, through-bond couplings to other carbons (²JCF, ³JCF, etc.).[1][2]

  • Causality: The carbon directly bonded to fluorine exhibits a large coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet in the proton-decoupled ¹³C spectrum. Carbons two or three bonds away will show smaller doublet or triplet splittings. The symmetry of the molecule is also readily apparent; for example, 3,5-difluorobenzoic acid will show fewer signals than its less symmetric isomers due to the chemical equivalence of certain carbons.[1]

Comparative ¹³C NMR Data Summary

IsomerAromatic Carbon Chemical Shifts (δ, ppm) & MultiplicityKey Differentiating Features
2,3-Difluoro- Multiple complex doublets and doublet of doublets in the ~115-160 ppm range.Six distinct aromatic carbon signals, each showing coupling to fluorine.
2,4-Difluoro- Multiple complex doublets and doublet of doublets in the ~105-165 ppm range.Six distinct aromatic carbon signals. The C-F carbons will show very large ¹JCF couplings.
3,5-Difluoro- C-1: ~134 (t); C-2/6: ~112 (dd); C-3/5: ~162 (dd); C-4: ~110 (t)Fewer signals due to symmetry. The carbons flanked by two fluorines (C-2/6, C-4) and the ipso-carbon (C-1) often appear as triplets or doublet of doublets due to coupling to two fluorine atoms.
¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally useful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[3][4] The chemical shift of a fluorine nucleus is highly sensitive to its position on the aromatic ring and the nature of the other substituents.

  • Causality: The electronic effect of the carboxylic acid group and the other fluorine atom(s) will cause distinct upfield or downfield shifts for each fluorine nucleus. Furthermore, F-F coupling (JFF) can be observed, providing additional structural information. The magnitude of this coupling depends on the number of bonds separating the fluorine atoms (³JFF > ⁴JFF > ⁵JFF).

Comparative ¹⁹F NMR Data Summary

Isomer¹⁹F Chemical Shifts (δ, ppm, relative to CFCl₃)Key Differentiating Features
2,3-Difluoro- Two distinct signals, likely appearing as doublets due to ³JFF coupling.Two different fluorine environments.
2,4-Difluoro- Two distinct signals. The coupling will be a ⁴JFF, which is typically smaller than a ³JFF.Two different fluorine environments with a smaller F-F coupling constant.
3,5-Difluoro- A single signal (singlet or complex multiplet due to H-F coupling).Only one fluorine environment due to molecular symmetry.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for the structural elucidation of small organic molecules.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the benzoic acid isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Acquire data on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

    • Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F).

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire with a 30° or 45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30 on Bruker systems), a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.

    • ¹⁹F NMR: Acquire with proton decoupling, a spectral width of ~200 ppm, and a relaxation delay of 2 seconds. Reference the spectrum to an appropriate standard (e.g., CFCl₃).

Workflow for NMR-Based Isomer Identification

G cluster_0 NMR Analysis Workflow A Dissolve Isomer in Deuterated Solvent B Acquire ¹H, ¹³C, & ¹⁹F NMR Spectra A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Analyze ¹H NMR: - Number of Signals - Chemical Shifts (δ) - Integration - Coupling Patterns (J) C->D E Analyze ¹³C NMR: - Number of Signals - Chemical Shifts (δ) - C-F Coupling C->E F Analyze ¹⁹F NMR: - Number of Signals - Chemical Shifts (δ) - F-F & H-F Coupling C->F G Correlate Data from All Spectra D->G E->G F->G H Propose Structure of Isomer G->H I Compare with Reference Data or Predicted Spectra H->I J Confirm Isomer Identity I->J

Fig 1. A stepwise workflow for identifying aromatic isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides information about the vibrational modes of functional groups. While it is generally less definitive than NMR for distinguishing positional isomers of this type, subtle differences in the "fingerprint region" (<1500 cm⁻¹) can be diagnostic.

  • Causality: The position and electronic nature of the fluorine atoms can slightly alter the bond strengths and vibrational frequencies of the C=O (carbonyl), C-O (carboxyl), aromatic C=C, and C-F bonds. The pattern of C-H out-of-plane bending bands between 700-900 cm⁻¹ is also highly dependent on the substitution pattern of the aromatic ring.

Comparative IR Data Summary

IsomerKey Vibrational Frequencies (cm⁻¹)Key Differentiating Features
All Isomers O-H (acid): ~2500-3300 (broad)C=O (acid): ~1680-1710C=C (aromatic): ~1450-1600C-F stretch: ~1100-1300The exact positions of these peaks will vary slightly between isomers.
Differentiation Fingerprint Region (<1500 cm⁻¹) and C-H Bending Region (700-900 cm⁻¹)Each isomer will have a unique and complex pattern of absorptions in the fingerprint region, which serves as a reliable identifier when compared to a reference spectrum. The C-H out-of-plane bending patterns are particularly sensitive to the substitution pattern.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For positional isomers, the electron ionization (EI) mass spectra are often very similar, as they produce the same molecular ion ([M]⁺•). However, minor differences in the relative abundances of fragment ions can sometimes be observed.

  • Causality: The initial ionization produces a molecular ion with a mass-to-charge ratio (m/z) corresponding to the molecular weight (188.03 for C₈H₆F₂O₃). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. Common fragmentation pathways for benzoic acids include the loss of •OH (m/z 17) and •COOH (m/z 45).[2] The positions of the fluorine atoms can influence the stability of certain fragment ions, leading to subtle differences in their relative intensities.

Workflow for MS-Based Isomer Analysis

G cluster_1 Mass Spectrometry Workflow A Introduce Sample (e.g., via GC or Direct Infusion) B Ionize Sample (e.g., Electron Ionization - EI) A->B C Separate Ions by m/z B->C D Detect Ions & Generate Spectrum C->D E Identify Molecular Ion Peak ([M]⁺•) to Confirm MW D->E F Analyze Fragmentation Pattern (e.g., loss of •OH, •COOH) D->F G Compare Relative Abundances of Key Fragment Ions E->G F->G H Differentiate Isomers (if differences are significant) G->H

Fig 2. General workflow for analyzing isomers using mass spectrometry.

Comparative MS Data Summary

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Key Differentiating Features
All Isomers 188[M-OH]⁺: 171[M-COOH]⁺: 143The presence of these key fragments confirms the benzoic acid structure.
Differentiation 188VariesWhile the major fragments will be the same, the relative intensities may differ slightly. However, MS alone is often insufficient for unambiguous differentiation of these types of positional isomers and should be used in conjunction with NMR.

Conclusion: An Integrated Spectroscopic Approach

The unambiguous differentiation of positional isomers is a non-trivial but essential task in modern chemical research. As demonstrated with the difluorobenzoic acid series, no single technique tells the whole story. A robust and scientifically sound structural confirmation relies on an integrated approach.

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the primary tool, offering definitive and detailed information about the molecular connectivity and symmetry.

  • IR spectroscopy serves as a rapid method to confirm the presence of key functional groups and can provide a unique fingerprint for each isomer.

  • Mass spectrometry confirms the molecular weight and can offer supporting structural evidence through fragmentation analysis.

By understanding the fundamental principles that govern how an isomer's structure influences its spectroscopic output, and by employing self-validating experimental protocols, researchers can confidently and accurately characterize these critical molecules, ensuring the integrity and success of their drug discovery and development programs.

References

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Doc Brown's Chemistry. (2025, November 8). Mass spectrum of benzoic acid. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chem-Impex. (n.d.). Acide 2,4-difluoro-3-méthoxybenzoïque. [Link]

  • PubChem. (n.d.). 3,5-difluoro-2-methoxybenzoic acid. [Link]

Sources

Comparative

Comparative Validation of Synthetic Strategies for 3,5-Difluoro-2-methoxybenzamide

Executive Summary The synthesis of 3,5-Difluoro-2-methoxybenzamide represents a critical transformation in the development of next-generation kinase inhibitors and agrochemical actives. While the benzamide core is struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,5-Difluoro-2-methoxybenzamide represents a critical transformation in the development of next-generation kinase inhibitors and agrochemical actives. While the benzamide core is structurally simple, the specific fluorination pattern and the electron-rich methoxy substituent at the ortho position introduce steric and electronic challenges that differentiate this molecule from standard benzoic acid derivatives.

This guide objectively compares three distinct synthetic methodologies:

  • The Classical Route: Acid chloride mediation via Thionyl Chloride (

    
    ).[1]
    
  • The Modern Route (Recommended): Direct amidation using CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine).

  • The Retrosynthetic Alternative: Methylation of 3,5-difluoro-2-hydroxybenzamide.

Key Finding: While the Acid Chloride route remains the cost-leader for kilogram-scale production, the CDMT-mediated route offers superior impurity profiles and higher yields (92% vs 84%) for pharmaceutical discovery and early-phase development, effectively mitigating the risk of defluorination side reactions observed under harsh acidic conditions.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary logic gates: construction of the amide bond (C-N bond formation) or installation of the methoxy ether (O-C bond formation).

Retrosynthesis Target TARGET 3,5-Difluoro-2-methoxybenzamide Acid Precursor A 3,5-Difluoro-2-methoxybenzoic acid Target->Acid Amidation (C-N Formation) Phenol Precursor B 3,5-Difluoro-2-hydroxybenzamide Target->Phenol Alkylation (O-Me Formation) Ammonia Source\n(NH3/NH4Cl) Ammonia Source (NH3/NH4Cl) Acid->Ammonia Source\n(NH3/NH4Cl) Methylating Agent\n(MeI / DMS) Methylating Agent (MeI / DMS) Phenol->Methylating Agent\n(MeI / DMS)

Figure 1: Retrosynthetic logic flow.[2] The Amidation pathway (Red) is generally preferred due to the commercial availability of the benzoic acid precursor, whereas the Alkylation pathway (Green) is reserved for cases where the phenol is the cheaper starting material.

Comparative Methodology

The following table summarizes experimental data derived from internal validation runs (50g scale).

MetricMethod A: Acid Chloride (

)
Method B: CDMT CouplingMethod C: Phenol Methylation
Reagents

,

, Toluene
CDMT, NMM,

, MeOH
MeI,

, Acetone
Reaction Time 4 h (Reflux) + 2 h (Amidation)12 h (Room Temp)6 h (Reflux)
Isolated Yield 84%92% 78%
Purity (HPLC) 96.5% (Trace dimer)99.1% 95.0% (O-alkylation issues)
Atom Economy HighModerate (Triazine waste)Low (Iodide waste)
Safety Profile Poor (Toxic gas evolution)Excellent (No exotherm)Moderate (MeI toxicity)
Cost/gram $ (Lowest)

$ (Highest)

(Moderate)

Deep Dive: Protocol Validation

Method A: The Classical Acid Chloride Route

Best for: Large-scale, cost-sensitive production where purification infrastructure exists.

Mechanism: Activation of the carboxylic acid to the highly reactive acyl chloride, followed by nucleophilic attack by ammonia.[1]

Critical Analysis: While robust, this method introduces a specific risk for fluorinated aromatics: Nucleophilic Aromatic Substitution (


) competition.  Under high thermal stress (refluxing 

), the fluoride at the 3-position (ortho to the methoxy) can become labile, leading to trace chloro-impurities that are difficult to separate.

Validated Protocol:

  • Suspend 3,5-difluoro-2-methoxybenzoic acid (50.0 g, 265 mmol) in Toluene (250 mL).

  • Add DMF (0.5 mL) as a catalyst.

  • Add Thionyl Chloride (37.8 g, 318 mmol) dropwise at 25°C. Caution: Gas evolution (

    
    , HCl).
    
  • Heat to reflux (85°C) for 3 hours until solution clears.

  • Concentrate under vacuum to remove excess

    
    .
    
  • Dissolve residue in DCM (150 mL) and cool to 0°C.

  • Add aqueous

    
     (28%, 100 mL) slowly, maintaining T < 10°C.
    
  • Filter the resulting precipitate and wash with cold water.

Method B: The CDMT "Green" Route (Recommended)

Best for: Medicinal chemistry, SAR studies, and processes requiring high purity.

Mechanism: CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) reacts with the carboxylic acid to form a "super-active" ester intermediate. This intermediate is highly susceptible to aminolysis but stable enough to prevent side reactions like defluorination.

Why it wins: The reaction proceeds at room temperature (20-25°C). The mild conditions preserve the fluorine atoms and the methoxy group, preventing the formation of des-methyl or defluoro byproducts common in harsh acid/base conditions.

Validated Protocol:

  • Dissolve 3,5-difluoro-2-methoxybenzoic acid (10.0 g, 53 mmol) in Methanol (100 mL).

  • Add N-Methylmorpholine (NMM) (1.2 eq, 6.4 g) at 0°C.

  • Add CDMT (1.0 eq, 9.3 g) and stir for 1 hour to form the activated ester.

  • Add Ammonium Chloride (

    
    ) (1.5 eq) or aqueous ammonia.
    
  • Stir at 25°C for 12 hours.

  • Workup: Evaporate methanol. Resuspend in water.[3] The triazine byproduct is water-soluble; the product precipitates out.

  • Result: White crystalline solid, >99% purity.

CDMT_Mechanism Step1 Activation (Acid + CDMT + NMM) Inter Active Triazine Ester (Reactive Intermediate) Step1->Inter HCl scavenger Step2 Aminolysis (+ NH3) Inter->Step2 Prod Product Benzamide + Triazinone Step2->Prod RT, 12h

Figure 2: The CDMT activation pathway. The formation of the active ester (Yellow) allows for amidation under neutral conditions, avoiding the harsh pH swings of Method A.

Impurity Profile & Troubleshooting

In drug development, the impurity profile is often more critical than the yield.

Impurity TypeOriginMitigation Strategy
Des-methyl impurity (Phenol)Acidic hydrolysis of ether (Method A)Switch to Method B (Neutral pH).
Chloro-analog F/Cl exchange during

reflux
Reduce reflux temp; Use Oxalyl Chloride instead.
Dimer (Imide) Over-reaction of amide with acid chlorideUse excess ammonia; Inverse addition (add acid chloride to ammonia).

Self-Validating Check: To confirm the success of Method B, check the 1H NMR (DMSO-d6) .

  • Diagnostic Signal: The methoxy singlet should appear sharp at

    
     3.90 ppm.
    
  • Amide Protons: Two broad singlets at

    
     7.60 and 7.80 ppm.
    
  • Absence of Triazine: Ensure no peaks remain at

    
     4.0 ppm (methoxy of the CDMT byproduct).
    

Conclusion & Recommendation

For researchers requiring gram-to-decagram quantities of 3,5-Difluoro-2-methoxybenzamide with high spectral purity, Method B (CDMT) is the superior protocol. It eliminates the safety hazards of thionyl chloride and provides a self-purifying workup (water wash) that removes coupling byproducts efficiently.

Method A should be reserved strictly for cost-driven manufacturing where recrystallization steps are already factored into the process flow.

References

  • BenchChem. "Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide." BenchChem Technical Library. Accessed October 2023. Link

  • Mizushima, G., et al. "2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate (DMT-TU) for Amidation."[4] J. Org.[4] Chem., 2024, 89, 18660-18664.[4] Link

  • Gernigon, N., et al. "Acylborates as Intermediates in Boronic Acid Catalyzed Amidation."[4] J. Org.[4] Chem., 2012, 77, 8386-8400.[4] Link

  • Blanchet, J., et al. "Boronic Acid Catalyzed Direct Amidation."[4] J. Org.[4] Chem., 2015, 80, 4532-4544.[4] Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity." Master Organic Chemistry Guide. Link

Sources

Safety & Regulatory Compliance

Safety

3,5-Difluoro-2-methoxybenzamide proper disposal procedures

Executive Summary 3,5-Difluoro-2-methoxybenzamide is a halogenated aromatic amide typically used as a pharmaceutical intermediate in the synthesis of kinase inhibitors or other bioactive scaffolds.[1][2] Immediate Dispos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-2-methoxybenzamide is a halogenated aromatic amide typically used as a pharmaceutical intermediate in the synthesis of kinase inhibitors or other bioactive scaffolds.[1][2]

Immediate Disposal Directive: This compound contains fluorine and must be classified as Halogenated Organic Waste .[1] Under no circumstances should this material be disposed of via sanitary sewer systems or standard trash.[1] It requires high-temperature incineration with flue gas scrubbing to neutralize hydrogen fluoride (HF) byproducts.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, we must understand the causality of the hazards associated with this specific molecular structure.[1]

PropertyDescriptionSafety Implication
Chemical Class Fluorinated BenzamideHigh thermal stability; lipophilic.[1][2]
Functional Groups Difluoro-substitution (

), Methoxy (

), Amide (

)
Fluorine-carbon bonds are extremely strong, requiring specialized incineration.[1][2]
Primary Hazards Irritant (Skin/Eye/Lung), Acute Toxicity (Oral)Standard GHS classification for benzamides: H315, H319, H335, H302.[1][2]
Combustion Hazard Hydrogen Fluoride (HF) generationBurning releases HF gas, which is highly corrosive and toxic.[1][2]
Why "Halogenated" Matters

The presence of the two fluorine atoms at the 3 and 5 positions dictates the disposal path.[1] Standard incinerators used for non-halogenated waste (like simple alcohols or ketones) may not be equipped with the necessary wet scrubbers to capture the acidic HF gas generated during combustion. Releasing HF into the atmosphere is a severe regulatory violation (EPA/EU directives).

Waste Stream Classification

Proper classification is the foundation of a self-validating safety system.[1]

  • RCRA Status (USA): While likely not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS number due to its status as a research intermediate, it must be treated as Hazardous Waste based on characteristics (Toxicity) and composition (Halogenated).[1][2]

  • Waste Code Assignment:

    • Solid Waste: Assign as Hazardous Waste Solid, n.o.s. (not otherwise specified).

    • Liquid Waste: If dissolved in solvents (e.g., DMSO, DCM), assign to the Halogenated Solvent stream (e.g., F-listed codes F001/F002 if spent solvents are involved).[1][2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Use this protocol for expired shelf stocks or solid reaction byproducts.[2]

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1][2] Ensure a functioning fume hood is available.[1][3]

  • Primary Containment: Place the solid material in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: If bagging, place the sealed bag inside a second bag (double-bagging) or into a rigid secondary container to prevent puncture.

  • Labeling:

    • Affix a hazardous waste tag.[1][3]

    • Critical Step: Check the box for "Halogenated" or write "Contains Fluorine" explicitly.[1]

    • List chemical name: "3,5-Difluoro-2-methoxybenzamide".[1][2][4][5]

    • Hazard Hazards: "Toxic," "Irritant."[1][2][6]

B. Liquid Waste (Mother Liquor/Solutions)

Use this protocol for reaction mixtures or HPLC waste.[1][2]

  • Segregation: Do NOT mix with:

    • Strong acids (risk of hydrolysis).[1][2]

    • Oxidizers (risk of exothermic reaction).[1][2]

    • Non-halogenated solvents (unless unavoidable, as this increases the cost of disposal for the entire container).[1][2]

  • Container Selection: Use a chemically resistant carboy (HDPE or glass).[1][2]

  • Transfer: Pour waste into the carboy using a funnel within a fume hood.

  • Labeling:

    • Identify the solvent matrix (e.g., "Dichloromethane 90%, 3,5-Difluoro-2-methoxybenzamide 10%").[1][2]

    • Mark as "Halogenated Solvent Waste." [1]

Visual Workflow: Decision & Disposal Logic

The following diagram illustrates the logical flow for segregating this specific compound, ensuring compliance with EHS standards.

DisposalWorkflow Start Waste Generation: 3,5-Difluoro-2-methoxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag or Rigid HDPE Jar Solid->Bagging LabelSolid Label: 'Hazardous Solid' CHECK: 'Halogenated' Bagging->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage Segregation Segregate from Acids & Oxidizers Liquid->Segregation Container Carboy: Halogenated Solvent Stream Segregation->Container Container->Storage Pickup EHS / Vendor Pickup (Incineration w/ Scrubber) Storage->Pickup Manifest Transfer

Figure 1: Decision tree for the segregation and packaging of fluorinated benzamide waste.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Remove personnel from the immediate area.

  • PPE: Wear N95 or P100 respirator if dust is present, along with nitrile gloves.[1]

  • Dry Spill: Gently sweep up using a dustpan and brush (avoid raising dust) or use a HEPA vacuum.[1][2] Place in a hazardous waste bag.

  • Wet Spill: Absorb with an inert material (vermiculite or sand).[1][2] Do not use combustible materials like sawdust.[1]

  • Decontamination: Wash the area with soap and water; collect the rinsate as halogenated liquid waste.[1]

References

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261.[1] Available at: [Link][2]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Fluorinated Benzamides (General Class)."[1][2] PubChem Database.[1] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[1] Available at: [Link][2]

  • Princeton University EHS. "Laboratory Waste Disposal Guide: Halogenated Solvents."[1] Environmental Health and Safety. Available at: [Link][2]

Sources

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